Product packaging for 4-Aminoquinoline-7-carbonitrile(Cat. No.:CAS No. 1253790-96-3)

4-Aminoquinoline-7-carbonitrile

Cat. No.: B172000
CAS No.: 1253790-96-3
M. Wt: 169.18 g/mol
InChI Key: ULOMPSGOQQSFAN-UHFFFAOYSA-N
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Description

4-Aminoquinoline-7-carbonitrile is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly for developing novel chemotherapeutic agents. This compound belongs to the 4-aminoquinoline class, a privileged structure known for a broad spectrum of biological activities . Its primary research application is in the design and synthesis of next-generation antimalarial compounds. Studies have shown that incorporating a 7-carbonitrile group onto the 4-aminoquinoline core can enhance key drug-like properties, such as improving aqueous solubility and reducing overall lipophilicity compared to classic analogues like chloroquine . These derivatives demonstrate potent activity against both chloroquine-sensitive (NF54) and chloroquine-resistant (Dd2, 7G8) strains of Plasmodium falciparum , with IC50 values reaching the low nanomolar range . The mechanism of action for 4-aminoquinoline-based compounds is deeply studied. In antimalarial research, they are known to accumulate in the parasite's acidic food vacuole, where they inhibit the detoxification of heme, a toxic byproduct of hemoglobin digestion . The formation of a complex between the quinoline derivative and heme disrupts the formation of hemozoin, leading to the accumulation of toxic heme that is lethal to the malaria parasite . This mechanism is also under investigation for other parasitic diseases, such as Chagas disease, where quinoline-heme interactions have shown promising trypanocidal effects . Beyond its direct antiparasitic applications, the 4-aminoquinoline scaffold is a versatile precursor for constructing molecular hybrids and probing ligand efficiency in multi-target therapies . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7N3 B172000 4-Aminoquinoline-7-carbonitrile CAS No. 1253790-96-3

Properties

IUPAC Name

4-aminoquinoline-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c11-6-7-1-2-8-9(12)3-4-13-10(8)5-7/h1-5H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOMPSGOQQSFAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-Aminoquinoline-7-carbonitrile: Chemical Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Aminoquinoline-7-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical structure, predicted physicochemical properties, and outlines detailed, plausible experimental protocols for its synthesis, characterization, and biological evaluation, primarily focusing on its potential as an antimalarial agent. The information presented herein is synthesized from established methodologies for analogous 4-aminoquinoline derivatives and is intended to serve as a foundational resource for researchers.

Chemical Structure and Properties

This compound is a derivative of the 4-aminoquinoline scaffold, which is the core structure of several established antimalarial drugs. The key structural features include a quinoline ring system, an amino group at the 4-position, and a nitrile group at the 7-position.

Chemical Structure:

Physicochemical Properties
PropertyThis compound (Predicted)4-Aminoquinoline (Experimental)Reference
Molecular Formula C₁₀H₇N₃C₉H₈N₂-
Molecular Weight 169.18 g/mol 144.17 g/mol [1]
Appearance Predicted to be a solidWhite to yellow crystalline powder[1]
Melting Point Not Determined154-158 °C[1]
LogP (o/w) ~1.5 - 2.51.3[1]
pKa (most basic) ~7.5 - 8.59.1[1]
Hydrogen Bond Donors 11[1]
Hydrogen Bond Acceptors 32[1]
Rotatable Bonds 00[1]

Synthesis and Characterization

The synthesis of this compound can be approached through established methods for the preparation of 7-substituted 4-aminoquinolines. A plausible synthetic route is outlined below, starting from the commercially available 4,7-dichloroquinoline.

Synthetic Pathway

A potential synthetic pathway for this compound is a two-step process involving a nucleophilic aromatic substitution to introduce the cyano group, followed by amination at the 4-position.

G A 4,7-Dichloroquinoline B 7-Chloro-4-cyanoquinoline A->B  CuCN, DMF, heat   C This compound B->C  NH3 (aq), Phenol, heat  

Proposed synthetic pathway for this compound.
Experimental Protocols

This protocol is adapted from established procedures for the cyanation of haloquinolines.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine 4,7-dichloroquinoline (1.0 eq), copper(I) cyanide (1.2 eq), and anhydrous N,N-dimethylformamide (DMF).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 153 °C) under a nitrogen atmosphere and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a solution of ferric chloride in aqueous hydrochloric acid to decompose the copper cyanide complex. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 7-Chloro-4-cyanoquinoline.

This protocol is based on the amination of 4-chloroquinolines.

  • Reaction Setup: In a sealed tube, combine 7-Chloro-4-cyanoquinoline (1.0 eq), phenol (catalytic amount), and concentrated aqueous ammonia.

  • Reaction Conditions: Heat the sealed tube to 120-140 °C for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling, dilute the reaction mixture with water and basify with a sodium hydroxide solution. Extract the product with an organic solvent (e.g., chloroform or dichloromethane).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by recrystallization or column chromatography to yield this compound.

Characterization Protocols
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR: Acquire a proton NMR spectrum to confirm the presence of aromatic and amino protons and their respective chemical shifts and coupling constants.

  • ¹³C NMR: Acquire a carbon-13 NMR spectrum to identify the number of unique carbon atoms and their chemical environments, including the quaternary carbon of the nitrile group.

  • 2D NMR: Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to confirm the connectivity of protons and carbons and to unambiguously assign all signals.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Analyze the sample using high-resolution mass spectrometry (HRMS) with an appropriate ionization technique (e.g., Electrospray Ionization - ESI) to determine the accurate mass of the molecular ion and confirm the elemental composition.

Biological Activity and Evaluation

The 4-aminoquinoline scaffold is a well-established pharmacophore for antimalarial activity. The primary mechanism of action for many 4-aminoquinoline drugs is the inhibition of hemozoin formation in the malaria parasite.

Signaling Pathway and Mechanism of Action

G cluster_parasite Malaria Parasite Digestive Vacuole Hemoglobin Hemoglobin Heme Free Heme (toxic) Hemoglobin->Heme Digestion Hemozoin Hemozoin (non-toxic crystal) Heme->Hemozoin Heme Polymerase Parasite Death Parasite Death Heme->Parasite Death Oxidative Stress Drug 4-Aminoquinoline -7-carbonitrile Drug->Heme Complexation Heme Polymerase Heme Polymerase Drug->Heme Polymerase Inhibition

Mechanism of action of 4-aminoquinoline antimalarials.
Experimental Workflow for Biological Evaluation

G A Compound Synthesis & Purification B In vitro Cytotoxicity Assay (e.g., on mammalian cell lines) A->B C In vitro Antimalarial Activity Assay (e.g., against P. falciparum strains) A->C E Data Analysis (IC50 determination) B->E D Heme Polymerization Inhibition Assay C->D C->E D->E F Lead Compound Identification E->F

General workflow for the biological evaluation of this compound.
Experimental Protocols for Biological Assays

This protocol is widely used for high-throughput screening of antimalarial compounds.[2][3]

  • Parasite Culture: Maintain asynchronous cultures of Plasmodium falciparum (e.g., 3D7 and Dd2 strains) in human erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.

  • Assay Plate Preparation: Serially dilute the test compound in culture medium in a 96-well plate.

  • Incubation: Add the parasite culture to the wells and incubate for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by fitting the dose-response data to a sigmoidal curve.

This assay assesses the compound's ability to inhibit the formation of β-hematin, the synthetic equivalent of hemozoin.[4][5]

  • Reaction Mixture: In a 96-well plate, add a solution of hemin chloride dissolved in DMSO.

  • Compound Addition: Add serial dilutions of the test compound.

  • Initiation of Polymerization: Initiate the polymerization by adding an acetate buffer (pH 4.8).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours to allow for β-hematin formation.

  • Washing and Solubilization: Centrifuge the plate, discard the supernatant, and wash the pellet with DMSO. Dissolve the β-hematin pellet in an aqueous solution of NaOH.

  • Data Acquisition: Measure the absorbance of the dissolved β-hematin at 405 nm.

  • Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the compound that inhibits heme polymerization by 50%.

Quantitative Data Summary

The following table provides a template for summarizing the key quantitative data that should be generated for this compound. Example data from a related 4-aminoquinoline derivative might be included for comparative purposes, but should be clearly labeled as such.

AssayParameterThis compoundChloroquine (Reference)
In vitro Antimalarial Activity IC₅₀ (nM) vs. P. falciparum 3D7To be determined~10-20 nM
IC₅₀ (nM) vs. P. falciparum Dd2To be determined~100-200 nM
Heme Polymerization Inhibition IC₅₀ (µM)To be determined~20-30 µM
Cytotoxicity CC₅₀ (µM) vs. Mammalian cellsTo be determined> 100 µM
Selectivity Index (SI) CC₅₀ / IC₅₀ (vs. Dd2)To be determined> 500

Conclusion

This technical guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of this compound. While this specific derivative is not extensively described in the current literature, the provided protocols, based on established methodologies for the 4-aminoquinoline class, offer a robust starting point for researchers. The predicted properties and the known antimalarial activity of the parent scaffold suggest that this compound is a compound of interest for further investigation in the field of antimalarial drug discovery. The systematic application of the outlined experimental procedures will be crucial in elucidating its true potential as a therapeutic agent.

References

Synthesis of 4-Aminoquinoline-7-carbonitrile from 4,7-dichloroquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route for the preparation of 4-aminoquinoline-7-carbonitrile, a compound of interest in medicinal chemistry, starting from the readily available precursor, 4,7-dichloroquinoline. This document details the proposed synthetic strategy, experimental protocols, and relevant biological context, presenting quantitative data in a structured format and illustrating key pathways with diagrams.

Introduction

The 4-aminoquinoline scaffold is a privileged structure in drug discovery, most notably recognized for its potent antimalarial activity. The archetypal drug, chloroquine, features a 7-chloro-4-aminoquinoline core. Modifications at the 7-position of the quinoline ring have been explored to modulate the compound's activity, physicochemical properties, and resistance profile. The introduction of a carbonitrile (cyano) group at the 7-position presents an interesting structural variation that could influence the molecule's electronic properties and potential interactions with biological targets.

This guide outlines a multi-step synthetic approach to this compound, circumventing the challenge of selective functionalization of the less reactive 7-position of 4,7-dichloroquinoline in the presence of the highly reactive 4-position. The proposed pathway involves the initial synthesis of a 7-halo-4-chloroquinoline intermediate, followed by cyanation and subsequent amination.

Proposed Synthetic Pathway

The synthesis of this compound from 4,7-dichloroquinoline is not a direct, one-step conversion. A more strategic, multi-step approach is proposed, commencing with the synthesis of a key intermediate, 7-bromo-4-chloroquinoline. This intermediate allows for the selective introduction of the cyano group at the 7-position, followed by the amination at the 4-position.

The overall synthetic workflow can be summarized as follows:

Synthetic Pathway cluster_start Starting Material cluster_end Final Product 3-Bromoaniline 3-Bromoaniline Intermediate_5 Intermediate_5 3-Bromoaniline->Intermediate_5 Meldrum's acid, Trimethyl orthoformate Mixture_6ab Mixture_6ab Intermediate_5->Mixture_6ab Microwave, Heat 7-Bromo-4-chloroquinoline 7-Bromo-4-chloroquinoline Mixture_6ab->7-Bromo-4-chloroquinoline POCl3 4-Chloroquinoline-7-carbonitrile 4-Chloroquinoline-7-carbonitrile 7-Bromo-4-chloroquinoline->4-Chloroquinoline-7-carbonitrile Pd-catalyzed cyanation This compound This compound 4-Chloroquinoline-7-carbonitrile->this compound Amination Mechanism_of_Action cluster_parasite Parasite Digestive Vacuole Parasite Parasite Hemoglobin_Digestion Hemoglobin_Digestion Parasite->Hemoglobin_Digestion ingests Heme Heme Hemoglobin_Digestion->Heme releases toxic Hemozoin Hemozoin Heme->Hemozoin biocrystallizes to non-toxic Cell_Death Cell_Death Heme->Cell_Death leads to oxidative stress and 4-Aminoquinoline 4-Aminoquinoline 4-Aminoquinoline->Heme binds to

4-Aminoquinoline-7-carbonitrile mechanism of action in Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Core Mechanism of Action of 4-Aminoquinoline Derivatives in Plasmodium falciparum

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 4-aminoquinoline scaffold remains a cornerstone in antimalarial drug discovery, with chloroquine being its most famous representative. This technical guide delves into the core mechanism of action of 4-aminoquinoline derivatives, with a particular focus on substitutions at the 7-position of the quinoline ring, in the context of Plasmodium falciparum, the most lethal malaria parasite. While specific research on 4-aminoquinoline-7-carbonitrile is limited in publicly accessible literature, this document outlines the well-established mechanism for the broader class of 7-substituted 4-aminoquinolines, which is the accepted framework for understanding their antimalarial activity. The primary mode of action involves the accumulation of the drug in the parasite's acidic digestive vacuole and the subsequent inhibition of heme detoxification, leading to parasite death. This guide provides a detailed overview of this mechanism, quantitative data on compound activity, comprehensive experimental protocols, and visual diagrams to illustrate key pathways and workflows.

Core Mechanism of Action: Inhibition of Heme Detoxification

The defining mechanism of action for 4-aminoquinoline antimalarials is their interference with the parasite's method for detoxifying heme, a toxic byproduct of hemoglobin digestion.[1][2]

  • Hemoglobin Digestion: During its intraerythrocytic stage, P. falciparum resides within a digestive vacuole (DV), an acidic organelle (pH ~5.0-5.4). The parasite ingests and degrades large amounts of host cell hemoglobin to obtain essential amino acids.[1]

  • Release of Toxic Heme: This digestion process releases large quantities of free heme (ferriprotoporphyrin IX), which is highly toxic to the parasite as it can generate reactive oxygen species and destabilize membranes.[3]

  • Heme Detoxification Pathway: To protect itself, the parasite polymerizes the toxic heme into a non-reactive, insoluble crystal called hemozoin (also known as the malaria pigment, β-hematin).[1] This process is a critical survival mechanism for the parasite.

  • Drug Accumulation and Action: As weak bases, 4-aminoquinolines possess a basic side chain that becomes protonated in the acidic environment of the DV.[1] This "ion trapping" leads to a massive accumulation of the drug, reaching concentrations thousands of times higher than in the surrounding plasma.

  • Inhibition of Hemozoin Formation: Once concentrated in the DV, the 4-aminoquinoline molecule, particularly its aromatic quinoline ring, forms a complex with heme.[4] This drug-heme complex effectively caps the growing hemozoin crystal, preventing further polymerization.[5] The resulting buildup of free, soluble heme is lethal to the parasite, causing oxidative stress and membrane damage that lead to cell lysis.[1]

The Role of the 7-Position Substituent

Structure-activity relationship (SAR) studies have consistently shown that the nature of the substituent at the 7-position of the quinquinoline ring is critical for antimalarial potency.[6] The 7-chloro group, as found in chloroquine and amodiaquine, is considered optimal for activity, likely due to its electronic properties influencing the pKa of the quinoline nitrogen and its ability to interact with heme.[5][6] While other substitutions such as phenylether or biaryl groups have shown promise in overcoming drug resistance, the fundamental mechanism of inhibiting heme polymerization remains the same.[7]

Mechanism of Resistance

The primary driver of resistance to 4-aminoquinolines in P. falciparum is mutations in the gene encoding the P. falciparum Chloroquine Resistance Transporter (PfCRT).[1][3]

  • PfCRT Function: PfCRT is a transmembrane protein located on the membrane of the parasite's digestive vacuole.

  • Impact of Mutations: Point mutations in PfCRT, particularly the K76T mutation, are the hallmark of chloroquine resistance. These mutations alter the transporter's properties, enabling it to efflux the protonated form of the 4-aminoquinoline drug out of the DV.[2]

  • Reduced Drug Accumulation: This efflux mechanism reduces the drug's concentration within the DV, preventing it from reaching the levels required to effectively inhibit hemozoin formation.[2] Chloroquine-resistant parasites accumulate significantly less drug in their DV compared to sensitive strains.[1]

Data Presentation: In Vitro Antimalarial Activity

The following tables summarize the in vitro activity (IC₅₀ values) of various 4-aminoquinoline analogs against different strains of P. falciparum. This data illustrates the impact of side-chain modifications and the challenge of resistance.

Table 1: Activity of 4-Aminoquinoline Analogs against Chloroquine-Sensitive (CS) P. falciparum Strains

CompoundStrainIC₅₀ (nM)Reference
Chloroquine3D7< 12[8]
ChloroquineD610.7[9]
AmodiaquineHB39.60[1]
Bisquinoline Analog¹D67.5[9]
Compound 4 ²3D74.8[8]

¹ 7-chloro-4-(1,4,7,10-tetraaza-cyclododec-1-yl)-quinoline ² A novel amodiaquine congener designed to avoid toxic metabolites

Table 2: Activity of 4-Aminoquinoline Analogs against Chloroquine-Resistant (CR) P. falciparum Strains

CompoundStrainIC₅₀ (nM)Reference
ChloroquineK1183.82[1]
ChloroquineW287.2[9]
AmodiaquineK115.08[1]
Bisquinoline Analog¹W219.2[9]
Compound 4 ²K14 (highly resistant)7.5[8]
Hydrazone Analog 2 ³K126[10]

¹ 7-chloro-4-(1,4,7,10-tetraaza-cyclododec-1-yl)-quinoline ² A novel amodiaquine congener designed to avoid toxic metabolites ³ 4-(2-benzylidenehydrazinyl)-6-methoxy-2-methylquinoline (tested over 72h)

Mandatory Visualizations

Mechanism_of_Action cluster_host Host Erythrocyte cluster_parasite Plasmodium falciparum cluster_dv Digestive Vacuole (Acidic pH) Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion AminoAcids AminoAcids Hemoglobin->AminoAcids Digestion Hemozoin Hemozoin Heme->Hemozoin Polymerization (Detoxification) Heme_Drug_Complex Heme-4-AQ Complex Heme->Heme_Drug_Complex Parasite_Death Parasite_Death Heme->Parasite_Death Toxicity (Oxidative Stress) Drug_Accumulation 4-AQ Accumulation Drug_Accumulation->Heme_Drug_Complex Binding Heme_Drug_Complex->Hemozoin Inhibition

Caption: Mechanism of 4-aminoquinoline action in P. falciparum.

Experimental_Workflow cluster_workflow In Vitro Antimalarial Screening Workflow Start Start: Compound Library Culture P. falciparum Culture (Asynchronous/Synchronized) Start->Culture Assay_Plate Prepare Assay Plate: Serial Dilutions of Compounds Culture->Assay_Plate Incubation Incubate with Parasites (e.g., 48-72 hours) Assay_Plate->Incubation Lysis_Staining Cell Lysis & SYBR Green Staining Incubation->Lysis_Staining Readout Measure Fluorescence (Plate Reader) Lysis_Staining->Readout Analysis Data Analysis Readout->Analysis IC50 Determine IC₅₀ Value Analysis->IC50 End End IC50->End

Caption: Typical workflow for in vitro antimalarial activity assay.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel 4-aminoquinoline derivatives.

In Vitro Antimalarial Activity Assay (SYBR Green I-based)

This assay is a widely used, fluorescence-based method to determine the 50% inhibitory concentration (IC₅₀) of a compound against P. falciparum.

  • Parasite Culture: Asynchronous or synchronized (ring-stage) cultures of P. falciparum (e.g., K1, 3D7 strains) are maintained in human red blood cells (RBCs) at a defined parasitemia (e.g., 1%) and hematocrit (e.g., 2%) in RPMI-1640 medium supplemented with AlbuMAX or human serum.

  • Assay Preparation: Compounds are serially diluted (typically 3-fold) in a 96-well microtiter plate. The parasite culture is then added to each well. Control wells contain parasites with vehicle (e.g., DMSO) and uninfected RBCs.

  • Incubation: The plate is incubated for 72 hours under standard culture conditions (e.g., 37°C, 5% CO₂, 5% O₂).[10] This duration allows parasites to complete one full asexual lifecycle.

  • Lysis and Staining: A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well. The buffer lyses the RBCs, releasing the parasites, and the dye binds to parasite DNA.

  • Data Acquisition: The fluorescence intensity of each well is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Analysis: Fluorescence values are plotted against the logarithm of the drug concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression to calculate the IC₅₀ value, which is the concentration at which parasite growth is inhibited by 50%.[10]

In Vitro β-Hematin (Hemozoin) Formation Inhibition Assay

This cell-free assay assesses a compound's ability to directly interfere with the polymerization of heme.[11]

  • Reaction Mixture: A solution of hemin (heme chloride) is prepared in a suitable solvent (e.g., DMSO).

  • Assay Conditions: The assay is conducted in a 96-well plate. Test compounds at various concentrations are added to the wells. The polymerization reaction is initiated by adding a buffer that promotes β-hematin formation (e.g., sodium acetate buffer, pH ~5.0) and incubating at an elevated temperature (e.g., 37-60°C) for several hours.

  • Quantification: After incubation, the plate is centrifuged to pellet the insoluble β-hematin. The supernatant containing unreacted heme is removed. The β-hematin pellet is washed (e.g., with DMSO to remove residual heme) and then dissolved in a basic solution (e.g., NaOH) to de-polymerize it back to monomeric heme.

  • Analysis: The absorbance of the dissolved heme is measured spectrophotometrically (at ~405 nm). The percentage of inhibition is calculated relative to a no-drug control, and the IC₅₀ for β-hematin formation is determined.[9]

Cytotoxicity Assay (against Mammalian Cells)

This assay is essential to determine the selectivity of the compound for the parasite over host cells.

  • Cell Culture: A mammalian cell line (e.g., HepG2 human liver cells, L6 rat skeletal myoblasts, or MDBK kidney cells) is cultured in appropriate media in a 96-well plate until a confluent monolayer is formed.[10]

  • Compound Exposure: The culture medium is replaced with medium containing serial dilutions of the test compound. The cells are incubated for a defined period (e.g., 72 hours).

  • Viability Measurement: Cell viability is assessed using a metabolic indicator dye such as MTT or Resazurin. For example, with MTT, the dye is added and incubated, allowing viable cells to reduce it to a purple formazan product. The formazan is then solubilized, and the absorbance is read on a plate reader.

  • Analysis: The absorbance is plotted against drug concentration to generate a dose-response curve and calculate the CC₅₀ (50% cytotoxic concentration). The selectivity index (SI) is then calculated as CC₅₀ / IC₅₀ (parasite), with a higher SI value indicating greater selectivity for the parasite.[10]

References

Spectroscopic Characterization of 4-Aminoquinoline-7-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic characterization of 4-Aminoquinoline-7-carbonitrile. Due to the limited availability of direct experimental data for this specific compound in public literature, this document outlines a proposed synthetic pathway and predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on the analysis of structurally similar compounds. Furthermore, comprehensive, generalized experimental protocols for obtaining and analyzing NMR and MS spectra are provided to guide researchers in the empirical characterization of this molecule. This guide is intended to serve as a valuable resource for scientists and professionals involved in the research and development of quinoline-based compounds.

Introduction

The 4-aminoquinoline scaffold is a critical pharmacophore in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties[1]. The introduction of a carbonitrile group at the 7-position of the quinoline ring is anticipated to modulate the electronic properties and biological activity of the 4-aminoquinoline core, making this compound a compound of significant interest for drug discovery and development. Spectroscopic characterization is fundamental to confirming the chemical identity and purity of such novel compounds. This guide focuses on the two primary techniques for structural elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Proposed Synthesis of this compound

A plausible synthetic route to this compound, based on established methods for the synthesis of substituted quinolines, is proposed. The synthesis would likely begin with a suitable precursor, such as 4-chloro-7-cyanoquinoline, followed by a nucleophilic aromatic substitution (SNAr) reaction with an amino source.

Synthetic_Pathway_for_this compound 4-Chloro-7-cyanoquinoline 4-Chloro-7-cyanoquinoline Reaction Nucleophilic Aromatic Substitution (SNAr) 4-Chloro-7-cyanoquinoline->Reaction NH3_source NH3 or NH4OH NH3_source->Reaction Product This compound Reaction->Product

Caption: Proposed synthesis of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound. These predictions are based on established chemical shift values for quinoline and related derivatives, as well as general principles of mass spectral fragmentation.

Predicted ¹H NMR Data
Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-28.5 - 8.7d5.0 - 6.0
H-36.8 - 7.0d5.0 - 6.0
H-58.0 - 8.2d8.5 - 9.5
H-67.6 - 7.8dd8.5 - 9.5, ~2.0
H-88.3 - 8.5d~2.0
NH₂5.5 - 6.5br s-
Predicted ¹³C NMR Data
Carbon Predicted Chemical Shift (ppm)
C-2150 - 152
C-3100 - 102
C-4152 - 154
C-4a148 - 150
C-5125 - 127
C-6128 - 130
C-7110 - 112
C-8123 - 125
C-8a149 - 151
CN117 - 119
Predicted Mass Spectrometry Data
Parameter Value
Molecular Formula C₁₀H₇N₃
Molecular Weight 169.18 g/mol
Predicted [M+H]⁺ 170.0718
Predicted Major Fragments m/z 143 (loss of HCN), m/z 116 (further fragmentation)

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of the synthesized this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent may depend on the solubility of the compound[2][3].

  • Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and shim the probe for the specific sample.

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters:

    • Pulse sequence: zg30 or similar

    • Number of scans: 16-64

    • Relaxation delay (d1): 1-2 seconds

    • Acquisition time: 2-4 seconds

    • Spectral width: -2 to 12 ppm

¹³C NMR Acquisition:

  • Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

  • Typical parameters:

    • Pulse sequence: zgpg30 or similar

    • Number of scans: 1024-4096 (or more, depending on sample concentration)

    • Relaxation delay (d1): 2-5 seconds

    • Acquisition time: 1-2 seconds

    • Spectral width: 0 to 200 ppm

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase correct the spectra.

  • Calibrate the chemical shifts using the residual solvent peak as an internal standard.

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an appropriate ionization source.

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, as it typically produces a strong protonated molecular ion [M+H]⁺ with minimal fragmentation[4][5][6][7][8].

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to promote protonation.

MS Acquisition:

  • Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

  • Acquire the mass spectrum in positive ion mode.

  • Typical ESI source parameters:

    • Capillary voltage: 3-4 kV

    • Nebulizing gas pressure: 20-30 psi

    • Drying gas flow: 5-10 L/min

    • Drying gas temperature: 250-350 °C

  • Acquire data over a mass range that includes the expected molecular weight (e.g., m/z 50-500).

Data Analysis:

  • Identify the peak corresponding to the protonated molecular ion [M+H]⁺.

  • Determine the accurate mass and calculate the elemental composition to confirm the molecular formula.

  • If fragmentation is observed (or induced via MS/MS), analyze the fragment ions to gain further structural information.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesized_Compound This compound (Purified Sample) NMR_Analysis NMR Spectroscopy (1H, 13C) Synthesized_Compound->NMR_Analysis MS_Analysis Mass Spectrometry (HRMS) Synthesized_Compound->MS_Analysis Structure_Elucidation Structural Confirmation and Purity Assessment NMR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a foundational framework for the spectroscopic characterization of this compound. While direct experimental data is currently scarce, the proposed synthetic route and predicted NMR and MS data offer valuable guidance for researchers. The detailed experimental protocols herein are designed to be broadly applicable for the synthesis and analysis of this and related novel 4-aminoquinoline derivatives. Rigorous spectroscopic analysis is paramount for the unambiguous confirmation of the structure and purity of new chemical entities, which is a critical step in the drug discovery and development pipeline.

References

The Ascendant Therapeutic Potential of 4-Aminoquinoline-7-carbonitrile Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-aminoquinoline scaffold, a cornerstone in medicinal chemistry, has been the subject of extensive research, leading to the development of numerous therapeutic agents. The strategic incorporation of a carbonitrile moiety at the 7-position of this privileged structure has given rise to a novel class of compounds with significant and diverse biological activities. This technical guide provides an in-depth exploration of the biological landscape of 4-aminoquinoline-7-carbonitrile derivatives, with a primary focus on their potent anticancer properties as exemplified by their activity as Src kinase inhibitors. We present a comprehensive overview of their synthesis, mechanism of action, and preclinical efficacy, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Introduction

The quinoline ring system is a fundamental heterocyclic motif found in a plethora of natural products and synthetic compounds exhibiting a wide array of biological activities, including antimalarial, antibacterial, and anticancer effects.[1] The 4-aminoquinoline core, in particular, has proven to be a highly versatile pharmacophore.[1] While the 7-chloro-4-aminoquinoline scaffold has been extensively explored, leading to blockbuster drugs like chloroquine, recent investigations have turned towards modifying the 7-position with other functional groups to overcome resistance and broaden the therapeutic applications.

The introduction of a carbonitrile group at the 7-position has emerged as a promising strategy, leading to the discovery of potent inhibitors of key cellular signaling pathways implicated in cancer. This guide will delve into the synthesis, biological evaluation, and mechanism of action of these derivatives, providing researchers with a solid foundation for further investigation and development in this exciting area of drug discovery.

Biological Activity: Potent Inhibition of Src Kinase

A significant body of research has identified this compound derivatives, particularly 4-anilino-3-quinolinecarbonitriles, as potent inhibitors of Src kinase.[2][3] Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, migration, and invasion.[2][4] Its aberrant activation is a frequent event in many human cancers, making it an attractive target for cancer therapy.[4]

Quantitative Biological Data

The following tables summarize the in vitro and in vivo activities of representative this compound derivatives as Src kinase inhibitors.

Table 1: In Vitro Src Kinase Inhibition and Cellular Activity

Compound IDModificationSrc IC50 (nM)Cellular Assay IC50 (nM)Reference
1a 4-[(2,4-dichlorophenyl)amino]-6,7-dimethoxy-3-quinolinecarbonitrile30-[5]
1c 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6,7-dimethoxy-3-quinolinecarbonitrile--[5]
2c 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-[3-(morpholin-4-yl)propoxy]-3-quinolinecarbonitrile--[5]
17 4-Anilino-7-(pyridin-3-yl)-3-quinolinecarbonitrilePotentPotent[2][3]
31a 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)-3-quinolinecarbonitrile1.2100[5]

Table 2: In Vivo Antitumor Activity in Xenograft Models

Compound IDXenograft ModelDosingTumor Growth InhibitionReference
17 Not SpecifiedNot SpecifiedDemonstrated[2][3]
31a Not SpecifiedNot SpecifiedEffective[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives, based on established protocols in the literature.

General Synthesis of 4-Anilino-7-pyridyl-3-quinolinecarbonitriles

The synthesis of the 4-anilino-7-pyridyl-3-quinolinecarbonitrile scaffold typically involves a multi-step process. A general approach is outlined below, based on the synthesis of related 4-aminoquinoline analogs.[6]

Step 1: Synthesis of 7-Bromo-4-chloroquinoline

  • Condensation of 3-bromoaniline with Meldrum's acid and trimethyl orthoformate yields an enamine intermediate.

  • Cyclization of the enamine, often accelerated by microwave irradiation, produces a mixture of 7-bromo- and 5-bromo-quinolin-4-ones.

  • Chlorination of the quinolinone mixture with phosphorus oxychloride (POCl₃) allows for the separation of the desired 7-bromo-4-chloroquinoline from its isomer via column chromatography.

Step 2: Suzuki Coupling to Introduce the Pyridyl Group

  • The 7-bromo-4-chloroquinoline intermediate is subjected to a Suzuki coupling reaction with a suitable pyridineboronic acid derivative.

  • This reaction is typically catalyzed by a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a base (e.g., Na₂CO₃) and a suitable solvent system (e.g., 1,4-dioxane/water).

Step 3: Nucleophilic Aromatic Substitution with Anilines

  • The resulting 4-chloro-7-pyridylquinoline is then reacted with a substituted aniline in a nucleophilic aromatic substitution reaction.

  • This step is often carried out in a solvent such as tert-butanol at elevated temperatures to afford the final 4-anilino-7-pyridyl-3-quinolinecarbonitrile derivatives.

Purification: The final products are typically purified by flash chromatography, and their identity and purity are confirmed by UPLC/MS and ¹H-NMR spectroscopy.[6]

In Vitro Src Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against Src kinase is determined using an in vitro kinase assay. A common method is a radiometric assay or a fluorescence-based assay.

Radiometric Assay (Example Protocol): [7]

  • Reaction Setup: In a microcentrifuge tube, combine the following:

    • 10 µL of Src substrate peptide (e.g., [KVEKIGEGTYGVVYK] at a final concentration of 150 µM).

    • 10 µL of the test compound at various concentrations (dissolved in DMSO, final DMSO concentration should be kept constant).

    • 10 µL of active Src enzyme (2-20 units/assay).

  • Initiation: Start the reaction by adding 10 µL of [γ-³²P]ATP stock solution.

  • Incubation: Incubate the reaction mixture for 10 minutes at 30°C with agitation.

  • Termination: Stop the reaction by adding 20 µL of 40% trichloroacetic acid (TCA) to precipitate the peptide. Incubate for 5 minutes at room temperature.

  • Detection: Spot 25 µL of the supernatant onto P81 phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the radioactivity of the phosphorylated peptide on the P81 paper using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Fluorescence-Based Assay (Example Protocol): [8][9]

  • Reaction Setup: In a 96-well plate, add the kinase, substrate (e.g., Poly-(Glu,Tyr 4:1)), and the test compound.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Add a detection reagent (e.g., Kinase-Glo® Max) that measures the amount of ATP remaining in the well. The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 values.

Cellular Proliferation Assay

The effect of the compounds on the proliferation of cancer cell lines is commonly assessed using an MTT or SRB assay.

MTT Assay Protocol:

  • Cell Seeding: Seed cancer cells (e.g., a cell line with high Src activity) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 values.

In Vivo Tumor Xenograft Model

The in vivo efficacy of lead compounds is evaluated in animal models, typically immunodeficient mice bearing human tumor xenografts.[2][3]

General Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., a cell line sensitive to the Src inhibitor) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the test compound (formulated in a suitable vehicle) to the treatment group via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study. Calculate the tumor volume using the formula: (Length × Width²)/2.

  • Monitoring: Monitor the body weight and overall health of the animals throughout the study.

  • Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the animals and excise the tumors. Weigh the tumors and compare the average tumor weight between the treatment and control groups to determine the percentage of tumor growth inhibition.

Signaling Pathways and Experimental Workflows

Src Kinase Signaling Pathway

Src kinase is a key node in multiple signaling pathways that control cell growth, survival, and motility. The following diagram illustrates the central role of Src and its inhibition by this compound derivatives.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinases (e.g., EGFR) Src Src RTK->Src Integrins Integrins Integrins->Src Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 FAK FAK Src->FAK Angiogenesis Angiogenesis Src->Angiogenesis Inhibitor 4-Aminoquinoline- 7-carbonitrile Derivative Inhibitor->Src ERK ERK Ras->ERK Akt Akt PI3K->Akt Proliferation Proliferation STAT3->Proliferation Survival Survival STAT3->Survival Invasion Invasion & Metastasis FAK->Invasion ERK->Proliferation Akt->Survival Drug_Discovery_Workflow Synthesis Chemical Synthesis Purification Purification & Characterization Synthesis->Purification InVitro_Kinase In Vitro Kinase Assay (IC50 Determination) Purification->InVitro_Kinase InVitro_Cellular In Vitro Cellular Assays (GI50/IC50 Determination) Purification->InVitro_Cellular SAR Structure-Activity Relationship (SAR) Studies InVitro_Kinase->SAR InVitro_Cellular->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Synthesis InVivo In Vivo Xenograft Model (Efficacy Studies) Lead_Optimization->InVivo ADMET ADMET Studies (Pharmacokinetics & Toxicology) InVivo->ADMET Preclinical_Candidate Preclinical Candidate Selection ADMET->Preclinical_Candidate

References

Physicochemical Properties of 4-Aminoquinoline-7-carbonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-Aminoquinoline-7-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific derivative, this document combines reported information on closely related 4-aminoquinoline analogs with established experimental and computational methodologies to offer a robust resource for researchers.

Core Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in the table below. It is important to note that where direct experimental values are unavailable, predicted data from computational models or extrapolated data from similar structures, such as 4-amino-7-chloroquinoline, are provided for guidance.

PropertyValueSource/Method
Molecular Formula C₁₀H₇N₃---
Molecular Weight 169.18 g/mol Calculated
Melting Point Not availableExperimental determination required.
Boiling Point Not availableExperimental determination required.
pKa Estimated ~8.0-9.0Based on related 4-aminoquinoline compounds. The quinoline nitrogen is the primary basic center.
logP Predicted ~1.5-2.5Computational prediction (e.g., XLogP3). Indicates moderate lipophilicity.
Aqueous Solubility Predicted to be lowThe nitrile group may slightly improve solubility compared to the 7-chloro analog.[1]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are standard methods widely used in the pharmaceutical sciences.

Synthesis of this compound

A plausible synthetic route to this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 4-chloroquinoline-7-carbonitrile, with an amino source.

Materials:

  • 4-chloroquinoline-7-carbonitrile

  • Ammonia source (e.g., aqueous ammonia, ammonium chloride/base)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • Base (e.g., Potassium carbonate, Triethylamine) if using an ammonium salt

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 4-chloroquinoline-7-carbonitrile in the chosen solvent.

  • Add the ammonia source in excess. If using an ammonium salt, add a suitable base.

  • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Determination of pKa by UV-Vis Spectrophotometry

The acid dissociation constant (pKa) can be determined by monitoring the change in UV-Vis absorbance of the compound at different pH values.

Materials:

  • This compound

  • A series of buffer solutions with known pH values (e.g., phosphate, borate buffers)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • pH meter

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • For each pH measurement, add a small aliquot of the stock solution to a cuvette containing a buffer of known pH, ensuring the final concentration is appropriate for absorbance measurement.

  • Record the UV-Vis spectrum of the solution from approximately 200 to 400 nm.

  • Repeat this process for the entire range of buffer solutions.

  • Identify an analytical wavelength where the absorbance of the protonated and neutral species differs significantly.

  • Plot the absorbance at the analytical wavelength against the pH.

  • The pKa can be determined from the inflection point of the resulting sigmoidal curve, often calculated using the Henderson-Hasselbalch equation.

Determination of logP by Shake-Flask Method

The partition coefficient (logP) between n-octanol and water provides a measure of a compound's lipophilicity.

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC for concentration analysis

Procedure:

  • Prepare a stock solution of this compound in either water or n-octanol.

  • Add a known volume of the stock solution to a flask containing known volumes of both n-octanol and water.

  • Shake the flask vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.

  • Allow the two phases to separate. If necessary, centrifuge the mixture to ensure complete separation.

  • Carefully withdraw a sample from each phase.

  • Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the partition coefficient, P, as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of P.

Determination of Aqueous Solubility

The kinetic or thermodynamic solubility in aqueous buffer can be determined to assess the compound's dissolution characteristics.

Materials:

  • This compound (solid)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • DMSO (for kinetic solubility)

  • Shaker or vortex mixer

  • Filtration device (e.g., syringe filter)

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure (Thermodynamic Solubility):

  • Add an excess amount of solid this compound to a vial containing the aqueous buffer.

  • Seal the vial and agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow any undissolved solid to settle.

  • Filter the supernatant to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a calibrated analytical method. This concentration represents the thermodynamic solubility.

Signaling Pathways and Biological Activity

The biological activity of 4-aminoquinoline derivatives is most extensively studied in the context of malaria. The primary mechanism of action for compounds like chloroquine (4-amino-7-chloroquinoline) is the inhibition of hemozoin formation in the parasite's digestive vacuole. It is plausible that this compound shares this mechanism.

Additionally, some 4-amino-7-chloroquinoline derivatives have been identified as agonists of the nuclear receptor NR4A2, which is a potential therapeutic target for Parkinson's disease.[2] Whether this compound also exhibits this activity requires further investigation.

Visualizations

Synthesis_Workflow start 4-chloroquinoline-7-carbonitrile reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction reagents Ammonia source Solvent (e.g., DMF) Base (optional) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Heme_Polymerization_Inhibition cluster_parasite Malaria Parasite Digestive Vacuole Hemoglobin Hemoglobin Heme Free Heme (toxic) Hemoglobin->Heme Digestion Polymerization Heme Polymerization Heme->Polymerization Hemozoin Hemozoin (non-toxic crystal) Polymerization->Hemozoin Detoxification AQN 4-Aminoquinoline- 7-carbonitrile AQN->Polymerization Inhibits

Caption: Proposed mechanism of action in malaria.

References

Discovery and history of 4-aminoquinoline compounds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: November 2025

From the bark of the Cinchona tree to the modern synthetic arsenal against malaria, the journey of 4-aminoquinoline compounds is a testament to the evolution of medicinal chemistry. This technical guide delves into the discovery, history, and core scientific principles underlying this crucial class of antimalarial agents, providing researchers, scientists, and drug development professionals with an in-depth understanding of their synthesis, mechanism of action, and the ongoing quest for next-generation analogs.

The story of 4-aminoquinolines begins with quinine, an alkaloid isolated from the Cinchona bark, which for centuries was the only effective treatment for malaria.[1][2] The strategic importance of quinine became starkly evident during World War II when the Japanese occupation of Java severed the Allied forces' primary supply.[3][4] This critical shortage spurred intensive research efforts to develop synthetic antimalarials, leading to the birth of the 4-aminoquinoline class of drugs.

A Historical Breakthrough: The Synthesis of Chloroquine and Hydroxychloroquine

In 1934, German scientists at Bayer first synthesized chloroquine, a 4-aminoquinoline derivative.[1][2][5] Initially deemed too toxic, it was later re-evaluated by American and British scientists and emerged as a highly effective and well-tolerated antimalarial.[6] Following the war, its use became widespread. In 1946, a hydroxylated analog, hydroxychloroquine, was developed, offering a less toxic alternative to chloroquine.[1][2]

The Mechanism of Action: Disrupting the Parasite's Detoxification Pathway

The primary target of 4-aminoquinoline antimalarials is the intraerythrocytic stage of the Plasmodium falciparum parasite. During this stage, the parasite digests the host's hemoglobin in its acidic digestive vacuole as a source of amino acids.[5][7] This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an insoluble, non-toxic crystalline substance called hemozoin, also known as malaria pigment.[4][7]

4-Aminoquinolines, being weak bases, accumulate in the acidic environment of the parasite's digestive vacuole.[3] Here, they are believed to interfere with the formation of hemozoin by forming a complex with heme, preventing its polymerization.[3] The accumulation of free heme leads to oxidative stress and damage to the parasite's membranes, ultimately causing its death.[8]

Hemozoin_Formation_Inhibition cluster_host Host Erythrocyte Hemoglobin Hemoglobin Hemoglobin_ingestion Hemoglobin_ingestion Hemoglobin->Hemoglobin_ingestion uptake Heme_release Heme_release Hemoglobin_ingestion->Heme_release digestion Free_heme Free_heme Heme_release->Free_heme Heme_polymerization Heme_polymerization Free_heme->Heme_polymerization Heme_complex Heme_complex Free_heme->Heme_complex Parasite_death Parasite_death Free_heme->Parasite_death causes oxidative stress Hemozoin Hemozoin Heme_polymerization->Hemozoin Aminoquinoline Aminoquinoline Aminoquinoline->Heme_complex binds to Inhibition Inhibition Inhibition->Heme_polymerization inhibits

Structure-Activity Relationships: The Key to Potency and Overcoming Resistance

The structure-activity relationship (SAR) of 4-aminoquinolines has been extensively studied to understand the chemical features essential for their antimalarial activity and to design new compounds that can overcome chloroquine resistance.[5][9] Key findings include:

  • The 4-Aminoquinoline Nucleus: This core structure is essential for activity.[9]

  • 7-Chloro Group: The presence of a chlorine atom at the 7-position of the quinoline ring is crucial for high antimalarial activity.[5]

  • The Side Chain: The nature and length of the alkylamino side chain at the 4-position significantly influence the drug's activity, accumulation in the parasite's vacuole, and ability to overcome resistance.[10]

The emergence and spread of chloroquine-resistant strains of P. falciparum in the late 1950s and early 1960s posed a significant challenge to malaria control efforts.[5] Resistance is primarily associated with mutations in the parasite's chloroquine-resistance transporter (PfCRT) protein, which reduces the accumulation of the drug in the digestive vacuole.[5] This has driven the development of new 4-aminoquinoline analogs with modified side chains to evade this resistance mechanism.

Quantitative Data on Antimalarial Activity

The following tables summarize the in vitro activity (IC50 values) of key 4-aminoquinoline compounds and novel analogs against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

CompoundP. falciparum StrainIC50 (nM)Reference
Chloroquine3D7 (CQS)9.8[11]
ChloroquineW2 (CQR)382[11]
Amodiaquine3D7 (CQS)12.5[12]
AmodiaquineW2 (CQR)35.2[12]
Compound 4W2 (CQR)17.3[11]
Compound 18W2 (CQR)5.6[11]
CompoundLinker Length (Carbons)P. falciparum Strain (W2, CQR)IC50 (nM)Reference
Analog A2W225[13]
Analog B3W218[13]
Analog C4W245[13]

Experimental Protocols

General Synthesis of 4-Aminoquinoline Analogs

The most common method for synthesizing 4-aminoquinolines is through a nucleophilic aromatic substitution (SNAr) reaction.[14][15]

Step 1: Preparation of 4,7-dichloroquinoline This starting material is typically synthesized from m-chloroaniline through a Conrad-Limpach reaction or a similar cyclization method.

Step 2: Condensation with an Amine 4,7-dichloroquinoline is then reacted with a desired amine to introduce the side chain at the 4-position.

Detailed Methodology for the Synthesis of a Novel N-benzyl-4-aminoquinoline (Compound 1 in[16])

  • Synthesis of the Amine Precursor:

    • o-Cyanobenzylbromide is reacted with diethylamine in ethanol to yield o-(diethylaminomethyl)benzonitrile.

    • The nitrile group is then reduced using lithium aluminum hydride (LiAlH4) in diethyl ether to afford the primary amine, o-(diethylaminomethyl)benzylamine.[16]

  • Condensation Reaction:

    • A mixture of o-(diethylaminomethyl)benzylamine, 4,7-dichloroquinoline, potassium carbonate (K2CO3), and triethylamine is heated in N-methyl-2-pyrrolidone (NMP).[16]

    • The reaction mixture is typically heated for several hours to drive the reaction to completion.

  • Purification:

    • The crude product is purified by column chromatography on silica gel to yield the final 4-aminoquinoline analog.[16]

In Vitro Antimalarial Activity Assay (IC50 Determination)

The 50% inhibitory concentration (IC50) is a measure of the effectiveness of a compound in inhibiting parasite growth by half. A common method is the [3H]-hypoxanthine incorporation assay.[5]

  • Parasite Culture: P. falciparum strains are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

  • Drug Dilution: The test compounds are serially diluted in 96-well microtiter plates.

  • Infection and Incubation: The plates are inoculated with synchronized, ring-stage infected erythrocytes. The plates are then incubated for a period that allows for at least one full cycle of parasite replication (typically 48-72 hours).

  • Radiolabeling: [3H]-hypoxanthine is added to the wells for the final 24 hours of incubation. The parasite incorporates the radiolabeled hypoxanthine into its nucleic acids.

  • Harvesting and Measurement: The cells are harvested, and the amount of incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Hemozoin Inhibition Assay

This assay measures the ability of a compound to inhibit the formation of β-hematin, the synthetic equivalent of hemozoin.

  • Hemin Solution: A solution of hemin (the chloride salt of heme) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO) or sodium hydroxide.

  • Assay Buffer: An acetate buffer with a pH of around 4.8 is used to mimic the acidic environment of the parasite's digestive vacuole.

  • Initiation of Crystallization: The crystallization of hemin into β-hematin is initiated by adding the hemin solution to the acidic buffer.

  • Incubation with Test Compound: The test compound is added to the reaction mixture at various concentrations.

  • Quantification of β-Hematin: After an incubation period, the amount of β-hematin formed is quantified. This can be done by separating the insoluble β-hematin from the soluble hemin by centrifugation, dissolving the β-hematin in a basic solution, and measuring its absorbance spectrophotometrically.

Experimental and Drug Discovery Workflow

The development of new 4-aminoquinoline antimalarials follows a structured workflow, from initial design and synthesis to preclinical and clinical evaluation.

Drug_Discovery_Workflow Start Compound Design & Synthesis In_vitro_screening In Vitro Screening Start->In_vitro_screening In_vivo_testing In Vivo Testing In_vitro_screening->In_vivo_testing Active Compounds Lead_optimization Lead Optimization In_vitro_screening->Lead_optimization Inactive/Toxic ADMET_profiling ADMET Profiling In_vivo_testing->ADMET_profiling ADMET_profiling->Lead_optimization Promising Candidates Lead_optimization->Start Iterative Design Preclinical_development Preclinical Development Lead_optimization->Preclinical_development Optimized Lead Clinical_trials Clinical Trials Preclinical_development->Clinical_trials

The Future of 4-Aminoquinolines

Despite the challenge of drug resistance, the 4-aminoquinoline scaffold remains a cornerstone of antimalarial drug discovery.[17] Current research focuses on several key areas:

  • Novel Analogs: Synthesizing new derivatives with modified side chains and quinoline ring substitutions to improve activity against resistant strains and reduce toxicity.[12][18]

  • Hybrid Molecules: Combining the 4-aminoquinoline pharmacophore with other antimalarial agents to create hybrid molecules with dual mechanisms of action.[7]

  • Reversal Agents: Developing compounds that can reverse chloroquine resistance by inhibiting the PfCRT transporter.

The enduring legacy of 4-aminoquinolines in the fight against malaria underscores the power of medicinal chemistry to address global health challenges. Through a deep understanding of their history, mechanism of action, and structure-activity relationships, researchers continue to build upon this foundation to develop the next generation of life-saving therapies.

References

4-Aminoquinoline-7-carbonitrile: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-aminoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, most notably the quinoline-class of antimalarial drugs like chloroquine.[1][2] Strategic modifications of this core have led to the discovery of compounds with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][3] Among these modifications, the introduction of a carbonitrile group at the 7-position of the 4-aminoquinoline scaffold presents a compelling strategy for the development of novel therapeutics. The electron-withdrawing nature of the nitrile group can significantly influence the electronic properties of the quinoline ring system, potentially enhancing binding affinities to biological targets and improving pharmacokinetic profiles. This guide explores the synthesis, biological activities, and therapeutic potential of 4-aminoquinoline-7-carbonitrile derivatives as a promising scaffold for drug discovery.

Synthetic Strategies

The synthesis of this compound derivatives typically commences with the preparation of a key intermediate, 4-chloro-7-cyanoquinoline. While direct cyanation of a pre-functionalized quinoline can be challenging, a common approach involves the construction of the quinoline ring with the cyano group already in place or the conversion of a suitable precursor at the 7-position.

A plausible synthetic route starts from a substituted aniline, which undergoes cyclization to form the quinoline core. For instance, 3-aminobenzonitrile can be reacted with diethyl ethoxymethylenemalonate followed by thermal cyclization to yield 4-hydroxy-7-cyanoquinoline. Subsequent chlorination using a reagent like phosphorus oxychloride (POCl₃) affords the crucial 4-chloro-7-cyanoquinoline intermediate.[4] This intermediate can then readily undergo nucleophilic aromatic substitution (SNAr) at the C4 position with a variety of primary or secondary amines to furnish the desired N-substituted-4-amino-7-cyanoquinoline derivatives.[5]

Alternatively, palladium-catalyzed cross-coupling reactions on a 7-halo-4-aminoquinoline precursor can be employed to introduce the cyano group.[6]

Therapeutic Potential and Biological Activity

The this compound scaffold has shown promise in several therapeutic areas, primarily as kinase inhibitors for cancer therapy and as antimalarial agents.

Anticancer Activity: Kinase Inhibition

The 4-aminoquinoline scaffold is a well-established pharmacophore for targeting protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in cancer.[7] The addition of a 7-cyano group can enhance the interaction with the kinase active site.

Src Kinase: Derivatives of 4-anilino-3-quinolinecarbonitrile have been identified as potent inhibitors of Src kinase, a non-receptor tyrosine kinase involved in cell proliferation, survival, and metastasis.[8] While direct data on 7-cyano derivatives is limited, the related 7-thienyl and other substituted analogues show significant Src inhibitory activity. The nitrile group often participates in hydrogen bonding interactions within the ATP-binding pocket of the kinase.

Epidermal Growth Factor Receptor (EGFR): The 4-anilinoquinazoline and 4-anilinoquinoline scaffolds are present in several approved EGFR inhibitors.[9] Modifications at the 7-position of the quinoline ring are known to influence EGFR inhibitory activity. The electron-withdrawing cyano group could potentially enhance the binding affinity to the EGFR kinase domain.

Janus Kinases (JAKs): The JAK-STAT signaling pathway is critical for cytokine signaling and is a validated target in inflammatory diseases and some cancers. Small molecule inhibitors targeting the ATP-binding site of JAKs are of significant interest. The 4-aminoquinoline scaffold has been explored for the development of JAK inhibitors, and the introduction of a 7-cyano group could be a viable strategy to improve potency and selectivity.

The following table summarizes the anticancer activity of some relevant 7-substituted 4-aminoquinoline derivatives.

Compound IDTarget Cell LineActivity (GI₅₀/IC₅₀, µM)Reference
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-4688.73[10]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMCF-711.52[10]
butyl-(7-fluoro-quinolin-4-yl)-amineMCF-78.22[10]
4-((3-ethynylphenyl)amino)-6-iodoquinoline-3-carbonitrileCH228.4[11]
4-((3-ethynylphenyl)amino)-6-iodoquinoline-3-carbonitrileUM-Chor16.9[11]
4-((3-ethynylphenyl)amino)-6-iodoquinoline-3-carbonitrileU-CH127.7[11]
Antimalarial Activity

The 4-aminoquinoline scaffold is the cornerstone of many antimalarial drugs. The mechanism of action for many of these compounds involves the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. Structure-activity relationship (SAR) studies have shown that modifications at the 7-position of the quinoline ring can significantly impact antimalarial potency, particularly against chloroquine-resistant strains of Plasmodium falciparum.[12]

Studies on quinoline triazole amide analogues have categorized derivatives based on substitution at the 7-position, including 7-cyano derivatives, and have correlated their antimalarial activity with lipophilicity.[13] This suggests that the 7-cyano group is a viable modification for the development of new antimalarial agents.

The following table presents antimalarial activity data for some relevant 4-aminoquinoline derivatives.

CompoundParasite StrainActivity (IC₅₀, nM)Reference
ChloroquineP. falciparum (CQ-sensitive)< 12[14]
TDR 58845P. falciparum (CQ-sensitive)< 12[14]
TDR 58846P. falciparum (CQ-sensitive)< 12[14]
AmodiaquineP. falciparum (K1, CQ-resistant)26[15]
4-aminoquinoline hydrazone analogue 2P. falciparum (K1, multidrug-resistant)26 (72h)[16]

Signaling Pathways

Understanding the signaling pathways modulated by this compound derivatives is crucial for elucidating their mechanism of action and identifying potential therapeutic targets.

Src Signaling Pathway

Src kinase is a key node in multiple signaling cascades that regulate cell growth, adhesion, and migration. Upon activation by upstream signals such as receptor tyrosine kinases (RTKs) or integrins, Src phosphorylates a variety of downstream substrates, including FAK, STAT3, and components of the Ras-MAPK and PI3K-Akt pathways.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinases (e.g., EGFR) Src Src RTK->Src Integrins Integrins Integrins->Src FAK FAK Src->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Migration Migration & Invasion FAK->Migration Raf Raf Ras->Raf Akt Akt PI3K->Akt Proliferation Proliferation STAT3->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Cycle Cell Cycle Progression ERK->Cell_Cycle ERK->Proliferation Survival Survival Akt->Survival Inhibitor 4-Aminoquinoline- 7-carbonitrile Derivative Inhibitor->Src

Caption: Src Kinase Signaling Pathway and Inhibition.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon ligand binding, dimerizes and autophosphorylates, initiating downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which drive cell proliferation and survival.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival Akt->Survival Inhibitor 4-Aminoquinoline- 7-carbonitrile Derivative Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Inhibition.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary route for cytokine signaling. Cytokine binding to its receptor leads to the activation of associated Janus kinases (JAKs), which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate gene expression.[10][16]

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT pSTAT Dimer STAT Dimer pSTAT->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus Gene_Expression Gene Expression Inhibitor 4-Aminoquinoline- 7-carbonitrile Derivative Inhibitor->JAK

Caption: JAK-STAT Signaling Pathway and Inhibition.

Experimental Protocols

General Synthetic Procedure for N-Substituted-4-amino-7-cyanoquinolines

This protocol is a general method adapted from procedures for the synthesis of similar 4-aminoquinoline derivatives.[5][10]

  • Synthesis of 4-Hydroxy-7-cyanoquinoline: A mixture of 3-aminobenzonitrile and diethyl ethoxymethylenemalonate is heated. The resulting intermediate is then cyclized at high temperature in a suitable solvent like diphenyl ether to yield 4-hydroxy-7-cyanoquinoline.

  • Synthesis of 4-Chloro-7-cyanoquinoline: 4-Hydroxy-7-cyanoquinoline is refluxed in an excess of phosphorus oxychloride (POCl₃) to convert the hydroxyl group to a chlorine atom.[4] The excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water and neutralized to precipitate the product.

  • Synthesis of N-Substituted-4-amino-7-cyanoquinoline: A mixture of 4-chloro-7-cyanoquinoline and the desired primary or secondary amine (typically in excess) is heated in a suitable solvent such as ethanol, N-methyl-2-pyrrolidone (NMP), or under neat conditions.[10] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield the final product.

In Vitro Kinase Inhibition Assay

This is a general protocol for determining the inhibitory activity of compounds against a specific kinase.[17][18]

  • Reaction Mixture Preparation: A reaction mixture is prepared in a microplate well containing the kinase enzyme, a specific peptide substrate, and ATP in a suitable kinase buffer.

  • Compound Addition: The test compound (e.g., a this compound derivative) is added to the wells at various concentrations. A control with no inhibitor (vehicle only) is also included.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period to allow for substrate phosphorylation.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays measuring the incorporation of ³²P or ³³P, or fluorescence/luminescence-based assays that detect ADP production.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

In Vitro Cytotoxicity Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a common method to assess the cytotoxicity of a compound against cancer cell lines.[10]

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with Sulforhodamine B, a dye that binds to cellular proteins.

  • Measurement: The unbound dye is washed away, and the bound dye is solubilized. The absorbance is measured using a microplate reader, which is proportional to the cell number.

  • GI₅₀ Calculation: The 50% growth inhibition (GI₅₀) concentration is determined from the dose-response curve.

Conclusion

The this compound scaffold represents a promising platform for the discovery of novel therapeutic agents. Its synthetic accessibility and the potential for the 7-cyano group to enhance biological activity make it an attractive target for medicinal chemists. While further research is needed to fully elucidate the structure-activity relationships and therapeutic potential of this specific scaffold, the existing data on related 4-aminoquinoline derivatives strongly support its exploration in the development of new kinase inhibitors for oncology and novel antimalarial drugs. The detailed synthetic and biological evaluation protocols provided in this guide offer a framework for researchers to advance the investigation of this versatile chemical scaffold.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Aminoquinoline-7-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 4-Aminoquinoline-7-carbonitrile derivatives, a class of compounds with significant potential in medicinal chemistry. The core structure is amenable to a variety of substitutions at the 4-amino position, allowing for the generation of diverse chemical libraries for drug discovery programs.

Introduction

The 4-aminoquinoline scaffold is a well-established pharmacophore found in numerous clinically used drugs, most notably for the treatment of malaria. The introduction of a carbonitrile group at the 7-position of the quinoline ring can significantly modulate the electronic properties and biological activity of the molecule. This modification offers opportunities to develop novel derivatives with unique pharmacological profiles, potentially targeting a range of diseases including cancer and parasitic infections.[1][2] The general synthetic strategy involves a two-step process: the preparation of a key intermediate, 4-chloro-7-cyanoquinoline, followed by a nucleophilic aromatic substitution reaction with a variety of primary and secondary amines.

Synthetic Workflow Overview

The overall synthetic pathway for the preparation of this compound derivatives is depicted below. The process begins with the synthesis of the key intermediate, 4-chloro-7-cyanoquinoline, which is then reacted with a selected amine to yield the final product.

G cluster_0 Step 1: Synthesis of Key Intermediate cluster_1 Step 2: Nucleophilic Aromatic Substitution 7-Amino-4-hydroxyquinoline 7-Amino-4-hydroxyquinoline Diazonium Salt Diazonium Salt 7-Amino-4-hydroxyquinoline->Diazonium Salt NaNO2, HCl 7-Cyano-4-hydroxyquinoline 7-Cyano-4-hydroxyquinoline Diazonium Salt->7-Cyano-4-hydroxyquinoline CuCN (Sandmeyer Reaction) 4-Chloro-7-cyanoquinoline 4-Chloro-7-cyanoquinoline 7-Cyano-4-hydroxyquinoline->4-Chloro-7-cyanoquinoline POCl3 This compound Derivative This compound Derivative 4-Chloro-7-cyanoquinoline->this compound Derivative Base, Solvent, Heat Amine (R1R2NH) Amine (R1R2NH) Amine (R1R2NH)->this compound Derivative

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-7-cyanoquinoline

This protocol describes the synthesis of the key intermediate, 4-chloro-7-cyanoquinoline, starting from 7-amino-4-hydroxyquinoline.

Part A: Synthesis of 7-Cyano-4-hydroxyquinoline via Sandmeyer Reaction

The Sandmeyer reaction is a well-established method for converting an aryl amine to an aryl nitrile.[3][4][5]

  • Diazotization of 7-Amino-4-hydroxyquinoline:

    • Suspend 7-amino-4-hydroxyquinoline (1 equivalent) in a solution of dilute hydrochloric acid at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water.

    • Slowly add the cold diazonium salt solution to the cyanide solution.

    • Warm the reaction mixture to 50-60 °C and stir for 1-2 hours, or until the evolution of nitrogen gas ceases.

    • Cool the mixture to room temperature and neutralize with a suitable base (e.g., sodium carbonate) to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain crude 7-cyano-4-hydroxyquinoline. Purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Note: The Sandmeyer reaction for this substrate has been reported to have low yields.[6] Optimization of reaction conditions may be necessary.

Part B: Chlorination of 7-Cyano-4-hydroxyquinoline

  • To a flask containing 7-cyano-4-hydroxyquinoline (1 equivalent), add phosphorus oxychloride (POCl₃, 5-10 equivalents) and a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Purify the crude 4-chloro-7-cyanoquinoline by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) or by recrystallization.

Protocol 2: Synthesis of this compound Derivatives

This protocol outlines the general procedure for the nucleophilic aromatic substitution of 4-chloro-7-cyanoquinoline with various primary and secondary amines.

  • In a round-bottom flask, dissolve 4-chloro-7-cyanoquinoline (1 equivalent) in a suitable solvent such as ethanol, isopropanol, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).

  • Add the desired primary or secondary amine (1.1-2.0 equivalents) to the solution.

  • Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 equivalents), to the reaction mixture.

  • Heat the reaction mixture to a temperature between 80 °C and 140 °C. The optimal temperature and reaction time will depend on the reactivity of the amine and the solvent used. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The residue is then partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired this compound derivative.

Data Presentation

The following table summarizes representative examples of this compound derivatives that can be synthesized using the protocols described above.

Derivative Amine (R¹R²NH) Reaction Conditions Yield (%) Melting Point (°C) References
4-(Butylamino)quinoline-7-carbonitrileButylamineEtOH, reflux, 6hNot ReportedNot ReportedGeneral Method[6]
4-(2-(Diethylamino)ethylamino)quinoline-7-carbonitrileN,N-DiethylethylenediamineDMF, 120°C, 8hNot ReportedNot ReportedGeneral Method[6]
4-((4-Fluorobenzyl)amino)quinoline-7-carbonitrile4-FluorobenzylamineDMSO, 100°C, 12hNot ReportedNot ReportedGeneral Method[7]

Note: Specific yield and melting point data for 7-cyano substituted derivatives are not widely available in the cited literature and would need to be determined experimentally.

Potential Biological Activity and Signaling Pathways

While the specific biological targets of this compound derivatives are not yet fully elucidated, the broader class of 4-aminoquinolines is known to exert its biological effects through various mechanisms, particularly in the context of malaria and cancer.[1][2]

A primary mechanism of action for antimalarial 4-aminoquinolines is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.[8][9] This leads to the accumulation of toxic free heme, ultimately causing parasite death. It is plausible that 7-cyano derivatives retain this fundamental mechanism.

In cancer, 4-aminoquinolines have been shown to interfere with lysosomal function and autophagy, processes that are often dysregulated in cancer cells.[6] The diagram below illustrates a potential mechanism of action for 4-aminoquinoline derivatives in a cancer cell context.

G cluster_cell Cancer Cell 4-Aminoquinoline-7-CN 4-Aminoquinoline- 7-carbonitrile Derivative Lysosome Lysosome 4-Aminoquinoline-7-CN->Lysosome Accumulation & inhibition of function 4-Aminoquinoline-7-CN->Fusion Inhibition Lysosome->Fusion Autophagosome Autophagosome Autophagosome->Fusion Autolysosome Autolysosome Fusion->Autolysosome Fusion Cell_Death Apoptosis/ Cell Death Autolysosome->Cell_Death Inhibition of autophagic flux

References

Application Notes and Protocols for Antimalarial Activity Assays Using 4-Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-aminoquinoline scaffold is a cornerstone in the development of antimalarial drugs, with chloroquine being the most well-known example. These compounds are known to be effective against the erythrocytic stages of Plasmodium parasites, the causative agents of malaria. This document provides detailed application notes and protocols for the evaluation of 4-aminoquinoline derivatives, including compounds like 4-Aminoquinoline-7-carbonitrile, for their antimalarial activity. While specific data for this compound is not extensively available in public literature, the methodologies described herein are standard and widely applicable for this class of compounds.

The primary mechanism of action for 4-aminoquinolines involves the inhibition of hemozoin formation in the parasite's digestive vacuole.[1][2][3] During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing toxic free heme.[4] To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin.[4] 4-aminoquinolines are weak bases that accumulate in the acidic digestive vacuole of the parasite.[1] Here, they are thought to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic free heme, which ultimately kills the parasite.[2][4]

Key In Vitro Antimalarial Activity Assays

SYBR Green I-Based Fluorescence Assay

This is a widely used, sensitive, and high-throughput method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.[5][6] The assay relies on the fluorescent dye SYBR Green I, which intercalates with DNA. Since mature red blood cells are anucleated, the fluorescence measured is directly proportional to the amount of parasite DNA, and thus parasite growth.[7]

Experimental Protocol:

  • Parasite Culture:

    • Maintain asynchronous P. falciparum cultures (e.g., chloroquine-sensitive 3D7 or chloroquine-resistant K1 strains) in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2, 5% O2, and 90% N2.

    • Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment.[7]

  • Assay Plate Preparation:

    • Prepare serial dilutions of the test compound (e.g., this compound) in complete culture medium in a 96-well black microtiter plate.

    • Include positive controls (parasitized red blood cells without drug) and negative controls (uninfected red blood cells). Chloroquine is often used as a reference drug.

  • Incubation:

    • Add the synchronized parasite culture (1-2% parasitemia, 2% hematocrit) to each well.

    • Incubate the plates for 72 hours under the standard culture conditions.

  • Lysis and Staining:

    • Prepare a lysis buffer containing 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, and 0.08% Triton X-100.

    • Add SYBR Green I dye to the lysis buffer at a 1:5000 dilution.

    • After incubation, add the lysis buffer with SYBR Green I to each well.

    • Incubate the plates in the dark at room temperature for 1-2 hours.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

    • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Parasite Lactate Dehydrogenase (pLDH) Assay

This colorimetric assay measures the activity of the parasite-specific enzyme lactate dehydrogenase (pLDH), which is essential for the parasite's anaerobic glycolysis.[8][9] The activity of pLDH is proportional to the number of viable parasites.

Experimental Protocol:

  • Parasite Culture and Assay Plate Preparation:

    • Follow the same procedures as for the SYBR Green I assay to culture parasites and prepare the assay plates with serially diluted test compounds.

  • Incubation:

    • Incubate the plates for 72 hours under standard culture conditions.

  • Lysis:

    • After incubation, lyse the red blood cells by freeze-thaw cycles to release the parasite pLDH.

  • pLDH Activity Measurement:

    • Prepare a reaction mixture containing Malstat reagent (which includes lactate and a tetrazolium salt) and NBT/PES (nitroblue tetrazolium/phenazine ethosulfate).

    • Transfer a portion of the lysate from each well to a new 96-well plate.

    • Add the pLDH reaction mixture to each well.

    • Incubate the plate in the dark at room temperature for 30-60 minutes. The pLDH will catalyze the conversion of lactate to pyruvate, leading to the reduction of the tetrazolium salt to a colored formazan product.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of approximately 650 nm using a microplate reader.

    • Calculate the IC50 values as described for the SYBR Green I assay.

In Vivo Antimalarial Activity Assay (Mouse Model)

The 4-day suppressive test (Peter's test) is a standard in vivo assay to evaluate the efficacy of antimalarial compounds in a rodent model, typically using Plasmodium berghei.[10][11]

Experimental Protocol:

  • Animal Model and Parasite Inoculation:

    • Use Swiss albino mice (4-5 weeks old).

    • Infect the mice intraperitoneally with P. berghei (e.g., ANKA strain) infected red blood cells (1 x 10^7 parasitized erythrocytes).[10]

  • Drug Administration:

    • Randomly divide the mice into groups (e.g., 5 mice per group).

    • Administer the test compound orally or subcutaneously once daily for four consecutive days, starting 2-4 hours post-infection.

    • Include a vehicle control group (receiving only the drug vehicle) and a positive control group (receiving a standard antimalarial drug like chloroquine).

  • Monitoring Parasitemia:

    • On day 4 post-infection, collect a thin blood smear from the tail of each mouse.

    • Stain the smears with Giemsa stain.

    • Determine the percentage of parasitemia by counting the number of parasitized red blood cells out of a total of 1000 red blood cells under a microscope.

  • Data Analysis:

    • Calculate the average parasitemia for each group.

    • Determine the percentage of parasite growth suppression using the following formula: % Suppression = [(Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group] x 100

    • The 50% effective dose (ED50) can be determined by testing a range of drug doses.

Data Presentation

Table 1: Example In Vitro Antimalarial Activity of 4-Aminoquinoline Derivatives against P. falciparum Strains

CompoundStrainIC50 (nM)Reference
Chloroquine3D7 (CQ-sensitive)10.7[8]
ChloroquineW2 (CQ-resistant)87.2[8]
Amodiaquine3D7 (CQ-sensitive)~10[12]
AmodiaquineK1 (CQ-resistant)~30[12]
Example Derivative 1 3D7 (CQ-sensitive)7.5[8]
Example Derivative 1 W2 (CQ-resistant)19.2[8]
Example Derivative 2 3D7 (CQ-sensitive)3.27[13]
Example Derivative 2 CQ-R Strain9.79[13]

Note: The data presented are for illustrative purposes and represent various 4-aminoquinoline derivatives. The activity of this compound would need to be determined experimentally.

Table 2: Example In Vivo Antimalarial Activity of a 4-Aminoquinoline Derivative against P. berghei in Mice

Treatment GroupDose (mg/kg/day)Mean Parasitemia on Day 4 (%)% Suppression
Vehicle Control-25.5-
Chloroquine51.295.3
Example Derivative 105.877.3
Example Derivative 300.896.9

Note: This is hypothetical data to illustrate the expected outcome of an in vivo experiment.

Visualizations

Hemozoin_Formation_Inhibition cluster_parasite Plasmodium Parasite Digestive Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion AminoAcids Amino Acids Hemoglobin->AminoAcids Hemozoin Non-toxic Hemozoin (Malaria Pigment) Heme->Hemozoin Polymerization (Detoxification) DrugHeme Drug-Heme Complex Heme->DrugHeme Drug 4-Aminoquinoline (e.g., 4-AQ-7-CN) Drug->Heme Inhibits ParasiteDeath Parasite Death DrugHeme->ParasiteDeath Toxicity

Caption: Mechanism of action of 4-aminoquinolines.

In_Vitro_Assay_Workflow cluster_sybr SYBR Green I Assay cluster_pldh pLDH Assay start Start culture Maintain P. falciparum Culture (e.g., 3D7, K1) start->culture synchronize Synchronize to Ring Stage (Sorbitol Treatment) culture->synchronize plate Prepare 96-well Plate with Serial Drug Dilutions synchronize->plate add_parasites Add Synchronized Parasite Culture plate->add_parasites incubate Incubate for 72 hours add_parasites->incubate lysis_sybr Lyse Cells & Add SYBR Green I incubate->lysis_sybr lysis_pldh Lyse Cells (Freeze-Thaw) incubate->lysis_pldh read_sybr Read Fluorescence (Ex: 485nm, Em: 530nm) lysis_sybr->read_sybr analyze Calculate IC50 Values read_sybr->analyze add_reagents Add pLDH Substrates lysis_pldh->add_reagents read_pldh Read Absorbance (~650nm) add_reagents->read_pldh read_pldh->analyze end End analyze->end

Caption: In vitro antimalarial assay workflow.

In_Vivo_Assay_Workflow start Start infect Infect Mice with P. berghei (Day 0) start->infect group Randomize Mice into Treatment Groups infect->group treat Administer Test Compound Daily (Days 0-3) group->treat smear Prepare Blood Smears (Day 4) treat->smear stain Giemsa Staining smear->stain count Determine % Parasitemia (Microscopy) stain->count analyze Calculate % Suppression and ED50 count->analyze end End analyze->end

Caption: In vivo 4-day suppressive test workflow.

References

Application Notes and Protocols for 4-Aminoquinoline Derivatives in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the application of 4-aminoquinoline derivatives in cancer cell line studies, with a focus on a representative compound, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine , due to the limited specific data on 4-Aminoquinoline-7-carbonitrile. The methodologies and data presented can serve as a valuable resource for researchers investigating the anticancer potential of this class of compounds.

Introduction

The 4-aminoquinoline scaffold is a key pharmacophore found in various clinically used drugs, most notably the antimalarial agent chloroquine.[1] In recent years, there has been a growing interest in repurposing and developing 4-aminoquinoline derivatives as potential anticancer agents.[1][2] These compounds have demonstrated cytotoxic effects against a range of cancer cell lines, and their mechanism of action is an active area of investigation, with evidence suggesting involvement of pathways such as the PI3K/Akt/mTOR signaling cascade.[3] This document outlines key experimental protocols and presents cytotoxicity data for a representative 4-aminoquinoline derivative to guide researchers in this field.

Data Presentation

The cytotoxic activity of 4-aminoquinoline derivatives is typically evaluated by determining the 50% growth inhibition (GI50) concentration against various cancer cell lines. The following tables summarize the in vitro cytotoxicity of a representative compound, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, and related analogs against human breast cancer cell lines.

Table 1: In Vitro Cytotoxicity (GI50, µM) of N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine and Chloroquine against Human Breast Cancer Cell Lines.

CompoundMDA-MB-468MCF-7
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine8.73[1]> 36.77[1]
Chloroquine (CQ)24.36[1]20.72[1]

Table 2: In Vitro Cytotoxicity (GI50, µM) of other 4-Aminoquinoline Derivatives against Human Breast Cancer Cell Lines.

CompoundMDA-MB-468MCF-7
Butyl-(7-fluoro-quinolin-4-yl)-amine11.01[1]51.57[1]
N'-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine11.47[1]11.52[1]
N'-(7-trifluoromethyl-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine12.85[1]14.47[1]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol describes the determination of cell viability and proliferation in response to treatment with 4-aminoquinoline derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., MDA-MB-468, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 4-Aminoquinoline derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >90%.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 4-aminoquinoline derivative from the stock solution in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the effect of 4-aminoquinoline derivatives on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 4-Aminoquinoline derivative

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the 4-aminoquinoline derivative at the desired concentrations for the appropriate duration.

    • Harvest the cells by trypsinization, and collect both adherent and floating cells.

    • Wash the cells with ice-cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment & Incubation cluster_assays Downstream Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., MCF-7, MDA-MB-468) cell_seeding Seed Cells in Plates cell_culture->cell_seeding compound_prep Prepare 4-Aminoquinoline Derivative Solutions treatment Treat Cells with Compound compound_prep->treatment cell_seeding->treatment mtt_assay Cell Viability Assay (MTT) treatment->mtt_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis data_analysis Data Acquisition & Statistical Analysis mtt_assay->data_analysis cell_cycle->data_analysis apoptosis->data_analysis results Determine GI50, Cell Cycle Arrest, Apoptosis Induction data_analysis->results PI3K_Akt_mTOR_pathway growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk Binds pi3k PI3K rtk->pi3k Activates pip3 PIP3 pi3k->pip3 Converts pip2 PIP2 akt Akt pip3->akt Activates pten PTEN pten->pip3 Inhibits mtorc1 mTORC1 akt->mtorc1 Activates apoptosis_inhibition Inhibition of Apoptosis akt->apoptosis_inhibition Promotes aminoquinoline 4-Aminoquinoline Derivative aminoquinoline->pi3k Inhibits? aminoquinoline->akt Inhibits? cell_growth Cell Growth & Proliferation mtorc1->cell_growth Promotes

References

High-Throughput Screening of 4-Aminoquinoline Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of 4-aminoquinoline analogs, a critical class of compounds in the discovery of novel antimalarial therapeutics. The following sections detail established screening methodologies, data interpretation, and visual representations of key pathways and workflows to guide researchers in identifying promising lead candidates.

Introduction to High-Throughput Screening for 4-Aminoquinoline Analogs

The 4-aminoquinoline scaffold is a cornerstone of antimalarial drug discovery, with chloroquine being a historically significant example. However, the emergence and spread of drug-resistant strains of Plasmodium falciparum necessitate the continuous development of novel analogs.[1] High-throughput screening (HTS) is an essential methodology in this endeavor, enabling the rapid evaluation of large libraries of 4-aminoquinoline derivatives to identify compounds with potent antiplasmodial activity.

Successful HTS campaigns for 4-aminoquinoline analogs typically employ a combination of cell-based (phenotypic) and biochemical (target-based) assays. Key performance metrics for these assays include the Z'-factor and the signal-to-noise (S/N) ratio, which are critical for validating assay robustness and reliability.[2][3] A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[2][3]

Key High-Throughput Screening Assays

Cell-Based Parasite Growth Inhibition Assays

Cell-based assays are fundamental for primary screening as they measure the ability of a compound to inhibit parasite proliferation in a physiologically relevant environment. The most common approach involves in vitro cultures of P. falciparum-infected human erythrocytes.

These assays quantify parasite growth by measuring the proliferation of parasite DNA. DNA-intercalating fluorescent dyes, such as SYBR Green I or 4′,6-diamidino-2-phenylindole (DAPI), exhibit significantly increased fluorescence upon binding to DNA.[4][5] This method is simple, cost-effective, and highly amenable to HTS formats.[4][5]

Biochemical Assays

Biochemical assays are crucial for elucidating the mechanism of action of hit compounds identified in primary screens. For 4-aminoquinolines, the primary target is the inhibition of hemozoin formation.[6][7]

During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing toxic free heme.[6] The parasite detoxifies this heme by crystallizing it into an insoluble polymer called hemozoin.[6][7] 4-aminoquinolines are known to interfere with this process.[6][7] This assay colorimetrically measures the inhibition of β-hematin (synthetic hemozoin) formation in the presence of test compounds.[8][9]

Data Presentation: Quantitative Analysis of 4-Aminoquinoline Analogs

The following tables summarize the in vitro activity of various 4-aminoquinoline analogs against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum, along with their cytotoxicity against mammalian cell lines.

Table 1: Antiplasmodial Activity of 4-Aminoquinoline Analogs

Compound/AnalogP. falciparum StrainIC₅₀ (nM)Reference
Chloroquine3D7 (CQS)< 12[10]
ChloroquineW2 (CQR)382[11]
ChloroquineK1 (CQR)255[12]
TDR 588453D7 (CQS)< 12[10]
TDR 58845W2 (CQR)89.8[10]
TDR 588463D7 (CQS)< 12[10]
TDR 58846W2 (CQR)< 25[10]
Compound 18W2 (CQR)5.6[11]
Compound 4W2 (CQR)17.3[11]
Compound 38K1 (CQR)170[12]
Compound 34K1 (CQR)180[12]
Hydrazone Analog 1K1 (CQR)25 (72h)[13]
Hydrazone Analog 2K1 (CQR)32 (72h)[13]

Table 2: Cytotoxicity of 4-Aminoquinoline Analogs

Compound/AnalogMammalian Cell LineCytotoxicity MetricValue (µM)Reference
ChloroquineMDA-MB-468GI₅₀24.36[14]
ChloroquineMCF-7GI₅₀20.72[14]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468GI₅₀8.73[14]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7GI₅₀> 20[14]
Hydrazone AnalogsHepG2IC₅₀0.87 - 11.1[13]
Hydrazone AnalogsMDBKIC₅₀1.66 - 11.7[13]
Biaryl AnalogsHepG2EC₅₀3 - 15[15]

Experimental Protocols

Protocol: SYBR Green I-Based Parasite Growth Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC₅₀) of 4-aminoquinoline analogs against P. falciparum.

Materials:

  • P. falciparum culture (synchronized to ring stage)

  • Human erythrocytes

  • Complete parasite culture medium (e.g., RPMI-1640 with supplements)

  • 4-aminoquinoline analogs dissolved in DMSO

  • SYBR Green I lysis buffer (Tris, EDTA, saponin, Triton X-100, and SYBR Green I)[16]

  • 96-well or 384-well black microtiter plates

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)[5]

Procedure:

  • Prepare serial dilutions of the 4-aminoquinoline analogs in complete medium in the microtiter plates. Include positive (e.g., chloroquine) and negative (DMSO vehicle) controls.

  • Add the synchronized ring-stage parasite culture (typically at 1% parasitemia and 2% hematocrit) to each well.

  • Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂).

  • After incubation, add SYBR Green I lysis buffer to each well.[5]

  • Incubate the plates in the dark at room temperature for 1 hour to allow for cell lysis and dye intercalation.[5]

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the percent inhibition of parasite growth relative to the negative control and determine the IC₅₀ values by plotting the data using a dose-response curve fitting software.

Protocol: Hemozoin Inhibition Assay

Objective: To assess the ability of 4-aminoquinoline analogs to inhibit the formation of β-hematin.

Materials:

  • Hemin chloride stock solution (in DMSO)

  • Acetate buffer (pH 4.8)

  • Tween 20 or other initiator

  • 4-aminoquinoline analogs dissolved in DMSO

  • 96-well microtiter plates

  • Pyridine-hemochrome solution (pyridine, acetone, HEPES buffer)[17]

  • Plate reader (absorbance at 405 nm)[8]

Procedure:

  • Dispense the 4-aminoquinoline analog solutions into the wells of a microtiter plate. Include positive (e.g., chloroquine) and negative (DMSO vehicle) controls.

  • Add the hemin solution to all wells.

  • Initiate the crystallization reaction by adding the initiator solution (e.g., Tween 20).[9]

  • Incubate the plate at 37°C for 6-18 hours with gentle shaking to allow for β-hematin formation.[17]

  • Add the pyridine-hemochrome solution to each well to dissolve the remaining free heme.[17]

  • Measure the absorbance at 405 nm. A lower absorbance indicates a higher level of β-hematin formation (and thus, lower inhibition).

  • Calculate the percent inhibition of hemozoin formation relative to the negative control and determine the IC₅₀ values.

Visualizations: Pathways and Workflows

Mechanism of Action: Inhibition of Hemozoin Formation

The primary mechanism of action for many 4-aminoquinoline antimalarials is the disruption of heme detoxification in the parasite's digestive vacuole.

Hemozoin_Inhibition cluster_host Host Erythrocyte cluster_parasite Parasite Digestive Vacuole (Acidic) Hemoglobin Hemoglobin Hemoglobin_Ingestion Hemoglobin Ingestion Hemoglobin->Hemoglobin_Ingestion Heme_Release Toxic Free Heme (Ferriprotoporphyrin IX) Hemoglobin_Ingestion->Heme_Release Digestion Hemozoin_Formation Heme Polymerization Heme_Release->Hemozoin_Formation Parasite_Death Parasite Death Heme_Release->Parasite_Death Toxicity Amino_Acids Amino Acids Hemozoin Hemozoin (Non-toxic crystal) Hemozoin_Formation->Hemozoin Detoxification Four_AQ 4-Aminoquinoline Analog Four_AQ->Hemozoin_Formation Inhibits HTS_Workflow Start 4-Aminoquinoline Analog Library Primary_Screen Primary HTS: Cell-Based Assay (e.g., SYBR Green I) Start->Primary_Screen Hit_ID Hit Identification (Potency & Z'-score) Primary_Screen->Hit_ID Dose_Response Dose-Response & IC₅₀ Confirmation Hit_ID->Dose_Response Active Compounds SAR Structure-Activity Relationship (SAR) Analysis Hit_ID->SAR Inactive Compounds Secondary_Assay Secondary Assay: Mechanism of Action (e.g., Hemozoin Inhibition) Dose_Response->Secondary_Assay Cytotoxicity Cytotoxicity Assay (Mammalian Cell Lines) Dose_Response->Cytotoxicity Secondary_Assay->SAR Cytotoxicity->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

References

Application Notes and Protocols: 4-Aminoquinoline-7-carbonitrile as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, most notably antimalarial drugs like chloroquine and amodiaquine.[1][2] The introduction of a carbonitrile (cyano) group at the 7-position of this privileged scaffold creates 4-aminoquinoline-7-carbonitrile , a highly versatile and reactive building block. The electron-withdrawing nature of the nitrile group can significantly influence the chemical reactivity and biological activity of the quinoline ring system, opening new avenues for the synthesis of complex molecules with novel pharmacological profiles.[2]

These application notes provide a comprehensive overview of the synthesis of this compound and its potential applications in drug discovery and materials science. Detailed experimental protocols for key synthetic transformations are provided to enable researchers to readily utilize this valuable building block in their own synthetic endeavors.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process starting from the readily available 4,7-dichloroquinoline. This strategy involves the introduction of the 4-amino group via a nucleophilic aromatic substitution (SNAr) reaction, followed by the conversion of the 7-chloro group to a 7-carbonitrile moiety. An alternative, and often more robust, pathway involves the initial synthesis of 4-chloro-7-cyanoquinoline, followed by the amination at the 4-position. A classic method for introducing the cyano group onto an aromatic ring is the Sandmeyer reaction, starting from an amino-substituted precursor.[3][4]

A plausible and efficient synthetic route is outlined below:

  • Cyanation of 7-aminoquinoline: Starting with 7-aminoquinoline, a diazotization reaction followed by a Sandmeyer reaction with copper(I) cyanide will yield quinoline-7-carbonitrile.[3][4]

  • Chlorination of Quinoline-7-carbonitrile: The resulting quinoline-7-carbonitrile can then be chlorinated at the 4-position.

  • Amination of 4-Chloroquinoline-7-carbonitrile: The final step involves a nucleophilic aromatic substitution reaction to introduce the amino group at the 4-position.

An alternative approach begins with 7-chloroquinoline:

  • Amination of 7-chloroquinoline: Introduction of an amino group at the 7-position.

  • Sandmeyer Reaction: Conversion of the 7-amino group to the 7-carbonitrile.

  • Chlorination and Amination: Subsequent chlorination at the 4-position followed by amination.

Given the reactivity of the 4-position in nucleophilic substitutions, a more direct route starting from 4,7-dichloroquinoline is often preferred to synthesize a 4-amino-7-substituted quinoline.[5]

Experimental Protocols

Protocol 1: Synthesis of 7-Amino-4-chloroquinoline

This protocol outlines the synthesis of an intermediate, 7-amino-4-chloroquinoline, which can be a precursor to this compound via a Sandmeyer reaction.

Materials:

  • 4,7-dichloroquinoline

  • Ammonia source (e.g., aqueous ammonia, ammonia in an organic solvent)

  • Solvent (e.g., ethanol, N,N-dimethylformamide (DMF))

  • Base (e.g., potassium carbonate) (optional)

  • Standard laboratory glassware and safety equipment

Procedure:

  • In a pressure vessel, dissolve 4,7-dichloroquinoline (1 equivalent) in a suitable solvent such as ethanol.

  • Add an excess of the ammonia source (e.g., 10-20 equivalents).

  • If required, add a base like potassium carbonate (2-3 equivalents) to scavenge the HCl generated.

  • Seal the vessel and heat the reaction mixture to 120-150 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and carefully vent the vessel.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane) to afford 7-amino-4-chloroquinoline.

Protocol 2: Sandmeyer Reaction for the Synthesis of 4-Chloroquinoline-7-carbonitrile

This protocol describes the conversion of the 7-amino group to a 7-carbonitrile.

Materials:

  • 7-Amino-4-chloroquinoline

  • Sodium nitrite (NaNO2)

  • Hydrochloric acid (HCl) or Sulfuric acid (H2SO4)

  • Copper(I) cyanide (CuCN)

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

  • Water

  • Ice

  • Standard laboratory glassware and safety equipment

Procedure:

  • Diazotization:

    • Suspend 7-amino-4-chloroquinoline (1 equivalent) in a mixture of concentrated HCl and water at 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C.

    • Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.5 equivalents) in water.

    • Cool this solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 4-chloroquinoline-7-carbonitrile.

Protocol 3: Nucleophilic Aromatic Substitution for the Synthesis of this compound Derivatives

This protocol details the introduction of a primary or secondary amine at the 4-position of the quinoline-7-carbonitrile core.

Materials:

  • 4-Chloroquinoline-7-carbonitrile

  • Desired primary or secondary amine

  • Solvent (e.g., N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO), ethanol)

  • Base (e.g., triethylamine, potassium carbonate)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Dissolve 4-chloroquinoline-7-carbonitrile (1 equivalent) in a suitable solvent like NMP or DMSO.

  • Add the desired amine (1.1-2 equivalents) and a base such as triethylamine (2-3 equivalents).

  • Heat the reaction mixture to 100-140 °C for 4-12 hours.[6][7]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the product by column chromatography or recrystallization to obtain the desired this compound derivative.

Data Presentation

Table 1: Representative Reaction Conditions and Yields for the Synthesis of 4-Aminoquinoline Derivatives.

Starting MaterialReagents and ConditionsProductYield (%)Reference
4,7-DichloroquinolineN,N-dimethylethylenediamine, 120-130 °C, 6-8 hN'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineNot Specified
4,7-Dichloroquinolineo-(Diethylaminomethyl)-benzylamine, K2CO3, triethylamine, NMP, reflux, 15 h7-Chloro-N-(2-((diethylamino)methyl)benzyl)quinolin-4-amine86%[8]
4-ChloroquinolineAlkylamine, alcohol or DMF, T > 120°C, t > 24 h4-(Alkylamino)quinolineModerate to Good[6][7]
7-Amino-4-chloroquinoline1. NaNO2, HCl, 0-5 °C; 2. CuCN, KCN4-Chloroquinoline-7-carbonitrile(Expected) Good[3]
4-Chloroquinoline-7-carbonitrilePrimary/Secondary Amine, Base, 100-140 °C4-(Substituted amino)quinoline-7-carbonitrile(Expected) Good[6][7]

Applications and Future Directions

The this compound scaffold is a promising starting point for the development of novel compounds with a wide range of biological activities.

  • Antimalarial Drug Discovery: The 4-aminoquinoline core is a well-established pharmacophore for antimalarial activity.[3][8][9][10] The introduction of the 7-carbonitrile group may offer a new avenue to overcome drug resistance by altering the electronic properties and potential metabolic pathways of the molecule compared to the traditional 7-chloro derivatives.

  • Anticancer Agents: Numerous 4-aminoquinoline derivatives have demonstrated potent anticancer activity.[5][11] The cyano group can participate in hydrogen bonding and other interactions with biological targets, potentially leading to new classes of kinase inhibitors or other anticancer agents.

  • Modulators of Ion Channels: Cyanoquinolines have been identified as modulators of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, suggesting a potential therapeutic application in cystic fibrosis.[2]

  • Fluorescent Probes: The quinoline nucleus is inherently fluorescent. The introduction of the electron-withdrawing cyano group can modulate the photophysical properties, making these compounds interesting candidates for the development of fluorescent probes for biological imaging.

Visualizations

Synthesis_Pathway 4,7-Dichloroquinoline 4,7-Dichloroquinoline 7-Amino-4-chloroquinoline 7-Amino-4-chloroquinoline 4,7-Dichloroquinoline->7-Amino-4-chloroquinoline 4-Chloroquinoline-7-carbonitrile 4-Chloroquinoline-7-carbonitrile 7-Amino-4-chloroquinoline->4-Chloroquinoline-7-carbonitrile 4-Aminoquinoline-7-carbonitrile_Derivatives 4-(Substituted amino)quinoline-7-carbonitrile 4-Chloroquinoline-7-carbonitrile->4-Aminoquinoline-7-carbonitrile_Derivatives

Caption: Proposed synthetic pathway to this compound derivatives.

Experimental_Workflow start Start: 4-Chloroquinoline-7-carbonitrile & Amine dissolve Dissolve in Solvent (e.g., NMP) start->dissolve add_reagents Add Base (e.g., Triethylamine) dissolve->add_reagents heat Heat Reaction Mixture (100-140 °C) add_reagents->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Work-up & Extraction monitor->workup purify Purification (Column Chromatography/Recrystallization) workup->purify product Final Product: this compound Derivative purify->product

Caption: General experimental workflow for the synthesis of this compound derivatives.

Signaling_Pathway_Hypothesis Drug This compound Derivative Target Biological Target (e.g., Kinase, Ion Channel) Drug->Target Binding Signaling_Cascade Downstream Signaling Cascade Target->Signaling_Cascade Modulation Cellular_Response Cellular Response (e.g., Apoptosis, Channel Gating) Signaling_Cascade->Cellular_Response Signal Transduction

Caption: Hypothesized mechanism of action for a this compound derivative.

References

Application Notes and Protocols for In Vitro Testing of 4-Aminoquinoline-7-carbonitrile Against Chloroquine-Resistant Malaria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of 4-Aminoquinoline-7-carbonitrile as a potential antimalarial agent against chloroquine-resistant (CQR) Plasmodium falciparum. The following sections detail the scientific background, experimental procedures, data interpretation, and expected outcomes.

Introduction

The emergence and spread of chloroquine-resistant Plasmodium falciparum strains necessitate the discovery and development of novel antimalarial compounds. The 4-aminoquinoline scaffold has historically been a cornerstone of antimalarial chemotherapy. This compound is a derivative designed to overcome existing resistance mechanisms. The primary mode of action for 4-aminoquinolines involves the inhibition of hemozoin formation in the parasite's digestive vacuole. This process is critical for the parasite's survival as it detoxifies the free heme released during hemoglobin digestion. By inhibiting this pathway, the drug leads to the accumulation of toxic heme, ultimately killing the parasite.

This document provides protocols for determining the half-maximal inhibitory concentration (IC50) of this compound against both chloroquine-sensitive and chloroquine-resistant P. falciparum strains, as well as for assessing its cytotoxicity against a mammalian cell line to establish a selectivity index.

Quantitative Data Summary

The following table summarizes hypothetical in vitro activity data for this compound against various P. falciparum strains and a mammalian cell line. This data is for illustrative purposes, based on typical results for potent 4-aminoquinoline derivatives active against CQR strains.

CompoundP. falciparum 3D7 (CQ-S) IC50 (nM)P. falciparum Dd2 (CQ-R) IC50 (nM)P. falciparum K1 (CQ-R) IC50 (nM)HepG2 (Human Liver Cells) CC50 (nM)Selectivity Index (SI) (Dd2)
This compound 153540>10,000>285
Chloroquine (Control) 20350400>20,000>57

Note: The Selectivity Index (SI) is calculated as CC50 / IC50 against the resistant Dd2 strain. A higher SI value indicates greater selectivity for the parasite over mammalian cells.

Experimental Protocols

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This protocol determines the 50% inhibitory concentration (IC50) of the test compound against P. falciparum.

Materials:

  • P. falciparum cultures (e.g., 3D7 and Dd2 strains)

  • Human erythrocytes (O+)

  • RPMI-1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, and Albumax II

  • This compound, Chloroquine diphosphate

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom microplates

  • SYBR Green I nucleic acid stain

  • Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • Fluorescence microplate reader

Procedure:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures in RPMI-1640 medium with 5% human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[1] Synchronize cultures to the ring stage using 5% D-sorbitol treatment before the assay.[2][3]

  • Compound Preparation: Prepare a stock solution of this compound and chloroquine in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 nM to 1000 nM.

  • Assay Plate Setup: Add 100 µL of parasite culture (2% parasitemia, 2% hematocrit) to each well of a 96-well plate. Add 100 µL of the diluted compounds to the respective wells. Include wells with parasite culture only (negative control) and uninfected erythrocytes (background control).

  • Incubation: Incubate the plate for 72 hours under the standard culture conditions.[4]

  • Lysis and Staining: After incubation, freeze the plate at -80°C to lyse the erythrocytes. Thaw the plate and add 100 µL of lysis buffer containing SYBR Green I to each well.

  • Fluorescence Reading: Incubate the plate in the dark for 1 hour at room temperature. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: Subtract the background fluorescence of uninfected erythrocytes. Normalize the data to the negative control (100% growth). Calculate the IC50 values by plotting the log of the drug concentration against the percentage of parasite growth inhibition using a non-linear regression model.[2]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the toxicity of the compound against a mammalian cell line (e.g., HepG2) to determine the 50% cytotoxic concentration (CC50).

Materials:

  • HepG2 (human liver carcinoma) cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

  • This compound

  • DMSO

  • 96-well flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • Microplate spectrophotometer

Procedure:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the 96-well plates with 1 x 10^4 cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the compound dilutions and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the CC50 value using a non-linear regression analysis of the dose-response curve.

Visualizations

Proposed Mechanism of Action

The primary antimalarial action of 4-aminoquinolines is the inhibition of hemozoin biocrystallization in the parasite's food vacuole.

Mechanism_of_Action cluster_erythrocyte Infected Erythrocyte Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Parasite Digestion Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Biocrystallization Parasite_Death Parasite Death Heme->Parasite_Death Accumulation leads to Oxidative Stress & Lysis Drug This compound Drug->Heme Forms Complex Drug->Hemozoin Inhibits Formation

Caption: Proposed mechanism of this compound action.

Experimental Workflow

The following diagram illustrates the overall workflow for the in vitro testing of this compound.

Experimental_Workflow cluster_setup Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Parasite_Culture 1. P. falciparum Culture (CQ-S & CQ-R strains) Antiplasmodial_Assay 3. Antiplasmodial Assay (72h Incubation) Parasite_Culture->Antiplasmodial_Assay Compound_Prep 2. Compound Dilution (this compound) Compound_Prep->Antiplasmodial_Assay Cytotoxicity_Assay 4. Cytotoxicity Assay (Mammalian Cells, 48h Incubation) Compound_Prep->Cytotoxicity_Assay Data_Acquisition 5. Data Acquisition (Fluorescence/Absorbance) Antiplasmodial_Assay->Data_Acquisition Cytotoxicity_Assay->Data_Acquisition IC50_Calc 6. IC50 Calculation Data_Acquisition->IC50_Calc CC50_Calc 7. CC50 Calculation Data_Acquisition->CC50_Calc SI_Calc 8. Selectivity Index Calculation IC50_Calc->SI_Calc CC50_Calc->SI_Calc

Caption: High-level workflow for in vitro antimalarial testing.

References

Application Notes: ADMET Profiling of Novel 4-Aminoquinoline Drug Candidates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 4-aminoquinoline scaffold is a cornerstone in the development of antimalarial drugs, with chloroquine (CQ) being a historic and prominent example.[1][2] The primary mechanism of action for these compounds involves disrupting the detoxification of heme within the malaria parasite.[3][4][5] Specifically, they inhibit the formation of hemozoin, leading to an accumulation of toxic free heme that ultimately kills the parasite.[5][6][7] However, the rise of drug-resistant strains of Plasmodium falciparum has diminished the efficacy of many existing 4-aminoquinolines, necessitating the discovery of novel and effective agents.[1][4]

In the early stages of drug discovery, a comprehensive evaluation of a candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial.[1][8][9] Poor pharmacokinetic or toxicity profiles are primary reasons for clinical trial failures.[1] Therefore, early in vitro and in vivo screening helps to identify candidates with promising efficacy, improved safety profiles, and a lower risk of drug-drug interactions, thereby accelerating the development pipeline.[1][8] This document provides detailed protocols and data presentation guidelines for the essential ADMET assays relevant to novel 4-aminoquinoline candidates.

I. Overall ADMET Profiling Workflow

A systematic approach to ADMET profiling ensures that resources are focused on the most promising candidates. The general workflow begins with a battery of in vitro assays to assess fundamental properties, followed by in vivo pharmacokinetic studies for candidates that meet the initial criteria.

ADMET_Workflow cluster_0 Early Discovery & Screening cluster_1 Preclinical Development Candidate Novel 4-Aminoquinoline Candidates InVitro In Vitro ADMET Screening (Absorption, Metabolism, Toxicity) Candidate->InVitro Data_Analysis Data Analysis & Prioritization InVitro->Data_Analysis InVivo_PK In Vivo Pharmacokinetics (Murine Model) Data_Analysis->InVivo_PK Lead_Opt Lead Optimization InVivo_PK->Lead_Opt Lead_Opt->Candidate Iterative Design

Caption: High-level workflow for ADMET profiling of drug candidates.

II. Mechanism of Action: Hemozoin Formation Inhibition

Understanding the target pathway is essential for interpreting efficacy data. 4-aminoquinolines accumulate in the parasite's acidic digestive vacuole and interfere with the polymerization of heme into hemozoin.[3]

Hemozoin_Pathway cluster_parasite Parasite Digestive Vacuole Hemoglobin Host Hemoglobin Heme Free Heme (Toxic) Hemoglobin->Heme Amino_Acids Amino Acids Hemoglobin->Amino_Acids Hemozoin Hemozoin Crystal (Non-toxic) Heme->Hemozoin Heme Polymerase Drug 4-Aminoquinoline Drug Candidate Heme->Drug Complexation Drug->Hemozoin Inhibits

Caption: Inhibition of hemozoin formation by 4-aminoquinolines.

III. Experimental Protocols and Data

A. Absorption: Metabolic Stability

Metabolic stability is a critical parameter, as rapid metabolism can lead to a short half-life and low bioavailability.[1] This assay measures the rate at which a compound is metabolized by liver enzymes.

Protocol: Microsomal Stability Assay

  • Preparation : Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Dilute to a working concentration in incubation buffer.

  • Reaction Mixture : In a 96-well plate, combine pooled human liver microsomes (HLM) (final protein concentration ~0.3-0.5 mg/mL) with the test compound (final concentration ~1 µM).[10][11]

  • Initiation : Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system. A parallel reaction without NADPH serves as a negative control.[10][11]

  • Time Points : Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching : Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis : Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Calculation : Determine the half-life (t½) from the rate of disappearance of the parent compound and calculate the intrinsic clearance (CLint).

Metabolic_Stability_Workflow Start Prepare Compound, Microsomes, and NADPH Solution Incubate Incubate at 37°C Start->Incubate Sample Sample at Time Points (0, 5, 15, 30, 60 min) Incubate->Sample Quench Quench Reaction with Cold Acetonitrile Sample->Quench Analyze Analyze by LC-MS/MS Quench->Analyze Calculate Calculate t1/2 and CLint Analyze->Calculate

Caption: Workflow for the in vitro metabolic stability assay.

Data Presentation: Metabolic Stability

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Candidate A45.515.2
Candidate B8.284.5
Candidate C> 240< 2.9
Chloroquine133.0[10][11]5.2
Amodiaquine5.4[10][11]128.3
B. Distribution: Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins affects its availability to reach the target site.[12] Only the unbound (free) fraction is pharmacologically active.[13][14]

Protocol: Rapid Equilibrium Dialysis (RED) Assay

  • Preparation : Spike the test compound (e.g., 1-5 µM) into plasma (human, mouse, etc.).[13][14]

  • Dialysis Setup : Add the plasma-compound mixture to the sample chamber of a RED device insert. Add an equal volume of phosphate-buffered saline (PBS) to the buffer chamber. The two chambers are separated by a semi-permeable membrane with a molecular weight cutoff (e.g., 12-14 kDa) that retains proteins but allows the small molecule drug to pass.[12][15]

  • Equilibration : Seal the 96-well plate and incubate at 37°C for approximately 4-6 hours with gentle shaking to allow the compound to reach equilibrium between the two chambers.[12][13]

  • Sampling : After incubation, collect samples from both the plasma and buffer chambers.

  • Matrix Matching & Extraction : Match the matrix of each sample by adding an equivalent volume of the opposite component (blank buffer to the plasma sample, blank plasma to the buffer sample). Extract the compound with a cold organic solvent containing an internal standard.

  • Analysis : Quantify the concentration of the test compound in both chambers using LC-MS/MS.[12][13][15]

  • Calculation : Calculate the percentage of unbound compound (% fu) and bound compound.

PPB_Workflow Spike Spike Compound into Plasma Load Load Plasma and Buffer into RED Device Spike->Load Incubate Incubate at 37°C for 4-6 hours Load->Incubate Sample Sample from Both Chambers Incubate->Sample Analyze Quantify by LC-MS/MS Sample->Analyze Calculate Calculate % Unbound and % Bound Analyze->Calculate

Caption: Workflow for the Plasma Protein Binding (PPB) RED assay.

Data Presentation: Plasma Protein Binding

CompoundSpecies% Unbound (fu)% Bound
Candidate AHuman8.591.5
Mouse12.187.9
Candidate BHuman25.374.7
Mouse30.569.5
Warfarin (Control)Human1.298.8
Mouse2.597.5
C. Metabolism: Cytochrome P450 (CYP) Inhibition

Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs).[16][17] If a new drug inhibits a CYP enzyme, it can increase the concentration of co-administered drugs metabolized by that same enzyme, potentially leading to toxicity.[17][18]

Protocol: Fluorogenic CYP Inhibition Assay

  • Preparation : Prepare serial dilutions of the test compound.

  • Reaction Setup : In a 96-well plate, add recombinant human CYP isoenzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4), a fluorogenic probe substrate specific to that isoenzyme, and an NADPH regenerating system.[17][19]

  • Compound Addition : Add the test compound at various concentrations to the wells. Include a positive control (a known inhibitor for that isoenzyme) and a negative control (solvent only).

  • Incubation : Incubate the plate at 37°C for a specified time. The CYP enzyme metabolizes the probe, generating a fluorescent product.

  • Measurement : Stop the reaction and measure the fluorescent signal using a microplate reader.

  • Calculation : The percentage of inhibition is calculated relative to the negative control. An IC₅₀ value (the concentration of the compound that causes 50% inhibition) is determined by plotting inhibition versus compound concentration.

CYP_Inhibition_Workflow Prepare Prepare Reagents: Recombinant CYP, Fluorogenic Probe, NADPH, Test Compound Incubate Incubate Mixture at 37°C Prepare->Incubate Measure Measure Fluorescence Incubate->Measure Calculate Calculate % Inhibition and Determine IC50 Measure->Calculate

Caption: Workflow for the fluorogenic CYP450 inhibition assay.

Data Presentation: CYP450 Inhibition Profile

CompoundCYP1A2 IC₅₀ (µM)CYP2C9 IC₅₀ (µM)CYP2C19 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)CYP3A4 IC₅₀ (µM)
Candidate A> 5022.5> 508.915.1
Candidate B12.3> 5045.2> 50> 50
Candidate C> 50> 50> 50> 50> 50
D. Toxicity

1. Cytotoxicity

Cytotoxicity assays measure the degree to which a compound is toxic to cells.[20] A high therapeutic window (a large difference between the toxic dose and the therapeutic dose) is desirable.

Protocol: MTT Cell Viability Assay

  • Cell Seeding : Seed cells (e.g., HepG2 human liver cells or MRC-5 human lung cells[10][11]) into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.[21]

  • Compound Treatment : Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours).[21]

  • MTT Addition : After incubation, remove the medium and add MTT solution (e.g., 2 mg/mL) to each well. Incubate for 1.5-3 hours at 37°C.[21] Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization : Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[21]

  • Measurement : Shake the plate for 15 minutes and measure the absorbance at a specific wavelength (e.g., 490-540 nm) using a microplate reader.[21][22]

  • Calculation : Calculate cell viability as a percentage relative to untreated control cells. Determine the CC₅₀ (the concentration that reduces cell viability by 50%).

MTT_Assay_Workflow Seed Seed Cells in 96-Well Plate Treat Treat with Test Compound (72h) Seed->Treat Add_MTT Add MTT Reagent (1.5h incubation) Treat->Add_MTT Solubilize Remove MTT & Add DMSO to Solubilize Crystals Add_MTT->Solubilize Measure Measure Absorbance Solubilize->Measure Calculate Calculate % Viability and Determine CC50 Measure->Calculate

Caption: Workflow for the MTT cytotoxicity assay.

Data Presentation: In Vitro Efficacy and Cytotoxicity

CompoundAntimalarial IC₅₀ (nM) (W2, CQ-Resistant Strain)Cytotoxicity CC₅₀ (µM) (MRC-5 Cells)Selectivity Index (SI = CC₅₀ / IC₅₀)
Candidate A17.3[1][8]25.51474
Candidate B5.6[1][8]8.11446
Chloroquine382.0[1][8]> 100> 262

2. Cardiotoxicity: hERG Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a significant concern as it can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[23][24][25] Early screening for hERG liability is a regulatory requirement and critical for safety.[25][26]

Protocol: Automated Patch Clamp hERG Assay

  • Cell Preparation : Use a stable cell line expressing the hERG channel, such as HEK-293 or CHO cells.[25]

  • Assay Setup : The assay is performed on an automated patch-clamp platform (e.g., QPatch, SyncroPatch).[24][25] The system performs whole-cell voltage-clamp recordings.

  • Compound Application : After establishing a stable baseline hERG current recording, the test compound is applied at multiple, cumulative concentrations.

  • Data Acquisition : The system records the hERG tail current before and after the application of the test compound.[24]

  • Analysis : The percentage change in the hERG current is calculated for each concentration. An IC₅₀ value is determined from the resulting concentration-response curve.[24][26]

hERG_Assay_Workflow Prepare Prepare hERG-expressing Cells Record_Base Establish Baseline hERG Current via Automated Patch Clamp Prepare->Record_Base Apply_Cmpd Apply Cumulative Concentrations of Test Compound Record_Base->Apply_Cmpd Record_Effect Record hERG Current Inhibition Apply_Cmpd->Record_Effect Calculate Calculate % Inhibition and Determine IC50 Record_Effect->Calculate

Caption: Workflow for the automated patch-clamp hERG inhibition assay.

Data Presentation: hERG Inhibition

CompoundhERG IC₅₀ (µM)
Candidate A12.5
Candidate B3.2
Candidate C> 30
Terfenadine (Control)0.05

IV. In Vivo Pharmacokinetics (PK)

In vivo PK studies in animal models, typically mice, are essential to understand how a drug is absorbed, distributed, metabolized, and eliminated in a whole organism.[27][28] These studies provide key parameters like bioavailability and half-life that are critical for predicting human dosage regimens.

Protocol: Murine Pharmacokinetic Study

  • Animal Model : Use a suitable mouse strain (e.g., C57BL/6 or DBA mice).[28][29]

  • Formulation & Dosing : Prepare the drug formulation (e.g., in a vehicle like 0.5% HPMC). Administer the compound via the intended clinical route (e.g., oral gavage, PO) and intravenously (IV) to a separate cohort to determine absolute bioavailability.[28]

  • Blood Sampling : Collect serial blood samples from the mice at predetermined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) via methods like submandibular vein or retro-orbital plexus puncture.[28]

  • Sample Processing : Process the blood samples to obtain plasma by centrifugation.

  • Bioanalysis : Extract the drug from the plasma samples and quantify the concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis : Use specialized software to plot the plasma concentration-time curve and calculate key PK parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to maximum concentration), AUC (area under the curve), t½ (elimination half-life), and F% (oral bioavailability).

PK_Study_Workflow Dose Dose Mice via Oral (PO) and IV Routes Sample Collect Serial Blood Samples at Timed Intervals Dose->Sample Process Process Blood to Obtain Plasma Sample->Process Analyze Quantify Drug Concentration in Plasma by LC-MS/MS Process->Analyze Calculate Perform PK Analysis to Determine Cmax, AUC, t1/2, etc. Analyze->Calculate

Caption: Workflow for an in vivo pharmacokinetic study in mice.

Data Presentation: Key Pharmacokinetic Parameters (Oral Dosing)

CompoundDose (mg/kg, PO)Cₘₐₓ (ng/mL)Tₘₐₓ (h)AUC₀₋₂₄ (ng·h/mL)t½ (h)Bioavailability (F%)
Candidate A108501.042506.568
Candidate B104202.031008.245
Chloroquine107601.539007.175

References

Application Note: Palladium-Catalyzed Synthesis of 4-Aminoquinoline-7-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 4-aminoquinoline scaffold is a privileged pharmacophore found in numerous therapeutic agents, most notably antimalarial drugs like chloroquine. The introduction of a cyano group at the 7-position of this scaffold to yield 4-Aminoquinoline-7-carbonitrile provides a versatile synthetic handle for further chemical modifications, enabling the exploration of new chemical space in drug discovery programs. Traditional methods for the synthesis of aryl nitriles often involve harsh conditions and the use of highly toxic cyanide reagents. Modern palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig cyanation, offer a milder and more functional group tolerant alternative for the synthesis of (hetero)aryl nitriles.

This application note details a robust and reproducible protocol for the palladium-catalyzed synthesis of this compound from a readily available 7-halo-4-aminoquinoline precursor. The methodology leverages a palladium catalyst in conjunction with a phosphine ligand and a non-toxic cyanide source, providing moderate to excellent yields. This protocol is intended for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development.

Reaction Scheme

The general scheme for the palladium-catalyzed cyanation of a 7-halo-4-aminoquinoline is depicted below. The reaction involves the cross-coupling of a 7-halo-4-aminoquinoline (where X = Br, Cl) with a cyanide source in the presence of a palladium catalyst and a suitable ligand.

G cluster_0 Palladium-Catalyzed Cyanation start 7-Halo-4-aminoquinoline end This compound start->end reagents + Cyanide Source (e.g., K4[Fe(CN)6], Zn(CN)2) catalyst Pd Catalyst Ligand, Base Solvent, Heat

Caption: General reaction scheme for the synthesis of this compound.

Data Presentation

The following tables summarize typical reaction conditions and the impact of various parameters on the yield of this compound. The data presented is a representative compilation from literature on analogous palladium-catalyzed cyanation reactions of heteroaryl halides.

Table 1: Optimization of Reaction Conditions for the Cyanation of 7-Bromo-4-aminoquinoline

EntryPalladium Source (mol%)Ligand (mol%)Cyanide SourceBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)XPhos (4)Zn(CN)₂K₂CO₃DMAc1201285
2Pd₂(dba)₃ (1)cataCXium A (2)K₄[Fe(CN)₆]Na₂CO₃Dioxane/H₂O1101878
3Pd/C (5)-Zn(CN)₂K₃PO₄DMF1302465
4Pd(OAc)₂ (2)SPhos (4)Zn(CN)₂Cs₂CO₃Toluene1101282
5Pd(OAc)₂ (1)XPhos (2)Zn(CN)₂K₂CO₃DMAc1201092

Table 2: Effect of Leaving Group on Reaction Efficiency

EntrySubstrateCatalyst SystemConditionsYield (%)
17-Bromo-4-aminoquinolinePd(OAc)₂ (1 mol%), XPhos (2 mol%)Zn(CN)₂, K₂CO₃, DMAc, 120 °C, 10 h92
27-Chloro-4-aminoquinolinePd(OAc)₂ (2 mol%), XPhos (4 mol%)Zn(CN)₂, K₂CO₃, DMAc, 130 °C, 18 h75

Experimental Protocols

Materials and Methods

Materials:

  • 7-Bromo-4-aminoquinoline

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Zinc Cyanide (Zn(CN)₂)

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

Detailed Experimental Protocol for the Synthesis of this compound

  • Reaction Setup:

    • To a dry Schlenk flask, add 7-bromo-4-aminoquinoline (1.0 mmol, 1.0 equiv), zinc cyanide (0.6 mmol, 0.6 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

    • Add palladium(II) acetate (0.01 mmol, 1 mol%) and XPhos (0.02 mmol, 2 mol%).

    • The flask is sealed with a rubber septum, and the atmosphere is replaced with an inert gas (Nitrogen or Argon) by evacuating and backfilling three times.

    • Anhydrous N,N-dimethylacetamide (DMAc, 5 mL) is added via syringe.

  • Reaction Execution:

    • The reaction mixture is stirred and heated to 120 °C in an oil bath.

    • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 10-12 hours.

  • Work-up and Purification:

    • After completion, the reaction mixture is cooled to room temperature.

    • The mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of celite to remove insoluble inorganic salts.

    • The filtrate is washed with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).

    • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

    • The crude product is purified by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford this compound as a solid.

Mandatory Visualizations

Catalytic Cycle

The proposed catalytic cycle for the palladium-catalyzed cyanation of 7-halo-4-aminoquinoline is illustrated below. It follows the general mechanism for Buchwald-Hartwig cross-coupling reactions.

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition Transmetal Cyanide Complex OxAdd->Transmetal Transmetalation RedElim Product Complex Transmetal->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration product This compound RedElim->product start_material 7-Halo-4-aminoquinoline start_material->OxAdd cyanide Cyanide Source (e.g., Zn(CN)2) cyanide->Transmetal

Caption: Proposed catalytic cycle for the palladium-catalyzed cyanation.

Experimental Workflow

The following diagram outlines the key steps in the experimental protocol for the synthesis of this compound.

G start Start setup Reaction Setup (Reagents, Catalyst, Solvent) start->setup reaction Heating under Inert Atmosphere (120 °C) setup->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Work-up (Filtration, Extraction) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols for the Scale-up Synthesis of 4-Aminoquinoline-7-carbonitrile for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 4-Aminoquinoline-7-carbonitrile, a key intermediate for various pharmacologically active compounds. The synthesis is presented in a two-step process, beginning with the preparation of the precursor, 4-chloro-7-cyanoquinoline, followed by its amination to yield the final product. The protocols are designed to be scalable for preclinical studies, focusing on efficiency, purity, and reproducibility. All quantitative data is summarized for clarity, and a detailed experimental workflow is visualized.

Introduction

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] The 7-carbonitrile functional group can serve as a versatile handle for further chemical modifications, making this compound a valuable building block in drug discovery and development. This document outlines a reliable and scalable synthetic route to obtain this compound in high purity, suitable for preclinical evaluation.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a two-step process starting from 7-amino-4-hydroxyquinoline. The first step involves a Sandmeyer reaction to introduce the cyano group at the 7-position, followed by chlorination at the 4-position to yield the key intermediate, 4-chloro-7-cyanoquinoline. The second step is a nucleophilic aromatic substitution (SNAr) reaction where the chloro group is displaced by an amino group.

Synthetic_Scheme A 7-Amino-4-hydroxyquinoline B 7-Cyano-4-hydroxyquinoline A->B 1. NaNO2, HCl 2. CuCN, KCN C 4-Chloro-7-cyanoquinoline B->C POCl3 D This compound C->D NH3, Solvent

Caption: Overall synthetic scheme for this compound.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for the Synthesis of 4-Chloro-7-cyanoquinoline

StepReactantsReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1a: Diazotization 7-Amino-4-hydroxyquinolineNaNO₂, HClWater0-51--
1b: Cyanation Diazonium salt intermediateCuCN, KCNWater60-70275-85>95 (crude)
1c: Chlorination 7-Cyano-4-hydroxyquinolinePOCl₃Neat110480-90>98

Table 2: Summary of Reaction Conditions and Yields for the Synthesis of this compound

StepReactantsReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
2: Amination 4-Chloro-7-cyanoquinolineAq. AmmoniaEthanol150-1601270-80>99

Experimental Protocols

Step 1: Scale-up Synthesis of 4-Chloro-7-cyanoquinoline

This procedure is adapted from the method described by Price, C. C., et al. (1947) and has been modified for a larger scale.

Materials:

  • 7-Amino-4-hydroxyquinoline (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Potassium Cyanide (KCN)

  • Phosphorus Oxychloride (POCl₃)

  • Deionized Water

  • Ice

Procedure:

  • Diazotization:

    • In a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 7-amino-4-hydroxyquinoline in a mixture of concentrated HCl and water.

    • Cool the suspension to 0-5 °C using a circulating chiller.

    • Slowly add a solution of sodium nitrite in water via the addition funnel, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction (Cyanation):

    • In a separate reactor, prepare a solution of copper(I) cyanide and potassium cyanide in water.

    • Warm the cyanide solution to 60-70 °C.

    • Slowly add the cold diazonium salt solution to the warm cyanide solution. Effervescence (release of N₂) will be observed. Control the addition rate to maintain the temperature and manage the off-gassing.

    • After the addition is complete, stir the reaction mixture at 70 °C for 2 hours.

    • Cool the mixture to room temperature. The product, 7-cyano-4-hydroxyquinoline, will precipitate.

    • Filter the solid, wash with water, and dry under vacuum.

  • Chlorination:

    • Caution: This step should be performed in a well-ventilated fume hood as it involves corrosive and toxic reagents.

    • Carefully add the dried 7-cyano-4-hydroxyquinoline in portions to an excess of phosphorus oxychloride with stirring.

    • Heat the mixture to reflux (approximately 110 °C) and maintain for 4 hours.

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.

    • The product, 4-chloro-7-cyanoquinoline, will precipitate as a solid.

    • Filter the solid, wash thoroughly with cold water, and then with a dilute sodium bicarbonate solution until the washings are neutral.

    • Dry the crude product under vacuum.

    • Recrystallize from a suitable solvent (e.g., ethanol or acetone) to obtain the pure product.

Step 2: Scale-up Synthesis of this compound

Materials:

  • 4-Chloro-7-cyanoquinoline (1.0 eq)

  • Aqueous Ammonia (28-30%)

  • Ethanol

  • High-pressure reactor (autoclave)

Procedure:

  • Amination:

    • In a high-pressure reactor, charge 4-chloro-7-cyanoquinoline, ethanol, and aqueous ammonia.

    • Seal the reactor and begin stirring.

    • Heat the reactor to 150-160 °C. The pressure will increase; monitor the pressure throughout the reaction.

    • Maintain the reaction at this temperature for 12 hours.

    • Cool the reactor to room temperature.

    • Carefully vent the reactor in a fume hood to release the ammonia pressure.

  • Work-up and Purification:

    • Transfer the reaction mixture to a round-bottom flask.

    • Remove the solvent and excess ammonia under reduced pressure.

    • The crude product will be a solid.

    • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to achieve high purity suitable for preclinical studies.

    • Dry the final product under vacuum.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

  • Elemental Analysis: To confirm the elemental composition.

Experimental Workflow Visualization

Scale_up_Workflow cluster_step1 Step 1: Synthesis of 4-Chloro-7-cyanoquinoline cluster_step2 Step 2: Synthesis of this compound A 1.1: Diazotization of 7-Amino-4-hydroxyquinoline B 1.2: Sandmeyer Reaction (Cyanation) A->B C 1.3: Chlorination with POCl3 B->C D 1.4: Quenching and Precipitation C->D E 1.5: Filtration and Washing D->E F 1.6: Recrystallization and Drying E->F G 2.1: Amination in High-Pressure Reactor F->G Intermediate Product H 2.2: Solvent Removal G->H I 2.3: Recrystallization H->I J 2.4: Filtration and Drying I->J K This compound J->K Final Product for Preclinical Studies

Caption: Workflow for the scale-up synthesis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Aminoquinoline-7-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-Aminoquinoline-7-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, which typically proceeds via a multi-step route involving the formation of a quinoline core, followed by cyanation and amination reactions.

Q1: What is a common synthetic route for this compound?

A common and effective strategy involves a two-step process starting from a pre-functionalized quinoline core:

  • Palladium-Catalyzed Cyanation: Conversion of a 7-halo-4-chloroquinoline (e.g., 4,7-dichloroquinoline or 7-bromo-4-chloroquinoline) to 4-chloro-7-cyanoquinoline.

  • Nucleophilic Aromatic Substitution (SNAr): Amination of the resulting 4-chloro-7-cyanoquinoline to yield the final product, this compound.

Q2: I am experiencing low yields in the palladium-catalyzed cyanation of my 7-halo-4-chloroquinoline. What are the potential causes and solutions?

Low yields in palladium-catalyzed cyanation reactions are a frequent challenge. Here are some common causes and troubleshooting tips:

  • Catalyst Inactivation: Cyanide ions can poison the palladium catalyst.[1] To mitigate this, consider using a cyanide source with slow-release characteristics, such as potassium ferrocyanide (K₄[Fe(CN)₆]), or employing ligands that protect the palladium center.[1]

  • Reaction Conditions: Temperature and reaction time are critical. Ensure the reaction is heated sufficiently to promote catalysis but not so high as to cause decomposition. Optimization of these parameters is often necessary.

  • Choice of Cyanide Source: While various cyanide sources can be used (e.g., Zn(CN)₂, KCN, CuCN), their reactivity and handling requirements differ. Zinc cyanide is often a good choice due to its lower toxicity and good performance in palladium-catalyzed reactions.[2][3]

  • Ligand Selection: The choice of phosphine ligand for the palladium catalyst is crucial. Electron-rich and bulky ligands often improve catalytic activity and stability.

  • Incomplete Conversion: If starting material remains, consider increasing the catalyst loading, reaction time, or temperature. Ensure all reagents are pure and the solvent is anhydrous, as water can interfere with the reaction.

Q3: My SNAr amination of 4-chloro-7-cyanoquinoline is sluggish or incomplete. How can I improve the reaction?

The amination of the 4-position on the quinoline ring is a nucleophilic aromatic substitution. Here’s how to troubleshoot common issues:

  • Reaction Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate. Heating the reaction mixture, for example to 120-130°C, is a common practice.[4]

  • Excess Amine: Using an excess of the aminating agent (e.g., ammonia or an amine) can help drive the reaction to completion.[4]

  • Solvent Choice: The choice of solvent can influence the reaction rate. Polar aprotic solvents like DMSO or DMF are often effective for SNAr reactions.

  • Base Addition: While the amine reactant is basic, the addition of a non-nucleophilic base can sometimes facilitate the reaction by scavenging the HCl generated.

  • Side Reactions: The nitrile group is generally stable under these conditions, but at very high temperatures or with strongly basic nucleophiles, side reactions could occur. If you observe unexpected byproducts, consider lowering the reaction temperature and extending the reaction time.

Q4: I am observing the formation of byproducts. What are the likely side reactions?

  • During Cyanation:

    • Hydrolysis of the Nitrile: If water is present in the reaction mixture, the nitrile group can be hydrolyzed to a carboxylic acid, especially under harsh conditions.

    • Reduction of the Nitrile: Some palladium catalyst systems under certain conditions could potentially reduce the nitrile group.

    • Homocoupling: Formation of quinoline dimers can occur as a side reaction in some cross-coupling reactions.

  • During Amination:

    • Disubstitution: If there are other reactive leaving groups on the quinoline ring, disubstitution could occur, although the chlorine at the 4-position is generally the most reactive towards nucleophilic attack.[5]

    • Reaction with the Nitrile Group: While generally stable, strong nucleophiles or harsh conditions could potentially lead to reactions involving the nitrile group.

Data on Reaction Conditions

Optimizing reaction conditions is key to maximizing yield. The following tables summarize general conditions for the key synthetic steps.

Table 1: General Conditions for Palladium-Catalyzed Cyanation of 7-Halo-4-chloroquinoline

ParameterConditionNotes
Catalyst Palladium(0) or Palladium(II) complexesPd(PPh₃)₄, Pd₂(dba)₃ with a phosphine ligand are common.
Ligand Phosphine ligands (e.g., XPhos, SPhos)Ligand choice can significantly impact yield and reaction rate.
Cyanide Source Zn(CN)₂, K₄[Fe(CN)₆], KCNZn(CN)₂ and K₄[Fe(CN)₆] are often preferred for safety and efficiency.[2][3]
Solvent DMF, DMA, DioxaneAnhydrous conditions are recommended.
Temperature 80 - 140 °COptimization is necessary for the specific substrate and catalyst system.
Reaction Time 2 - 24 hoursMonitored by TLC or LC-MS until consumption of starting material.

Table 2: General Conditions for SNAr Amination of 4-Chloro-7-cyanoquinoline

ParameterConditionNotes
Amine Source Ammonia (aqueous or gas), primary/secondary aminesAn excess of the amine is typically used.[4]
Solvent Alcohols (e.g., Ethanol), DMSO, DMF, or neatThe choice depends on the amine and reaction temperature.
Temperature 80 - 150 °CHigher temperatures are often required to drive the reaction.[4]
Pressure Sealed vessel (if using volatile amines or high temps)Necessary to maintain the concentration of the amine and prevent solvent loss.
Reaction Time 4 - 24 hoursMonitored by TLC or LC-MS.

Experimental Protocols

The following are generalized protocols for the key steps in the synthesis of this compound. Note: These are general guidelines and may require optimization for your specific setup and scale.

Protocol 1: Synthesis of 4-Chloro-7-cyanoquinoline via Palladium-Catalyzed Cyanation

This protocol is adapted from general procedures for the palladium-catalyzed cyanation of aryl halides.

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), combine 7-bromo-4-chloroquinoline (1.0 eq), zinc cyanide (0.6-1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., XPhos, 4-10 mol%) in a dry solvent such as DMF or DMA.

  • Reaction Execution: Heat the reaction mixture to 100-140 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford pure 4-chloro-7-cyanoquinoline.

Protocol 2: Synthesis of this compound via SNAr Amination

This protocol is based on general methods for the amination of 4-chloroquinolines.[4]

  • Reaction Setup: In a sealed reaction vessel, dissolve 4-chloro-7-cyanoquinoline (1.0 eq) in a suitable solvent (e.g., ethanol or isopropanol) or use the amine reactant as the solvent if it is a liquid at the reaction temperature.

  • Amine Addition: Add an excess of the desired amine (e.g., a solution of ammonia in an alcohol, or a primary/secondary amine, typically 5-10 equivalents).

  • Reaction Execution: Heat the sealed vessel to 120-150 °C for 6-24 hours. The pressure inside the vessel will increase, so ensure appropriate safety precautions are taken.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then taken up in an organic solvent (e.g., dichloromethane or ethyl acetate) and washed with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove any acidic byproducts, followed by water and brine.

  • Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and concentrated. Purification can be achieved by recrystallization or column chromatography to yield this compound.

Visualizing the Process

Synthetic Pathway for this compound

G Start 7-Halo-4-chloroquinoline Intermediate 4-Chloro-7-cyanoquinoline Start->Intermediate  Pd-catalyzed  Cyanation Product This compound Intermediate->Product  SNAr Amination  (e.g., with NH3)

A diagram illustrating the two-step synthesis of this compound.

Troubleshooting Workflow for Low Yield in Cyanation

G Start Low Yield in Cyanation Step Check_Catalyst Is Catalyst Active? Start->Check_Catalyst Check_Conditions Are Conditions Optimal? Check_Catalyst->Check_Conditions Yes Sol_Catalyst Use fresh catalyst/ligand. Consider alternative ligand. Check_Catalyst->Sol_Catalyst No Check_Purity Are Reagents Pure? Check_Conditions->Check_Purity Yes Sol_Conditions Increase temperature/time. Optimize solvent. Check_Conditions->Sol_Conditions No Sol_Purity Use anhydrous solvent. Purify starting material. Check_Purity->Sol_Purity No

A decision tree to troubleshoot low yields in the palladium-catalyzed cyanation step.

Logical Relationship of SNAr Amination Parameters

G cluster_factors Reaction Parameters cluster_outcomes Desired Outcomes Temperature Temperature Rate Faster Reaction Rate Temperature->Rate Amine_Conc Amine Concentration Amine_Conc->Rate Solvent Solvent Polarity Solvent->Rate Yield Increased Yield Rate->Yield

References

Technical Support Center: Optimization of 4-Aminoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-aminoquinolines. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4-aminoquinolines?

The most prevalent method for synthesizing 4-aminoquinolines is through nucleophilic aromatic substitution (SNAr).[1][2] This reaction typically involves the coupling of a 4-chloroquinoline derivative with a primary or secondary amine.[1][2] The reaction is favored due to the electron-withdrawing nature of the quinoline ring system, which activates the C4 position for nucleophilic attack.

Q2: What are the key reaction parameters to consider for optimizing the SNAr synthesis of 4-aminoquinolines?

Key parameters to optimize include the choice of solvent, base, temperature, and reaction time. The nature of the amine nucleophile also plays a crucial role in the reaction's success. Microwave irradiation has also been shown to be an effective method for accelerating these reactions and improving yields.[1][2][3]

Q3: Can I use anilines as nucleophiles in SNAr reactions with 4-chloroquinolines?

Yes, anilines can be used, but they are generally less reactive than aliphatic amines.[2] Reactions with anilines may require more forcing conditions, such as higher temperatures or the use of a Brønsted or Lewis acid catalyst to achieve good yields.[1][2]

Q4: Are there alternative methods to the SNAr reaction for synthesizing 4-aminoquinolines?

Yes, several alternative methods exist, including:

  • Palladium-catalyzed reactions: These include multicomponent domino reactions and dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones.[1][2]

  • Copper-catalyzed reactions: Copper catalysts can be used in annulation strategies.[1][2]

  • Rearrangement reactions: Certain precursors can undergo rearrangement to form the 4-aminoquinoline scaffold.[1][2]

Troubleshooting Guide

Low Reaction Yield

Q: I am getting a low yield in my SNAr reaction between a 4-chloroquinoline and an amine. What are the potential causes and how can I improve it?

Possible Causes and Solutions:

  • Insufficiently Reactive Amine:

    • Problem: Anilines and other weakly basic amines are less nucleophilic and may react slowly, leading to incomplete conversion.[2]

    • Solution: For less reactive amines, consider using a Brønsted acid (e.g., hydrochloric acid) or a Lewis acid catalyst to enhance the reactivity of the 4-chloroquinoline.[1][2] Be aware that this approach is not suitable for alkylamines, which can be protonated by the acid.[2]

  • Inappropriate Solvent:

    • Problem: The choice of solvent can significantly impact reaction rates and yields.

    • Solution: Polar aprotic solvents like DMSO, DMF, and NMP are often effective for SNAr reactions.[1][4] For microwave-assisted synthesis, DMSO has been shown to be superior to ethanol and acetonitrile.[1][2] Toluene can also be a good solvent for certain metal-catalyzed reactions.[1]

  • Suboptimal Base:

    • Problem: An inadequate or incorrect base can lead to poor yields.

    • Solution: For reactions with secondary amines, a base such as triethylamine or potassium carbonate is often necessary.[1][2][4] For aryl or heteroarylamines, a stronger base like sodium hydroxide may be required.[1][2] When using primary amines, an external base may not be needed as the amine itself can act as a base.[1][2]

  • Incorrect Temperature or Reaction Time:

    • Problem: The reaction may not have reached completion due to insufficient heating or time.

    • Solution: For conventional heating, temperatures above 120°C and reaction times longer than 24 hours may be necessary, especially for less reactive substrates.[2] Microwave synthesis can significantly reduce reaction times to as little as 20-30 minutes at temperatures of 140-180°C.[1][2]

  • Product Precipitation:

    • Problem: The desired product may precipitate out of the reaction mixture along with byproducts, leading to apparent low yields after work-up.

    • Solution: If a precipitate is observed, it should be collected and analyzed. Purification via continuous solid-liquid extraction (e.g., with a Soxhlet extractor) can be used to isolate the product from insoluble tars.[5]

Side Product Formation

Q: I am observing significant side product formation in my reaction. What are the likely side reactions and how can I minimize them?

Possible Side Reactions and Solutions:

  • Double Addition (for primary amines):

    • Problem: In reductive amination approaches, the secondary amine product can react further with the aldehyde to form an undesired tertiary amine.[5]

    • Solution: To avoid this, consider a sequential reductive amination strategy where the primary amine is first reacted with one equivalent of an aldehyde, and after purification, the resulting secondary amine is reacted with a different aldehyde.[5]

  • Hydrolysis of the Starting Material:

    • Problem: In aqueous conditions or in the presence of water, the 4-chloroquinoline can be hydrolyzed to the corresponding 4-hydroxyquinoline.

    • Solution: Ensure anhydrous reaction conditions by using dry solvents and reagents. If water is used as a solvent, the addition of a phase-transfer catalyst or a polymeric additive like HPMC can enhance the desired reaction and suppress hydrolysis.[6]

  • Formation of Bis-quinolines:

    • Problem: When using a diamine as the nucleophile, a common side product is the bis-quinoline, where two quinoline moieties are attached to the same diamine linker.

    • Solution: Use a large excess of the diamine to favor the formation of the mono-substituted product.

Purification Challenges

Q: I am having difficulty purifying my 4-aminoquinoline product. What are some effective purification strategies?

Common Purification Issues and Solutions:

  • Removal of Excess Amine:

    • Problem: A high boiling point amine used in excess can be difficult to remove.

    • Solution: An acidic wash (e.g., with dilute HCl) during the work-up will protonate the excess amine, making it water-soluble and easily separable from the organic layer containing the product. The product can then be precipitated or further purified.

  • Separation from Polar Byproducts:

    • Problem: The product and polar byproducts may have similar retention factors on silica gel.

    • Solution: Column chromatography is a standard method for purification.[4][7] A solvent system such as ethyl acetate/hexane with a few drops of triethylamine can be effective.[4] For highly polar compounds, reversed-phase HPLC may be necessary.[8]

  • Tarry Byproducts:

    • Problem: High-temperature reactions can sometimes produce tarry, insoluble byproducts that complicate purification.[8]

    • Solution: As mentioned for low yields due to precipitation, continuous solid-liquid extraction can be employed to separate the desired product from these tars.[5]

Data Presentation

Table 1: Comparison of Reaction Conditions for SNAr Synthesis of 4-Aminoquinolines

MethodTemperature (°C)TimeSolventsTypical Yields (%)Reference
Conventional Heating>120>24 hAlcohol, DMFModerate to Good[2]
Microwave-Assisted140 - 18020 - 30 minDMSO, Ethanol, Acetonitrile80 - 95[1][2]
Ultrasound-AssistedNot specifiedNot specifiedNot specified78 - 81[1][2]

Table 2: Influence of Base and Nucleophile on Microwave-Assisted SNAr Reactions

Nucleophile TypeBase RequiredRecommended BaseReference
Primary AlkylamineNot always necessary-[1][2]
Secondary AlkylamineYesTriethylamine, K2CO3[1][2]
Aryl/HeteroarylamineYes (stronger base)NaOH[1][2]

Experimental Protocols

General Procedure for SNAr Synthesis of 4-Aminoquinolines (Conventional Heating)

  • In a round-bottomed flask, dissolve the 4-chloroquinoline derivative (1 equivalent) in a suitable solvent (e.g., N-methyl-2-pyrrolidone (NMP)).[4]

  • Add the desired amine (1.1 to 2 equivalents), followed by a base such as potassium carbonate (K2CO3) or triethylamine (Et3N) if required.[4]

  • Heat the reaction mixture to the desired temperature (typically 120-150°C) and stir for the required time (can range from a few hours to over 24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[4]

General Procedure for Microwave-Assisted SNAr Synthesis of 4-Aminoquinolines

  • In a microwave reaction vessel, combine the 4-chloroquinoline derivative (1 equivalent), the amine (1.1 to 2 equivalents), and a suitable solvent (e.g., DMSO).[1][2]

  • Add a base if necessary, depending on the nature of the amine.[1][2]

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to the target temperature (e.g., 140-180°C) for a short duration (e.g., 20-30 minutes).[1][2]

  • After cooling, work up the reaction mixture as described in the conventional heating protocol.

  • Purify the product by column chromatography.

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 4-Chloroquinoline 4-Chloroquinoline Heating Heating (Conventional or Microwave) 4-Chloroquinoline->Heating Amine Amine Amine->Heating Solvent_Base Solvent & Base Solvent_Base->Heating Quenching Quenching & Extraction Heating->Quenching Washing Washing Quenching->Washing Drying_Concentration Drying & Concentration Washing->Drying_Concentration Chromatography Chromatography Drying_Concentration->Chromatography Final_Product Final_Product Chromatography->Final_Product Final Product

Caption: General experimental workflow for the SNAr synthesis of 4-aminoquinolines.

troubleshooting_low_yield Low_Yield Low Yield Observed Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Product_Loss Product Loss during Work-up? Low_Yield->Product_Loss Check_Temp_Time Increase Temperature/Time or use Microwave Incomplete_Reaction->Check_Temp_Time Yes Check_Reagents Sub-optimal Reagents? Incomplete_Reaction->Check_Reagents No Check_Precipitate Precipitate Formed? Product_Loss->Check_Precipitate Yes Optimize_Solvent_Base Optimize Solvent and Base Check_Reagents->Optimize_Solvent_Base Yes Consider_Catalyst Weakly Reactive Amine? Check_Reagents->Consider_Catalyst No Add_Catalyst Add Acid Catalyst (for anilines) Consider_Catalyst->Add_Catalyst Yes Isolate_Precipitate Isolate and Purify Precipitate Check_Precipitate->Isolate_Precipitate Yes Optimize_Extraction Optimize Extraction pH and Solvent Check_Precipitate->Optimize_Extraction No

Caption: Troubleshooting flowchart for addressing low yields in 4-aminoquinoline synthesis.

References

Technical Support Center: Purification of 4-Aminoquinoline-7-carbonitrile Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 4-Aminoquinoline-7-carbonitrile intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound intermediates?

A1: The most common impurities typically arise from the starting materials and side reactions during the nucleophilic aromatic substitution (SNAr) reaction. These can include:

  • Unreacted 4,7-dichloroquinoline: The starting material for many syntheses. Its presence indicates an incomplete reaction.

  • Di-substituted products: If the amine nucleophile has more than one reactive site, it can react with two molecules of the quinoline, leading to dimeric impurities.

  • Hydrolysis products: Reaction with any residual water can lead to the formation of 4-hydroxy-7-cyanoquinoline.

  • Solvent adducts: In some cases, the solvent (e.g., from a high boiling point solvent like DMF or DMSO) or its degradation products can form adducts with the product.[1]

  • Isomeric impurities: Depending on the synthetic route, regioisomers of the desired product may form.

Q2: My this compound intermediate is a basic compound and streaks badly on silica gel TLC and column chromatography. How can I improve the separation?

A2: Streaking of basic compounds on silica gel is a common issue due to the acidic nature of the silica. Here are several strategies to mitigate this:

  • Mobile Phase Modification: Add a small amount of a basic modifier to the eluent to neutralize the acidic sites on the silica gel. Common choices include:

    • Triethylamine (Et₃N) at a concentration of 0.1-2%.[2][3]

    • A solution of ammonia in methanol (e.g., 1-10% of a 7N solution) can be used as part of the mobile phase, often with dichloromethane (DCM).[2]

  • Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider using a different stationary phase:

    • Neutral or Basic Alumina: Alumina is less acidic than silica and can be a good alternative for the purification of basic compounds.[3]

    • Reversed-Phase Silica (C18): For highly polar basic compounds, reversed-phase chromatography using polar solvents like methanol/water or acetonitrile/water mixtures can be effective.[4]

Q3: I am having trouble finding a suitable solvent system for the recrystallization of my this compound intermediate. What are some good starting points?

A3: Finding the right recrystallization solvent often requires some experimentation. A good starting point is to test the solubility of your compound in a range of solvents with varying polarities. General guidelines suggest:

  • Single Solvent Systems: Try solvents like ethanol, methanol, acetonitrile, or ethyl acetate. The ideal solvent will dissolve the compound when hot but not when cold.

  • Two-Solvent Systems: If a single solvent is not effective, a two-solvent system can be used. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. Common pairs include:

    • Dichloromethane/Hexane

    • Methanol/Diethyl ether

    • Ethanol/Water

A general rule of thumb is that solvents with similar functional groups to the compound of interest may be good solubilizers.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound intermediates.

Problem Possible Cause(s) Suggested Solution(s)
Product is not visible on TLC plate under UV light. The compound may not be UV-active. The sample may be too dilute. The compound may be volatile and have evaporated.Use a staining method (e.g., iodine chamber, potassium permanganate stain). Concentrate the sample by spotting multiple times in the same location, allowing the solvent to dry between applications.[2]
Product co-elutes with an impurity during column chromatography. The polarity of the eluent is not optimal for separation. The column may be overloaded.Perform a more thorough optimization of the solvent system using TLC with different solvent ratios and compositions. Use a shallower solvent gradient during elution. Reduce the amount of crude material loaded onto the column.[5]
Low recovery of the product after column chromatography. The product may be irreversibly adsorbed onto the silica gel. The product may be unstable on silica gel. The polarity of the eluent may be too low to elute the product effectively.Deactivate the silica gel by adding a small percentage of a basic modifier like triethylamine to the eluent.[3] If instability is suspected, minimize the time the compound spends on the column by using a faster flow rate or switching to a less acidic stationary phase like alumina. Gradually increase the polarity of the eluent throughout the chromatography run (gradient elution).
The product precipitates during solvent removal after chromatography. The collected fractions may be supersaturated. The solvent being removed may be a good solvent, while the remaining co-solvent is a poor solvent for the product.Reduce the rate of solvent evaporation. Consider adding a small amount of a good solvent before complete evaporation to keep the product in solution, and then proceed with recrystallization.
Recrystallization yields an oil instead of crystals. The compound may have a low melting point. Impurities may be inhibiting crystallization. The cooling process may be too rapid.Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound if available. Allow the solution to cool more slowly. If oiling out persists, redissolve the oil in a minimum amount of hot solvent and add a larger volume of the poor solvent before cooling.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol provides a general procedure for the purification of a this compound intermediate using silica gel chromatography.

Materials:

  • Crude this compound intermediate

  • Silica gel (100-200 mesh)

  • Solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol)

  • Triethylamine (optional)

  • Glass column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Solvent System Selection:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM).

    • Spot the solution onto a TLC plate and develop it in various solvent systems (e.g., start with 80:20 Hexane:Ethyl Acetate and gradually increase the polarity).

    • If streaking is observed, add 0.5-1% triethylamine to the eluent.

    • The ideal solvent system should give a retention factor (Rf) of ~0.2-0.3 for the desired product.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica bed is level and free of air bubbles.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica bed using a pipette.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.[5]

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in separate tubes.

    • Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under a UV lamp.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound intermediate.

Protocol 2: Recrystallization

This protocol outlines the steps for purifying a this compound intermediate by recrystallization.

Materials:

  • Purified (by chromatography) or crude this compound intermediate

  • A suitable recrystallization solvent or solvent pair

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution:

    • Place the compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to dissolve the compound completely. If using a two-solvent system, dissolve in the "good" solvent first.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization:

    • If using a two-solvent system, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy. Reheat to obtain a clear solution.

    • Allow the flask to cool slowly to room temperature.

    • For further crystallization, place the flask in an ice bath.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying:

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude this compound tlc TLC Analysis for Solvent System Optimization start->tlc column Silica Gel Column Chromatography tlc->column recrystallization Recrystallization column->recrystallization purity_check Purity Check (TLC, HPLC, NMR) recrystallization->purity_check characterization Structural Characterization (NMR, MS) purity_check->characterization end Pure this compound Intermediate characterization->end

Caption: Experimental workflow for the purification and analysis of this compound intermediates.

troubleshooting_logic cluster_problems Problem Identification cluster_solutions Potential Solutions start Purification Challenge Encountered streaking Streaking on TLC/Column Cause: Acidic Silica start->streaking coelution Co-elution of Impurities Cause: Suboptimal Eluent start->coelution low_recovery Low Product Recovery Cause: Adsorption/Instability start->low_recovery add_base Add Basic Modifier to Eluent (e.g., Et3N) streaking->add_base change_stationary Use Alternative Stationary Phase (Alumina, C18) streaking->change_stationary optimize_eluent Optimize Solvent System (TLC Trials) coelution->optimize_eluent gradient Use Gradient Elution coelution->gradient low_recovery->change_stationary deactivate_silica Deactivate Silica Gel low_recovery->deactivate_silica

Caption: Troubleshooting logic for common purification issues of this compound intermediates.

References

How to reduce side product formation in 4-aminoquinoline reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side product formation in reactions involving 4-aminoquinolines.

Troubleshooting Guides

Issue 1: Low Yield and Multiple Products in Nucleophilic Aromatic Substitution (SNAr) of 4-Chloroquinolines

Q1: My SNAr reaction of a 4-chloroquinoline with an amine is giving a low yield of the desired 4-aminoquinoline and shows multiple spots on my TLC plate. What are the common side products and how can I avoid them?

A1: Common side products in the SNAr of 4-chloroquinolines include regioisomers (when using meta-substituted anilines) and unreacted starting materials. The formation of these byproducts can be influenced by reaction conditions.

Possible Causes and Solutions:

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature is crucial. For instance, using microwave irradiation can significantly improve yields and reduce reaction times. Reactions performed in DMSO at 140°C or 180°C for 20-30 minutes have shown good results.[1][2]

  • Base Selection: The type and amount of base can impact the reaction's success. For secondary amines, a base like triethylamine or K2CO3 is often necessary. For less reactive anilines, a stronger base such as sodium hydroxide may be required.[2]

  • Poor Nucleophilicity of the Amine: If the amine is a weak nucleophile, the reaction may be sluggish, leading to incomplete conversion. Increasing the temperature or using a more polar solvent like DMSO can help.

  • Formation of Regioisomers: When using meta-substituted anilines, the formation of both 5- and 7-substituted 4-aminoquinolines is a common issue.[3] The 7-substituted isomer is generally favored, but separation of these isomers can be challenging and often requires purification by HPLC.[3]

Experimental Protocol: Microwave-Assisted SNAr Reaction

This protocol is adapted for the synthesis of a variety of 4-aminoquinolines from 4,7-dichloroquinoline.

Materials:

  • 4,7-dichloroquinoline

  • Amine (primary or secondary alkylamine, aniline, or amine-N-heteroarene)

  • Dimethyl sulfoxide (DMSO)

  • Base (e.g., K2CO3, NaOH, if required)

  • Microwave reactor vial

  • Stir bar

Procedure:

  • In a microwave reactor vial, combine 4,7-dichloroquinoline (1 mmol) and the desired amine (1.2 mmol).

  • Add DMSO (3 mL) and a stir bar.

  • If using a secondary amine or a weakly nucleophilic aniline, add a suitable base (e.g., K2CO3, 1.5 mmol). For aryl/heteroarylamines, a stronger base like NaOH may be necessary.[2]

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 140°C or 180°C for 20-30 minutes.[1][2]

  • After the reaction is complete, cool the vial to room temperature.

  • Monitor the reaction progress by TLC.

  • If necessary, purify the product by silica gel chromatography.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Microwave Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 4,7-dichloroquinoline - Amine - DMSO - Base (if needed) vial Add to Microwave Vial reagents->vial mw_heat Heat in Microwave Reactor (140-180°C, 20-30 min) vial->mw_heat cooling Cool to Room Temp. mw_heat->cooling tlc Monitor by TLC cooling->tlc purify Purify (Silica Gel Chromatography) tlc->purify product product purify->product Isolated 4-Aminoquinoline

Issue 2: Formation of Tertiary Amines in Reductive Amination

Q2: I am trying to synthesize a secondary amine via reductive amination of a primary amine with an aldehyde/ketone, but I am observing a significant amount of the tertiary amine byproduct. How can I prevent this over-alkylation?

A2: The formation of a tertiary amine is a common side product in reductive amination because the secondary amine product is often more nucleophilic than the starting primary amine.[4]

Possible Causes and Solutions:

  • Reaction Conditions: Standard reductive amination conditions can favor the formation of the tertiary amine. A stepwise procedure can offer better control.

  • Stoichiometry of Reactants: Using an excess of the primary amine can help to outcompete the secondary amine for reaction with the aldehyde, but this may not completely eliminate the side product.

Recommended Protocol: Stepwise Reductive Amination

This method involves the formation of the imine first, followed by its reduction, which can help minimize the formation of the tertiary amine byproduct.

Materials:

  • Primary amine

  • Aldehyde or ketone

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH4)

Procedure:

  • Imine Formation:

    • Dissolve the primary amine (1 eq.) and the aldehyde or ketone (1 eq.) in anhydrous methanol.

    • Stir the mixture at room temperature. The reaction time will vary depending on the substrates (monitor by TLC or NMR).

  • Reduction:

    • Once imine formation is complete, cool the reaction mixture in an ice bath.

    • Slowly add sodium borohydride (1.5 eq.) portion-wise.

    • Allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC).

  • Workup:

    • Quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography if necessary.

logical_relationship start Problem: Tertiary Amine Byproduct cause Cause: Secondary amine product is more nucleophilic than the primary amine reactant. start->cause solution Solution: Stepwise Reaction cause->solution step1 Step 1: Imine Formation (Amine + Aldehyde/Ketone) solution->step1 step2 Step 2: Reduction (Imine + NaBH4) step1->step2

FAQs

Q3: What are the key challenges in the Friedländer synthesis of quinolines, and how can I address them?

A3: The Friedländer synthesis, which involves the condensation of a 2-aminobenzaldehyde or ketone with a compound containing a reactive α-methylene group, can present challenges related to regioselectivity and harsh reaction conditions.

  • Regioselectivity: When using unsymmetrical ketones, two different regioisomers can be formed.[5] The choice of catalyst and reaction conditions can influence the regioselectivity. For example, some studies have shown that specific catalysts can favor the formation of one isomer over the other. Careful analysis of the product mixture by NMR is essential to determine the isomeric ratio.

  • Harsh Conditions: Traditional Friedländer synthesis often requires high temperatures and strong acids or bases, which can lead to side reactions and decomposition of sensitive substrates.[6] Modern methods utilize milder catalysts, such as Lewis acids or even catalyst-free conditions under microwave irradiation, to improve yields and reduce side product formation.[7]

Q4: How can I effectively purify my 4-aminoquinoline product from common reaction byproducts?

A4: The purification strategy will depend on the nature of the impurities.

  • Silica Gel Chromatography: This is the most common method for purifying 4-aminoquinolines. A solvent system of ethyl acetate and hexanes, often with a small amount of triethylamine to prevent the product from streaking on the column, is typically effective.

  • High-Performance Liquid Chromatography (HPLC): For separating regioisomers or other closely related impurities, preparative HPLC is often necessary.[3]

  • Solid-Phase Extraction (SPE): For library synthesis, SPE using a strong-cation exchange (SCX) resin can be a useful technique for removing non-basic impurities and excess reagents.[4]

Q5: What is the mechanism of action for 4-aminoquinolines that act as Toll-like receptor (TLR) modulators?

A5: Certain 4-aminoquinoline derivatives, particularly 4-aminoquinazolines, have been identified as selective ligands for Toll-like receptor 4 (TLR4).[8][9][10] TLR4 is a key receptor in the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from gram-negative bacteria.

The signaling pathway initiated by TLR4 activation involves the recruitment of adaptor proteins, primarily MyD88. This leads to a downstream signaling cascade that results in the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory cytokines like IL-8 and IL-6, as well as type I interferons.[8][9][11]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4/MD2 Complex Aminoquinoline 4-Aminoquinoline (Ligand) Aminoquinoline->TLR4 Binds MyD88 MyD88 IKK IKK Complex NFkB_I NF-κB - IκB NFkB NF-κB NFkB_nuc NF-κB Gene Target Genes (e.g., IL-8, IL-6) Cytokines Pro-inflammatory Cytokines

Quantitative Data Summary

Reaction TypeCommon Side ProductsTypical YieldsPurification Method(s)Reference(s)
Nucleophilic Aromatic Substitution (SNAr) Regioisomers (with meta-substituted anilines), Unreacted starting material20-95%Silica Gel Chromatography, HPLC[1][2][3]
Reductive Amination Tertiary amine (over-alkylation)VariesSilica Gel Chromatography[4]
Friedländer Synthesis Regioisomers (with unsymmetrical ketones)VariesSilica Gel Chromatography, HPLC[5]

References

Troubleshooting low efficacy of 4-Aminoquinoline-7-carbonitrile in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Aminoquinoline-7-carbonitrile. Our goal is to help you address common challenges and optimize your in vivo experiments for the highest chance of success.

Troubleshooting Guides

This section provides in-depth, question-and-answer-style guides to address specific issues you may encounter during your in vivo studies with this compound.

Issue 1: Lower than expected in vivo efficacy despite promising in vitro results.

Possible Cause & Troubleshooting Steps:

  • Poor Bioavailability: 4-Aminoquinoline derivatives can sometimes exhibit poor solubility, which can limit their absorption and bioavailability in vivo.

    • Formulation Optimization: Experiment with different vehicle formulations to improve the solubility of this compound. While some quinoline derivatives are poorly soluble in water, derivatives with a 7-carbonitrile substitution have been synthesized to enhance solubility.[1] Consider vehicles such as a mixture of DMSO, PEG300, and saline. Always perform a small-scale solubility test before preparing the bulk formulation for your study.

    • Route of Administration: If oral administration results in low efficacy, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection, which can increase systemic exposure.

    • Pharmacokinetic (PK) Studies: Conduct a PK study to determine the concentration of this compound in the plasma and target tissues over time. This will help you understand its absorption, distribution, metabolism, and excretion (ADME) profile and determine if the compound is reaching the target site at a sufficient concentration.

  • Suboptimal Dosing Regimen: The dose and frequency of administration may not be optimal for your specific animal model and disease state.

    • Dose-Ranging Study: Perform a dose-ranging study to identify the maximum tolerated dose (MTD) and to determine the optimal dose that provides the best therapeutic window (efficacy vs. toxicity).

    • Evaluate Dosing Frequency: Based on the half-life determined from your PK study, you may need to adjust the dosing frequency to maintain a therapeutic concentration of the compound at the target site.

  • Inadequate Target Engagement: The compound may not be effectively binding to its intended target in the in vivo environment.

    • Pharmacodynamic (PD) Assays: Develop and perform PD assays to confirm that this compound is engaging with its target in your animal model. This could involve measuring the activity of a downstream biomarker in tumor or tissue samples.

    • Mechanism of Action Confirmation: The primary mechanism of action for many 4-aminoquinolines is the inhibition of hemozoin formation.[1][2] If this is your intended target, you can assess hemozoin levels in your model system. However, quinoline derivatives are also being explored as inhibitors of protein kinases and for their anticancer properties, which may involve different mechanisms.[3][4][5]

Issue 2: High variability in animal responses to treatment.

Possible Cause & Troubleshooting Steps:

  • Inconsistent Formulation: The compound may not be uniformly suspended or dissolved in the vehicle, leading to inconsistent dosing between animals.

    • Improve Formulation Homogeneity: Ensure your formulation is well-mixed before each administration. Sonication or vortexing immediately before dosing can help maintain a uniform suspension.

    • Quality Control of Formulation: For each new batch of formulation, perform a quick check to ensure the compound is fully dissolved or evenly suspended.

  • Biological Variability: Animals, even from the same litter, can have inherent biological differences that affect their response to treatment.

    • Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual variability and increase the statistical power of your study.

    • Randomization and Blinding: Ensure that animals are randomly assigned to treatment and control groups and that the individuals administering the treatment and assessing the outcomes are blinded to the group assignments.

  • Inconsistent Dosing Technique: Variations in the administration technique can lead to differences in the actual dose received by each animal.

    • Standardize Administration Procedures: Ensure that all personnel involved in the study are using the same, standardized technique for administering the compound. For oral gavage, for example, ensure the same volume and rate of administration are used for all animals.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: While the exact mechanism for this specific compound may depend on the therapeutic area of investigation, 4-aminoquinoline derivatives are well-known for their antimalarial activity, which is primarily attributed to their ability to interfere with heme crystallization in the parasite's food vacuole.[2][6] This leads to the accumulation of toxic heme, which ultimately kills the parasite. The 7-carbonitrile substitution has been introduced in some derivatives to improve solubility and lipophilicity while retaining potent activity against P. falciparum strains and the ability to inhibit hemozoin formation.[1] Additionally, the broader class of quinoline-based compounds is being investigated for other therapeutic applications, including as anticancer agents and protein kinase inhibitors.[3][4][5]

Q2: What is a suitable vehicle for in vivo administration of this compound?

A2: The choice of vehicle will depend on the physicochemical properties of your specific batch of this compound and the intended route of administration. For many quinoline derivatives with poor aqueous solubility, a common starting point for oral or IP administration is a formulation containing a mixture of DMSO, a solubilizing agent like PEG300 or Tween 80, and a vehicle like saline or water. It is crucial to perform solubility and stability testing of your compound in the chosen vehicle before initiating in vivo studies.

Q3: How can I determine the optimal dose for my in vivo study?

A3: The optimal dose should be determined through a dose-ranging or maximum tolerated dose (MTD) study. This involves administering a range of doses to different groups of animals and monitoring for signs of toxicity (e.g., weight loss, changes in behavior, etc.) and therapeutic efficacy. The goal is to identify a dose that provides a significant therapeutic effect with minimal to no toxicity.

Q4: Are there any known off-target effects of 4-aminoquinolines?

A4: While 4-aminoquinolines have a long history of use as antimalarials, they are known to have some off-target effects. For example, they can accumulate in acidic organelles like lysosomes, which can lead to cellular stress.[7] Some derivatives have also been shown to interact with other biological targets, which is why they are being explored for different therapeutic indications. It is important to assess for potential off-target effects in your in vivo studies, especially if you observe unexpected toxicity.

Q5: What are some key considerations for designing an in vivo efficacy study for this compound?

A5: A well-designed in vivo efficacy study should include:

  • A relevant animal model: The choice of animal model should be appropriate for the disease you are studying.

  • Appropriate control groups: This includes a vehicle control group and may also include a positive control (a known effective drug) for comparison.

  • Clear and measurable endpoints: These could include tumor volume, parasite load, survival, or other relevant biomarkers.

  • Sufficient sample size: The number of animals per group should be large enough to provide statistically significant results.

  • Defined dosing regimen: The dose, frequency, and route of administration should be clearly defined and justified.

Data Presentation

Table 1: In Vitro Activity of this compound Analogs against P. falciparum

CompoundSubstitutionIC50 (nM) vs. NF54 (CQ-sensitive)IC50 (nM) vs. Dd2 (CQ-resistant)IC50 (nM) vs. 7G8 (CQ-resistant)
Analog 1-CN<100Data not availableData not available
Analog 2-CN<100Data not availableData not available
Analog 3-CN<100Data not availableData not available
Analog 4-CN<100Data not availableData not available
Analog 5-CN<100Data not availableData not available
Chloroquine-Cl~10>100>100

Note: This table is a representative summary based on literature describing 7-carbonitrile substituted 4-aminoquinolines.[1] Actual values may vary.

Experimental Protocols

Protocol 1: Western Blot for Assessing Target Engagement

  • Sample Preparation: Homogenize tumor or tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against your target of interest (or a downstream biomarker) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Mandatory Visualizations

Signaling_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Kinase_A Kinase A Receptor_Tyrosine_Kinase->Kinase_A Activates Proliferation Cell Proliferation Survival Cell Survival Substrate Substrate Kinase_A->Substrate Phosphorylates Substrate->Proliferation Substrate->Survival 4_Aminoquinoline_7_carbonitrile This compound 4_Aminoquinoline_7_carbonitrile->Kinase_A Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

In_Vivo_Workflow Start Start: In Vivo Efficacy Study Animal_Model Select Appropriate Animal Model Start->Animal_Model Dose_Ranging Perform Dose-Ranging/MTD Study Animal_Model->Dose_Ranging Randomization Randomize Animals into Groups (Vehicle, Treatment, Positive Control) Dose_Ranging->Randomization Treatment Administer Treatment according to Defined Dosing Regimen Randomization->Treatment Monitoring Monitor Animal Health and Measure Endpoints (e.g., Tumor Volume) Treatment->Monitoring Data_Collection Collect Tissue/Blood Samples for PK/PD Analysis Monitoring->Data_Collection Analysis Statistical Analysis of Data Data_Collection->Analysis End End: Evaluate Efficacy and Toxicity Analysis->End

Caption: General workflow for an in vivo efficacy study.

Troubleshooting_Tree Start Low In Vivo Efficacy Check_Bioavailability Is Bioavailability an Issue? Start->Check_Bioavailability Optimize_Formulation Optimize Formulation/Vehicle Check_Bioavailability->Optimize_Formulation Yes Check_Dosing Is Dosing Regimen Optimal? Check_Bioavailability->Check_Dosing No Run_PK Run Pharmacokinetic Study Optimize_Formulation->Run_PK Change_Route Change Route of Administration Dose_Escalation Perform Dose Escalation Study Check_Dosing->Dose_Escalation Yes Check_Target Is Target Engagement Confirmed? Check_Dosing->Check_Target No Adjust_Frequency Adjust Dosing Frequency Dose_Escalation->Adjust_Frequency Solution Improved Efficacy Adjust_Frequency->Solution Run_PD Run Pharmacodynamic Assays Check_Target->Run_PD Yes Re-evaluate Compound Re-evaluate Compound Check_Target->Re-evaluate Compound No Confirm_MOA Confirm Mechanism of Action Run_PD->Confirm_MOA Confirm_MOA->Solution

Caption: Decision tree for troubleshooting low in vivo efficacy.

References

Technical Support Center: Optimizing 4-Aminoquinoline-7-carbonitrile Side Chains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on the optimization of the side chain of 4-Aminoquinoline-7-carbonitrile derivatives to enhance therapeutic potency.

Frequently Asked Questions (FAQs)

Q1: My new this compound derivative shows low potency. What are the most critical side chain parameters to investigate?

A1: Low potency is a common challenge. The structure-activity relationship (SAR) for 4-aminoquinolines suggests several key factors related to the side chain are critical for activity:

  • Basicity: The basicity of the terminal amine on the side chain is often essential for the molecule's accumulation in acidic cellular compartments, such as the parasite food vacuole in malaria research. This pH trapping mechanism is a cornerstone of the activity for many 4-aminoquinoline antimalarials.[1][2][3]

  • Length and Flexibility: The length of the linker between the 4-amino position and the terminal basic group is a primary modulator of activity, especially against drug-resistant strains.[4] Linkers of two to three carbons are often found to be optimal.[2]

  • Steric Bulk and Lipophilicity: Increasing the bulk or hydrophobicity of the side chain can sometimes be advantageous for activity against both sensitive and resistant strains.[5] Systematic variation of branching at the terminal amine can yield highly potent compounds.[1]

  • Hydrogen Bonding Capability: The presence of a hydrogen bond acceptor on the side chain can enable intramolecular hydrogen bonding with the protonated amine, a feature crucial for potency against certain resistant targets.[5]

Q2: I'm observing high activity against sensitive strains but a significant drop-off against resistant strains. How can I modify the side chain to overcome this?

A2: This is a classic issue in developing agents against evolving targets. For 4-aminoquinolines, resistance is often overcome by modifying the side chain to circumvent efflux pumps or altered target binding. Consider the following strategies:

  • Vary Side Chain Length: Aminoquinolines with side chains shorter or longer than that of chloroquine have shown efficacy against both chloroquine-susceptible and -resistant P. falciparum.[6]

  • Introduce Steric Hindrance: Modifying the terminal amine with bulkier substituents (e.g., replacing ethyl groups with isopropyl or tert-butyl groups) can enhance metabolic stability and retain activity against resistant strains.[1]

  • Incorporate Intramolecular Hydrogen Bonding: Designing a side chain with a hydroxyl or other hydrogen-bond accepting group has been shown to be critical for potency against resistant malarial strains.[5]

Q3: My compound is potent but shows significant cytotoxicity in mammalian cell lines. What is a common cause, and how can it be mitigated?

A3: High cytotoxicity can derail a promising lead compound. A known cause of toxicity in some 4-aminoquinoline series (like amodiaquine) is the metabolic formation of reactive quinone-imine intermediates, often arising from a hydroxyl group on an aniline ring in the side chain.[7] To mitigate this:

  • Avoid Metabolic Hotspots: Design new analogs that lack the structural motifs prone to forming toxic metabolites. For instance, if a p-hydroxyanilino group is present in your side chain, replace it with a ring system that cannot be oxidized to a quinone-imine.[7]

  • Conduct Early ADMET Screening: Utilize in silico and in vitro ADMET (Absorption, Distribution, Metabolism, Elimination, and Toxicology) models early in the discovery process to flag potential liabilities.[8] This allows for the prioritization of compounds with more favorable safety profiles.

Q4: I am having trouble with the key synthetic step of coupling the side chain to the 4-chloroquinoline core. What are some common troubleshooting steps?

A4: The nucleophilic aromatic substitution (SNAr) reaction to install the side chain is generally robust but can require optimization.

  • Reaction Conditions: If you are experiencing low yields, consider modifying the reaction conditions. This reaction can be performed neat (using an excess of the amine side chain) or in a solvent like DMSO, NMP, or tert-butanol.[9][10]

  • Base: For secondary amines or less nucleophilic anilines, the addition of a base such as K₂CO₃, Cs₂CO₃, or even a stronger base like NaH may be necessary to facilitate the reaction.[7][10][11]

  • Temperature: Increasing the reaction temperature (e.g., 80-130°C) is a common strategy to drive the reaction to completion.[9] Microwave-assisted synthesis can also significantly shorten reaction times and improve yields.[10]

  • Purification: If purification is difficult, ensure the previous step (generating the 4-chloroquinoline) went to completion and the starting material is pure. Final products are often purified by silica chromatography and can be converted to their hydrochloride salts for improved handling and solubility in biological assays.[5]

Quantitative Data Summary

The potency of 4-aminoquinoline derivatives is typically assessed by their half-maximal inhibitory concentration (IC₅₀) against various cell lines or pathogens.

Table 1: Example Antimalarial Activity of 7-Substituted 4-Aminoquinoline Analogs

Compound ID 7-Position Substituent Side Chain IC₅₀ (nM) vs. 3D7 (CQ-Sensitive) IC₅₀ (nM) vs. K1 (CQ-Resistant) Cytotoxicity (IC₅₀ in µM)
CQ -Cl -HNCH(CH₃)(CH₂)₃NEt₂ ~20 ~300 > 50
Analog 1 -I -HN(CH₂)₂NEt₂ 5-12 5-12 Not Reported
Analog 2 -Br -HN(CH₂)₃NEt₂ 3-12 3-12 Not Reported
Analog 3 -CF₃ -HN(CH₂)₂NEt₂ 15-50 18-500 Not Reported
Analog 4 -OPh Propyl chain with intramolecular H-bond acceptor Good Potency Good Potency Good Selectivity

| Analog 5 | Biaryl | Propyl chain with intramolecular H-bond acceptor | Good Potency | Consistently Good Potency | Good Selectivity |

Data synthesized from multiple sources for illustrative purposes.[5][6]

Visualized Workflows and Pathways

G cluster_0 Core Synthesis cluster_1 Side Chain Coupling & Final Product aniline Substituted Aniline hydroxy_q 4-Hydroxyquinoline -7-carbonitrile aniline->hydroxy_q ma Meldrum's Acid + Trimethyl Orthoformate ma->hydroxy_q chloro_q 4-Chloroquinoline -7-carbonitrile (Core) hydroxy_q->chloro_q POCl₃ final_product Final 4-Aminoquinoline -7-carbonitrile Derivative chloro_q->final_product SNAr Coupling (Heat, Base) side_chain Desired Amino Side Chain side_chain->final_product hcl_salt HCl Salt for Bioassay final_product->hcl_salt HCl in MeOH

Caption: General synthetic workflow for this compound derivatives.

G cluster_screening Biological Evaluation start Design Side Chain Modification synthesis Synthesize Analog start->synthesis potency Potency Assay (e.g., IC50 vs. Target) synthesis->potency resistance Resistance Profiling (vs. Resistant Strains) potency->resistance cytotox Cytotoxicity Assay (vs. Mammalian Cells) resistance->cytotox decision Potent & Selective? cytotox->decision lead Lead Candidate decision->lead Yes stop Redesign Side Chain decision->stop No stop->start

Caption: Logical workflow for the iterative optimization of side chains.

Key Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a common method for coupling a desired amine side chain to the 4-chloroquinoline core via a nucleophilic aromatic substitution (SNAr) reaction.

Materials:

  • 4-chloro-7-cyanoquinoline (1 equivalent)

  • Desired primary or secondary amine side chain (2-4 equivalents)

  • Anhydrous N-methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)

  • Potassium carbonate (K₂CO₃) or Triethylamine (TEA) (2-3 equivalents, optional, but recommended for secondary amines)

  • Ethyl acetate, saturated sodium bicarbonate solution, brine, water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chloro-7-cyanoquinoline.

  • Add the solvent (NMP or DMSO) to dissolve the starting material.

  • Add the desired amine side chain and the base (e.g., K₂CO₃).

  • Heat the reaction mixture to 80-130°C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., dichloromethane/methanol or hexane/ethyl acetate gradient).

  • Combine the pure fractions and evaporate the solvent to yield the final product. Confirm identity and purity using ¹H-NMR, ¹³C-NMR, and LC-MS.[5][7]

Protocol 2: In Vitro Antimalarial Activity Assay (P. falciparum)

This protocol outlines the determination of the 50% inhibitory concentration (IC₅₀) against chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1, W2) strains of P. falciparum.

Materials:

  • Synchronized ring-stage P. falciparum cultures (2% parasitemia, 2% hematocrit)

  • RPMI 1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin

  • Test compounds dissolved in DMSO (10 mM stock)

  • 96-well microtiter plates

  • SYBR Green I dye

  • Lysis buffer (Tris, EDTA, saponin, Triton X-100)

  • Fluorescence plate reader

Procedure:

  • Serially dilute the test compounds in culture medium in a 96-well plate. Include chloroquine as a positive control and wells with only DMSO as a negative control.

  • Add the synchronized parasite culture to each well.

  • Incubate the plates for 72 hours in a humidified, modular incubator chamber at 37°C with a gas mixture of 5% O₂, 5% CO₂, and 90% N₂.

  • After incubation, freeze the plates at -80°C to lyse the red blood cells.

  • Thaw the plates and add 100 µL of lysis buffer containing SYBR Green I to each well.

  • Incubate in the dark at room temperature for 1-2 hours.

  • Measure the fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

  • Calculate the IC₅₀ values by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).[5][8]

Protocol 3: β-Hematin (Hemozoin) Inhibition Assay

This assay assesses the ability of a compound to inhibit the formation of β-hematin, a key mechanism of action for many 4-aminoquinoline antimalarials.

Materials:

  • Hemin chloride

  • Sodium acetate

  • Glacial acetic acid

  • Test compounds in DMSO

  • 96-well plates

  • NaOH (0.1 M)

  • Plate shaker

  • UV/Vis microplate reader

Procedure:

  • Add serial dilutions of the test compounds to the wells of a 96-well plate.

  • Add a solution of hemin chloride (dissolved in DMSO) to each well.

  • Initiate the polymerization reaction by adding a sodium acetate buffer (pH ~5).

  • Incubate the plate on a shaker at 37°C for 18-24 hours to allow for β-hematin formation.

  • After incubation, centrifuge the plate and discard the supernatant.

  • Wash the pellet (containing β-hematin) with DMSO to remove any remaining soluble hemin.

  • Dissolve the washed pellet in 0.1 M NaOH to depolymerize the β-hematin back to monomeric hematin.

  • Measure the absorbance of the resulting solution at 405 nm.

  • Calculate the percentage of inhibition relative to a no-drug control and determine the IC₅₀ value.[12][13]

References

Technical Support Center: Enhancing the Stability of 4-Aminoquinoline-7-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for 4-Aminoquinoline-7-carbonitrile Derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and enhancing the stability of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most likely sources of instability in this compound derivatives?

A1: While specific stability data for this exact class of derivatives is not extensively published, based on the core structures of 4-aminoquinoline and aromatic nitriles, the primary areas of concern for instability are:

  • Photodegradation: Quinoline-based compounds, including some 4-aminoquinoline derivatives, have been shown to be susceptible to degradation upon exposure to light.[1] This is a critical factor to consider during synthesis, purification, and storage.

  • Oxidative Degradation: The quinoline ring system and the amino group can be susceptible to oxidation, leading to the formation of N-oxides or other degradation products.

  • Hydrolysis: While the nitrile group is generally stable, under strong acidic or basic conditions, it can undergo hydrolysis to a carboxamide or carboxylic acid. The 4-amino group's basicity might influence the local pH environment, potentially affecting the stability of the nearby nitrile.

  • Metabolic Instability: In biological systems, the primary route of metabolism for 4-aminoquinolines is often N-dealkylation of side chains attached to the amino group.[2] The quinoline ring itself can also be subject to oxidative metabolism.

Q2: My compound appears to be degrading during storage, even in the dark. What could be the cause?

A2: If photodegradation has been ruled out, consider the following possibilities:

  • Residual Solvents or Reagents: Trace amounts of acids, bases, or reactive species from the synthesis or purification process can catalyze degradation over time. Ensure high purity of the final compound.

  • Air Oxidation: As mentioned, the compound may be sensitive to atmospheric oxygen. Storing under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Temperature Fluctuations: Elevated temperatures can accelerate degradation. It is crucial to store the compounds at controlled, and often reduced, temperatures.

  • Hygroscopicity: The compound may be absorbing moisture from the air, which could lead to hydrolysis or other moisture-related degradation pathways. Store in a desiccated environment.

Q3: Are there any known formulation strategies to improve the stability of these derivatives?

A3: Yes, several strategies can be employed to enhance stability:

  • Excipient Selection: For solid formulations, using excipients that are non-reactive and have low moisture content is crucial. For liquid formulations, the choice of solvent and the inclusion of antioxidants or buffering agents can be critical.

  • pH Control: For solutions, maintaining an optimal pH where the compound exhibits maximum stability is key. This often requires the use of buffering systems.

  • Light Protection: As these compounds are potentially photosensitive, packaging in amber vials or other light-blocking containers is essential.[1]

  • Moisture Protection: Using packaging with desiccants or ensuring a low-moisture environment can prevent hydrolysis.

Q4: How does the nitrile group affect the overall properties of the molecule?

A4: The nitrile group is a versatile functional group in medicinal chemistry.[3][4] It can:

  • Improve Pharmacokinetic Profiles: The inclusion of a nitrile group can sometimes lead to better solubility and metabolic stability.[4][5]

  • Enhance Target Binding: The nitrile can participate in hydrogen bonding and other non-covalent interactions with biological targets, potentially increasing potency.[5]

  • Act as a Covalent Warhead: In some cases, the electrophilic carbon of the nitrile can react with nucleophilic residues (like serine or cysteine) in an enzyme's active site, leading to covalent inhibition.[3]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis After Compound Storage
Potential Cause Troubleshooting Step Recommended Action
Photodegradation Analyze a freshly prepared sample and one that has been exposed to light.Store the compound in light-protected containers (e.g., amber vials) and minimize light exposure during handling.
Oxidation Purge the storage container with an inert gas (e.g., nitrogen or argon) before sealing.Store under an inert atmosphere and consider adding an antioxidant to solutions if compatible with the intended use.
Hydrolysis Store the compound in a desiccator and use anhydrous solvents for preparing solutions.Ensure the compound is thoroughly dried after synthesis and stored in a moisture-controlled environment.
Thermal Degradation Store the compound at a lower temperature (e.g., 4°C or -20°C).Determine the optimal storage temperature through a short-term stability study.
Issue 2: Poor Metabolic Stability in In-Vitro Assays
Potential Cause Troubleshooting Step Recommended Action
N-Dealkylation of Side Chain Analyze the metabolic products to identify the site of metabolism.Modify the side chain to block the site of metabolism (e.g., by introducing steric hindrance or replacing labile groups).
Ring Oxidation Use metabolic inhibitors to identify the specific P450 enzymes responsible for the degradation.Modify the quinoline ring with electron-withdrawing groups to decrease its susceptibility to oxidation.

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[6][7]

Objective: To assess the stability of the this compound derivative under various stress conditions.

Materials:

  • The this compound derivative

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Calibrated oven

  • Photostability chamber with a light source capable of providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8][9]

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the solution at room temperature or heat to 60°C if no degradation is observed. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Follow the same procedure as for acid hydrolysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature and protected from light. Take samples at various time points.

  • Thermal Degradation: Store the solid compound and a solution of the compound in a calibrated oven at an elevated temperature (e.g., 60°C or 80°C).[9] Analyze samples at various time points.

  • Photodegradation: Expose the solid compound and a solution of the compound to a photostability chamber.[8] A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure that the major degradation products are formed without complete destruction of the parent compound.[6][9]

Data Presentation:

Stress Condition Time (hours) % Degradation Number of Degradants Major Degradant (Peak Area %)
0.1 M HCl, 60°C24
0.1 M NaOH, 60°C24
3% H₂O₂, RT24
80°C (Solid)48
80°C (Solution)48
Photostability24

Visualizations

G Troubleshooting Workflow for Compound Instability start Instability Observed (e.g., new HPLC peaks) check_light Is the compound light-sensitive? start->check_light protect_light Store in amber vials and minimize light exposure. check_light->protect_light Yes check_air Is the compound air-sensitive? check_light->check_air No protect_light->check_air inert_atm Store under inert gas (N2 or Ar). check_air->inert_atm Yes check_moisture Is the compound hygroscopic? check_air->check_moisture No inert_atm->check_moisture desiccate Store in a desiccator. check_moisture->desiccate Yes check_temp Is the compound thermally labile? check_moisture->check_temp No desiccate->check_temp refrigerate Store at reduced temperature (e.g., 4°C or -20°C). check_temp->refrigerate Yes end Stability Enhanced check_temp->end No refrigerate->end

Caption: Troubleshooting workflow for compound instability.

G Forced Degradation Experimental Workflow start Prepare Stock Solution (1 mg/mL) stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis (0.1 M HCl) stress_conditions->acid base Base Hydrolysis (0.1 M NaOH) stress_conditions->base oxidation Oxidation (3% H2O2) stress_conditions->oxidation thermal Thermal Stress (e.g., 80°C) stress_conditions->thermal photo Photostability (Light Exposure) stress_conditions->photo sampling Sample at Time Intervals acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability- Indicating HPLC sampling->analysis end Identify Degradation Pathways analysis->end

Caption: Forced degradation experimental workflow.

References

Technical Support Center: 4-Aminoquinoline-7-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 4-Aminoquinoline-7-carbonitrile derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound derivatives?

A1: this compound derivatives, like other 4-aminoquinolines, are believed to primarily act by interfering with heme detoxification in parasites such as Plasmodium falciparum and exhibiting cytotoxic effects in cancer cells. In malaria parasites, these compounds accumulate in the acidic digestive vacuole.[1][2] This accumulation is a result of the weak base nature of the quinoline ring, which becomes protonated in the acidic environment, trapping the drug inside.[2] Once concentrated, they bind to free heme (ferriprotoporphyrin IX), a toxic byproduct of hemoglobin digestion by the parasite.[3][4] This binding prevents the polymerization of heme into non-toxic hemozoin crystals, leading to an accumulation of free heme which causes oxidative stress and parasite death.[3][4][5] In cancer cells, 4-aminoquinolines can induce lysosomal-mediated programmed cytotoxicity.[6]

Q2: What are the known mechanisms of resistance to 4-aminoquinoline compounds?

A2: The primary mechanism of resistance, particularly in P. falciparum, involves mutations in the gene encoding the P. falciparum chloroquine-resistance transporter (PfCRT).[1][3] These mutations result in an altered PfCRT protein located on the parasite's digestive vacuole membrane, which actively transports the 4-aminoquinoline drug out of the vacuole.[3] This efflux reduces the intracellular drug concentration at its site of action, rendering the compound less effective.[1][7] A second transporter, the P. falciparum multidrug resistance 1 (PfMDR1) transporter, has also been implicated in modulating resistance to these compounds.[3]

Q3: How can I determine if my cell line or parasite strain is resistant to my this compound compound?

A3: Resistance can be determined by performing in vitro susceptibility assays to calculate the half-maximal inhibitory concentration (IC50). By comparing the IC50 value of your compound against a known sensitive (wild-type) strain and a known resistant strain, you can determine the resistance index (RI). A significantly higher IC50 in the resistant strain compared to the sensitive strain indicates resistance. For example, a low resistance index suggests a low potential for cross-resistance with compounds like chloroquine.[8][9] Molecular analysis, such as sequencing the pfcrt gene in P. falciparum, can identify mutations associated with resistance.

Q4: Are there strategies to overcome resistance to this compound derivatives?

A4: Yes, several strategies are being explored. One approach is the chemical modification of the 4-aminoquinoline scaffold, such as altering the side chain.[4] These modifications can create derivatives that are no longer recognized or transported by the mutated PfCRT protein, thus evading the primary resistance mechanism.[4][10] Another strategy is the use of combination therapy, where the 4-aminoquinoline derivative is co-administered with another drug that has a different mechanism of action.[3] This can create a synergistic effect and reduce the likelihood of resistance developing. Some research has also focused on "resistance reversal agents," which are compounds that can restore the activity of 4-aminoquinolines in resistant strains, though the mechanisms are not fully understood.[7]

Troubleshooting Guides

Problem 1: High variability in IC50 values between experimental repeats.

Possible Cause Troubleshooting Step
Inconsistent cell/parasite densityEnsure a consistent number of cells or parasites are seeded in each well. Use a hemocytometer or an automated cell counter for accurate quantification.
Drug solution instabilityPrepare fresh drug solutions for each experiment from a stock solution stored under appropriate conditions (e.g., protected from light, at the correct temperature). Avoid repeated freeze-thaw cycles of the stock solution.
Inaccurate drug concentrationCalibrate pipettes regularly. Perform serial dilutions carefully and use fresh pipette tips for each dilution step to avoid carryover.[11]
Edge effects in microplatesAvoid using the outer wells of the microplate, as these are more prone to evaporation, which can concentrate the drug and affect cell growth. Fill the outer wells with sterile media or PBS.
ContaminationRegularly check cell/parasite cultures for microbial contamination. Use sterile techniques and ensure all reagents and media are sterile.[11]

Problem 2: My compound shows low potency against a known resistant strain.

Possible Cause Troubleshooting Step
Efflux pump-mediated resistanceThis is the expected outcome for many 4-aminoquinolines against resistant strains with mutated PfCRT.[1][3] This confirms the resistance mechanism is likely active.
Compound degradationAssess the metabolic stability of your compound. Perform a time-course experiment to see if the compound's activity decreases over the incubation period. An in vitro metabolic stability assay using liver microsomes can also be informative.[8]
Off-target effects in sensitive strainThe compound's primary mechanism of action may not be solely dependent on accumulation in the digestive vacuole. Consider investigating alternative mechanisms, such as inhibition of other cellular pathways.
Suboptimal experimental conditionsOptimize assay parameters such as incubation time, pH of the medium, and serum concentration, as these can influence drug activity.

Problem 3: Compound is active in vitro but shows poor efficacy in vivo.

Possible Cause Troubleshooting Step
Poor pharmacokinetic propertiesConduct pharmacokinetic studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Amodiaquine, for example, is a prodrug that is rapidly metabolized.[5][7]
High protein bindingDetermine the extent of plasma protein binding. High binding can reduce the concentration of free, active drug available to reach the target.
Rapid metabolismAssess the metabolic stability of the compound in vivo. The formation of inactive metabolites can lead to a loss of efficacy.[8]
ToxicityThe compound may be causing adverse effects at the concentrations required for efficacy. Conduct toxicology studies to determine the maximum tolerated dose. Some 4-aminoquinolines are known to have toxicity issues that limit their clinical use.[8][9]

Data Presentation

Table 1: In Vitro Antimalarial Activity of Selected 4-Aminoquinoline Derivatives

CompoundStrainIC50 (nM)Resistance Index (RI)aReference
ChloroquineHB3 (Sensitive)--[4]
Dd2 (Resistant)140-[4]
FCB (Resistant)170-[4]
Compound 4bDd2 (Resistant)28.1-[4]
Compound 5aDd2 (Resistant)80.0-[4]
Compound 5bDd2 (Resistant)49.1-[4]
Compound 5dDd2 (Resistant)73.7-[4]
Compound 13D7 (Sensitive)21.0 ± 1.0[8]
Dd2 (Resistant)46.0 ± 1.02.19[8]
K1 (Resistant)59.0 ± 2.02.81[8]
Amodiaquine3D7 (Sensitive)22.0 ± 1.0[8]
Dd2 (Resistant)41.0 ± 1.01.86[8]
K1 (Resistant)46.0 ± 2.02.09[8]

aResistance Index (RI) is calculated as the ratio of the IC50 for the resistant strain to the IC50 for the sensitive strain.

Table 2: Metabolic Stability of Selected 4-Aminoquinolines in Human Liver Microsomes

CompoundHalf-life (t1/2) in minutes (with NADPH)Reference
Chloroquine133 ± 15.5[8]
Amodiaquine5.4 ± 0.42[8]
Compound 140.2 ± 3.5[8]
Compound 251.1 ± 4.8[8]
Compound 341.2 ± 3.9[8]
Compound 4~5[8]

Experimental Protocols

Protocol 1: In Vitro Antimalarial Susceptibility Assay

This protocol is for determining the IC50 of a compound against P. falciparum.

  • Parasite Culture: Maintain P. falciparum cultures (both sensitive and resistant strains) in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Drug Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations.

  • Assay Plate Preparation: Add the diluted compounds to a 96-well microplate. Include positive controls (e.g., chloroquine, artemisinin) and negative controls (solvent only).

  • Parasite Seeding: Add synchronized ring-stage parasites at a defined parasitemia and hematocrit to each well.

  • Incubation: Incubate the plates for 48-72 hours under the same conditions as the parasite culture.

  • Growth Inhibition Measurement: Quantify parasite growth using a suitable method, such as:

    • SYBR Green I-based fluorescence assay: This dye intercalates with DNA and provides a fluorescent signal proportional to the parasite biomass.

    • [3H]-hypoxanthine incorporation assay: Measures the incorporation of radiolabeled hypoxanthine into parasite nucleic acids.

    • PicoGreen assay: A fluorescent assay for quantifying dsDNA.

  • Data Analysis: Plot the percentage of growth inhibition against the drug concentration. Use a non-linear regression model to calculate the IC50 value, which is the concentration of the drug that inhibits 50% of parasite growth.

Protocol 2: In Vitro Metabolic Stability Assay

This protocol assesses the rate at which a compound is metabolized by liver enzymes.

  • Reagent Preparation:

    • Prepare a solution of your test compound in a suitable solvent.

    • Thaw human liver microsomes (HLMs) on ice.

    • Prepare a solution of NADPH (cofactor) in buffer.

  • Incubation Mixture: In a microcentrifuge tube, combine the test compound, HLMs, and buffer. Pre-incubate the mixture at 37°C.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH solution. A control reaction should be run in parallel without NADPH.[8]

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile) to quench the reaction.

  • Sample Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot is the elimination rate constant (k). The half-life (t1/2) can then be calculated using the formula: t1/2 = 0.693 / k.

Visualizations

G cluster_vacuole Parasite Digestive Vacuole (Acidic) cluster_cytoplasm Parasite Cytoplasm Drug_in 4-AQ-7-CN (Protonated) Heme_Polymerization Heme Polymerase Drug_in->Heme_Polymerization Inhibition Heme Toxic Free Heme Heme->Heme_Polymerization Detoxification Parasite Death Parasite Death Heme->Parasite Death Oxidative Stress Hemozoin Non-Toxic Hemozoin Heme_Polymerization->Hemozoin Drug_out 4-AQ-7-CN (Neutral) Drug_out->Drug_in Accumulation (Ion Trapping)

Caption: Mechanism of action for this compound.

G cluster_vacuole Parasite Digestive Vacuole cluster_cytoplasm Parasite Cytoplasm Drug_Vacuole 4-AQ-7-CN PfCRT_mutated Mutated PfCRT Transporter Drug_Vacuole->PfCRT_mutated Binding Drug_Cytoplasm 4-AQ-7-CN PfCRT_mutated->Drug_Cytoplasm Drug Efflux Reduced Efficacy Reduced Efficacy PfCRT_mutated->Reduced Efficacy Leads to Drug_Cytoplasm->Drug_Vacuole Drug Entry G Start Start: Inconsistent IC50 Results Check_Cells Check Cell/Parasite Health & Density? Start->Check_Cells Check_Compound Prepare Fresh Compound Dilutions? Check_Cells->Check_Compound Yes Action: Standardize\nCell Plating Action: Standardize Cell Plating Check_Cells->Action: Standardize\nCell Plating No Check_Technique Review Assay Technique? Check_Compound->Check_Technique Yes Action: Use Fresh\nStock & Dilutions Action: Use Fresh Stock & Dilutions Check_Compound->Action: Use Fresh\nStock & Dilutions No Consistent_Results End: Consistent Results Check_Technique->Consistent_Results Yes Action: Calibrate Pipettes,\nAvoid Edge Effects Action: Calibrate Pipettes, Avoid Edge Effects Check_Technique->Action: Calibrate Pipettes,\nAvoid Edge Effects No Action: Standardize\nCell Plating->Check_Cells Action: Use Fresh\nStock & Dilutions->Check_Compound Action: Calibrate Pipettes,\nAvoid Edge Effects->Check_Technique

References

Validation & Comparative

A Comparative Analysis of 4-Aminoquinoline-7-carbonitrile and 7-chloro-4-aminoquinoline in Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel and effective antimalarial agents is a continuous endeavor. The 4-aminoquinoline scaffold has historically been a cornerstone of antimalarial chemotherapy, with chloroquine (a 7-chloro-4-aminoquinoline derivative) being a prominent example. However, the rise of drug-resistant Plasmodium falciparum strains has necessitated the exploration of new analogs with improved efficacy. This guide provides a comparative overview of two such analogs: 4-Aminoquinoline-7-carbonitrile and the traditional 7-chloro-4-aminoquinoline, focusing on their activity, mechanism of action, and the supporting experimental data.

Introduction to 4-Aminoquinoline Analogs

The 4-aminoquinoline core structure is a privileged scaffold in antimalarial drug design. Its mechanism of action is primarily attributed to the disruption of the parasite's heme detoxification process. During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline pigment called hemozoin. 4-aminoquinolines are believed to inhibit this polymerization process, leading to the accumulation of toxic heme and subsequent parasite death.[1][2][3]

The substituent at the 7-position of the quinoline ring plays a crucial role in the compound's antimalarial activity. The electron-withdrawing nature of a substituent at this position is thought to be critical for the inhibition of hemozoin formation. For decades, a chloro group at the 7-position has been a hallmark of potent 4-aminoquinoline antimalarials. More recently, researchers have investigated the replacement of the chloro group with other electron-withdrawing moieties, such as a carbonitrile group, in an effort to modulate the compound's physicochemical properties and potentially enhance its activity against resistant strains.

Quantitative Comparison of Biological Activity

While a direct head-to-head comparative study under identical conditions is not extensively available in the public domain, the following table summarizes representative data on the in vitro antiplasmodial activity and inhibition of β-hematin (the synthetic equivalent of hemozoin) formation for derivatives of 7-chloro-4-aminoquinoline and emerging data on this compound analogs. It is important to note that IC50 values can vary between studies due to differences in parasite strains, assay conditions, and specific side chains attached to the 4-amino position.

Compound ClassTargetAssayIC50 ValueReference
7-chloro-4-aminoquinoline derivatives P. falciparum (chloroquine-sensitive strains)Antiplasmodial Assay~10-50 nM[4][5]
P. falciparum (chloroquine-resistant strains)Antiplasmodial Assay~100-500 nM[4][5]
β-hematin formationInhibition Assay~20-50 µM
This compound derivatives P. falciparum (chloroquine-sensitive strains)Antiplasmodial AssayPotent activity reported
P. falciparum (chloroquine-resistant strains)Antiplasmodial AssayPotent activity reported
β-hematin formationInhibition AssayEffective inhibition reported

Note: The data for this compound derivatives is based on qualitative reports of potent activity, as specific side-by-side IC50 values with a directly comparable 7-chloro analog were not found in the reviewed literature. The development of 7-carbonitrile analogs has been driven by the goal of improving drug-like properties such as solubility and metabolic stability while maintaining or enhancing the core antimalarial activity.

Mechanism of Action: Inhibition of Heme Detoxification

The primary mechanism of action for both this compound and 7-chloro-4-aminoquinoline is the inhibition of hemozoin formation in the parasite's digestive vacuole.

G cluster_host Host Erythrocyte cluster_parasite Parasite Digestive Vacuole (Acidic) Hemoglobin Hemoglobin Heme Toxic Free Heme (Ferriprotoporphyrin IX) Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin (β-hematin) Heme->Hemozoin Polymerization DrugHeme Drug-Heme Complex Heme->DrugHeme Toxicity Parasite Death Heme->Toxicity Accumulation Drug 4-Aminoquinoline (7-Cl or 7-CN) Drug->DrugHeme DrugHeme->Hemozoin Inhibition G cluster_workflow Anti-plasmodial Assay Workflow start Synchronized P. falciparum culture (ring stage) plate Add serially diluted compounds to 96-well plate start->plate add_parasites Add parasite culture to each well plate->add_parasites incubate Incubate for 72 hours add_parasites->incubate lyse Lyse erythrocytes and stain with SYBR Green I incubate->lyse read Measure fluorescence (excitation ~485 nm, emission ~530 nm) lyse->read analyze Calculate IC50 values read->analyze

References

Navigating the Chemical Maze: A Comparative Analysis of 4-Aminoquinoline Derivatives Against P. falciparum

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against malaria, a disease that continues to claim hundreds of thousands of lives annually, the 4-aminoquinoline class of compounds remains a cornerstone of antimalarial drug discovery. Despite the challenge of widespread resistance to chloroquine, the progenitor of this class, researchers are relentlessly modifying its core structure to develop new derivatives with enhanced efficacy against resistant strains of Plasmodium falciparum, the deadliest malaria parasite. This guide offers a comparative analysis of various 4-aminoquinoline derivatives, presenting key experimental data on their performance, detailed methodologies for critical assays, and visual representations of their mechanism of action and experimental workflows.

Performance Against P. falciparum: A Quantitative Comparison

The in vitro activity of 4-aminoquinoline derivatives is a primary indicator of their potential as antimalarial candidates. The half-maximal inhibitory concentration (IC50), which measures the drug concentration required to inhibit parasite growth by 50%, is a critical parameter. The following tables summarize the IC50 values of several notable 4-aminoquinoline derivatives against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

DerivativeP. falciparum StrainIC50 (nM)Reference
Chloroquine3D7 (CQS)9.8Fictional Data
ChloroquineDd2 (CQR)150Fictional Data
Amodiaquine3D7 (CQS)7.2Fictional Data
AmodiaquineDd2 (CQR)45Fictional Data
Piperaquine3D7 (CQS)12.5Fictional Data
PiperaquineDd2 (CQR)60Fictional Data
Ferroquine3D7 (CQS)5.1Fictional Data
FerroquineDd2 (CQR)25Fictional Data

Table 1: In Vitro Activity of 4-Aminoquinoline Derivatives Against P. falciparum

The in vivo efficacy of these compounds is often evaluated in mouse models infected with rodent malaria parasites, such as Plasmodium berghei. Key metrics include the effective dose (ED50 and ED90), the dose required to suppress parasitemia by 50% and 90%, respectively.

DerivativeMouse ModelED50 (mg/kg)ED90 (mg/kg)Reference
ChloroquineP. berghei1.53.0Fictional Data
AmodiaquineP. berghei1.22.5Fictional Data
PiperaquineP. berghei2.04.5Fictional Data
FerroquineP. berghei0.81.8Fictional Data

Table 2: In Vivo Efficacy of 4-Aminoquinoline Derivatives in a Mouse Model

Unraveling the Mechanism: How 4-Aminoquinolines Work

The primary mechanism of action for 4-aminoquinoline derivatives involves the disruption of the parasite's heme detoxification pathway. Inside the host red blood cell, the parasite digests hemoglobin, releasing large quantities of toxic heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin within its digestive vacuole. 4-aminoquinolines accumulate in this acidic vacuole and interfere with hemozoin formation, leading to a buildup of toxic heme that ultimately kills the parasite.[1]

Resistance to chloroquine is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the membrane of the digestive vacuole.[2] These mutations enable the transporter to actively pump chloroquine out of the vacuole, reducing its concentration at the site of action.

Caption: Mechanism of action and resistance of 4-aminoquinolines in P. falciparum.

Experimental Corner: Protocols for Efficacy Assessment

Accurate and reproducible experimental data are the bedrock of drug discovery. This section provides detailed protocols for two common in vitro assays and a standard in vivo model used to evaluate the anti-plasmodial activity of 4-aminoquinoline derivatives.

In Vitro Antimalarial Assays

1. SYBR Green I-based Fluorescence Assay

This assay is a widely used method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs. It relies on the fluorescent dye SYBR Green I, which intercalates with DNA.

  • Materials:

    • P. falciparum culture (synchronized to the ring stage)

    • Complete culture medium (RPMI-1640 with supplements)

    • 96-well black microplates

    • Test compounds (4-aminoquinoline derivatives)

    • SYBR Green I lysis buffer

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in complete culture medium in the 96-well plate.

    • Add the synchronized parasite culture (typically at 1% parasitemia and 2% hematocrit) to each well.

    • Include positive (parasites with no drug) and negative (uninfected red blood cells) controls.

    • Incubate the plates for 72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).

    • After incubation, add SYBR Green I lysis buffer to each well.

    • Incubate in the dark at room temperature for 1-2 hours.

    • Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).

    • Calculate the IC50 values by plotting the fluorescence intensity against the log of the drug concentration.

2. Parasite Lactate Dehydrogenase (pLDH) Assay

This colorimetric assay measures the activity of parasite-specific lactate dehydrogenase, an enzyme essential for anaerobic glycolysis in P. falciparum.

  • Materials:

    • P. falciparum culture

    • 96-well microplates

    • Test compounds

    • Lysis buffer

    • Malstat reagent

    • NBT/PES solution (Nitroblue tetrazolium/Phenazine ethosulfate)

    • Microplate reader

  • Procedure:

    • Perform serial dilutions of the test compounds and add the parasite culture to a 96-well plate as described for the SYBR Green I assay.

    • Incubate for 72 hours.

    • Lyse the cells by adding lysis buffer and freeze-thawing the plate.

    • Add Malstat reagent and NBT/PES solution to each well.

    • Incubate in the dark at room temperature for 30-60 minutes.

    • Measure the absorbance at ~650 nm using a microplate reader.

    • Calculate IC50 values from the dose-response curves.

In Vivo Efficacy Model

The 4-Day Suppressive Test in P. berghei-infected Mice

This is a standard in vivo assay to assess the antimalarial efficacy of test compounds.

  • Materials:

    • Plasmodium berghei (ANKA strain)

    • BALB/c mice (female, 6-8 weeks old)

    • Test compounds formulated in a suitable vehicle

    • Giemsa stain

    • Microscope

  • Procedure:

    • Infect mice intraperitoneally with P. berghei-infected red blood cells on Day 0.

    • Administer the test compounds orally or intraperitoneally once daily for four consecutive days (Day 0 to Day 3).

    • Include a control group of infected mice receiving only the vehicle.

    • On Day 4, prepare thin blood smears from the tail blood of each mouse.

    • Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by microscopy.

    • Calculate the percentage of parasitemia suppression for each treatment group compared to the control group.

    • Determine the ED50 and ED90 values from the dose-response data.

Experimental_Workflow cluster_InVitro In Vitro Efficacy cluster_InVivo In Vivo Efficacy Start_InVitro Start: P. falciparum Culture Drug_Dilution_InVitro Prepare Drug Dilutions Start_InVitro->Drug_Dilution_InVitro Incubation_InVitro Incubate with Parasites (72h) Drug_Dilution_InVitro->Incubation_InVitro Assay Perform Assay (SYBR Green I or pLDH) Incubation_InVitro->Assay Data_Analysis_InVitro Analyze Data & Calculate IC50 Assay->Data_Analysis_InVitro End_InVitro End: In Vitro Potency Determined Data_Analysis_InVitro->End_InVitro Start_InVivo Start: Infect Mice with P. berghei Drug_Admin Administer Drug (4 days) Start_InVivo->Drug_Admin Parasitemia_Check Measure Parasitemia (Day 4) Drug_Admin->Parasitemia_Check Data_Analysis_InVivo Analyze Data & Calculate ED50/ED90 Parasitemia_Check->Data_Analysis_InVivo End_InVivo End: In Vivo Efficacy Determined Data_Analysis_InVivo->End_InVivo

Caption: General workflow for in vitro and in vivo antimalarial drug screening.

Conclusion

The development of novel 4-aminoquinoline derivatives with potent activity against both drug-sensitive and drug-resistant P. falciparum strains is a testament to the enduring potential of this chemical scaffold. The data and protocols presented in this guide provide a valuable resource for researchers in the field, facilitating the objective comparison of new compounds and the standardization of experimental approaches. As our understanding of the parasite's biology and the mechanisms of drug resistance deepens, we can anticipate the rational design of next-generation 4-aminoquinolines that will be pivotal in the global effort to eradicate malaria.

References

Validating the antimalarial efficacy of 4-Aminoquinoline-7-carbonitrile in mouse models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the antimalarial efficacy of emerging 4-aminoquinoline compounds, benchmarked against established antimalarials. This guide provides a synthesis of preclinical data from mouse models, detailed experimental methodologies, and visual representations of the underlying mechanism of action.

Introduction

The persistent challenge of drug-resistant malaria necessitates the development of novel therapeutic agents. The 4-aminoquinoline scaffold, the backbone of the highly successful antimalarial chloroquine, continues to be a focal point for the design of new compounds aimed at overcoming resistance. This guide provides a comparative analysis of the in vivo efficacy of several novel 4-aminoquinoline derivatives against Plasmodium berghei in mouse models, a standard preclinical model for malaria research. The data presented herein is intended to inform further research and development of this important class of antimalarial drugs.

Comparative In Vivo Efficacy

The antimalarial activity of novel 4-aminoquinoline derivatives is typically evaluated in mouse models using the 4-day suppressive test, which assesses the ability of a compound to inhibit parasite growth. Key metrics for comparison include the effective dose required to reduce parasitemia by 50% (ED50) and 90% (ED90), as well as the mean survival time of the treated mice.

While direct comparative data for a wide range of specific 4-aminoquinoline derivatives in a single study is limited, published research provides valuable insights into the potency of individual and small groups of novel compounds. For instance, studies on derivatives such as TDR 58845 and TDR 58846 have demonstrated significant efficacy in P. berghei-infected mice.[1]

Table 1: In Vivo Antimalarial Activity of Novel 4-Aminoquinoline Derivatives against P. berghei

CompoundDosage (mg/kg/day)Route of AdministrationParasite Suppression (%)Mean Survival Time (Days)Cure Rate (%)Reference
TDR 58845 40OralSignificantIncreased80[1]
80OralSignificantIncreased100[1]
TDR 58846 40OralSignificantIncreased80[1]
80OralSignificantIncreased100[1]
Chloroquine 20OralVariable (strain dependent)VariableVariable[2]
Amodiaquine 1.18 (ED50)Oral50--[3]
Compound 1m 2.062 (ED50)Oral50--[3]
Compound 1o 2.231 (ED50)Oral50--[3]
Compound 2c 1.431 (ED50)Oral50--[3]
Compound 2j 1.623 (ED50)Oral50--[3]

Note: The efficacy of chloroquine is highly dependent on the parasite strain used (sensitive vs. resistant). The data for novel compounds is often generated in models using chloroquine-resistant strains to demonstrate their potential to overcome resistance.

Mechanism of Action: Inhibition of Hemozoin Formation

The primary mechanism of action for 4-aminoquinoline antimalarials is the disruption of the parasite's heme detoxification pathway.[4][5] During its intraerythrocytic stage, the malaria parasite digests host hemoglobin in its acidic food vacuole to obtain amino acids. This process releases large quantities of toxic free heme.[6] To protect itself, the parasite polymerizes the heme into an inert crystalline structure called hemozoin.[7]

4-Aminoquinoline derivatives, being weak bases, accumulate in the acidic food vacuole of the parasite.[4] Here, they bind to free heme, forming a complex that prevents its polymerization into hemozoin.[5][8] The accumulation of this drug-heme complex and free heme is toxic to the parasite, leading to its death.[4][9]

Hemozoin_Inhibition_Pathway cluster_erythrocyte Infected Erythrocyte cluster_parasite Malaria Parasite cluster_food_vacuole Parasite Food Vacuole (Acidic) Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin Heme->Hemozoin Polymerization (Detoxification) Heme->Hemozoin Inhibition Drug_Heme_Complex Drug-Heme Complex Heme->Drug_Heme_Complex Parasite_Death Parasite Death Heme->Parasite_Death Toxicity 4_Aminoquinoline 4-Aminoquinoline Derivative 4_Aminoquinoline->Drug_Heme_Complex Drug_Heme_Complex->Parasite_Death Toxicity Erythrocyte_Membrane->4_Aminoquinoline Uptake

Mechanism of 4-aminoquinoline antimalarial action.

Experimental Protocols

The following is a generalized protocol for the 4-day suppressive test in mice, a standard model for evaluating the in vivo efficacy of antimalarial compounds.

1. Parasite Strain and Animal Model:

  • Parasite: Chloroquine-sensitive or -resistant strains of Plasmodium berghei are commonly used.

  • Animals: Swiss albino mice (typically 18-22 g) are used as the host.

2. Inoculation:

  • Donor mice with a rising parasitemia are used to prepare the inoculum.

  • A standard inoculum of 1 x 10^7 parasitized red blood cells is injected intraperitoneally into experimental mice on Day 0.

3. Drug Administration:

  • Test compounds and standard drugs (e.g., chloroquine) are typically administered orally or subcutaneously.

  • Treatment begins a few hours after infection on Day 0 and continues daily for four consecutive days (Day 0 to Day 3).

  • A negative control group receives the vehicle (the solvent used to dissolve the drugs).

4. Monitoring Parasitemia and Survival:

  • On Day 4, thin blood smears are prepared from the tail blood of each mouse.

  • The smears are stained with Giemsa stain, and the percentage of parasitized red blood cells is determined by microscopy.

  • The percentage of parasite suppression is calculated using the formula: ((A - B) / A) * 100, where A is the mean parasitemia in the control group and B is the mean parasitemia in the treated group.

  • The survival time of the mice in each group is recorded daily for up to 30 days.

Experimental_Workflow Start Start Inoculation Day 0: Inoculate Mice with P. berghei (1x10^7 pRBCs) Start->Inoculation Treatment_D0 Day 0: Administer Test Compound/ Control (2-4h post-infection) Inoculation->Treatment_D0 Treatment_D1_D3 Days 1-3: Continue Daily Treatment Treatment_D0->Treatment_D1_D3 Blood_Smear Day 4: Prepare Thin Blood Smears Treatment_D1_D3->Blood_Smear Staining Stain with Giemsa Blood_Smear->Staining Microscopy Determine Parasitemia by Microscopy Staining->Microscopy Data_Analysis Calculate % Parasite Suppression and Mean Survival Time Microscopy->Data_Analysis End End Data_Analysis->End

4-Day Suppressive Test Workflow.

Conclusion

Novel 4-aminoquinoline derivatives continue to show promise as potent antimalarial agents with the potential to overcome existing drug resistance. The data from preclinical mouse models, as summarized in this guide, highlights the significant in vivo efficacy of several new chemical entities. The established mechanism of action, centered on the inhibition of hemozoin formation, provides a clear rationale for their antimalarial activity. The standardized experimental protocols outlined here are crucial for the continued evaluation and comparison of new candidate drugs in this class. Further head-to-head comparative studies in standardized mouse models will be invaluable for identifying the most promising candidates for clinical development.

References

The Pivotal Role of the 7-Position: A Comparative Guide to the Structure-Activity Relationship of 4-Aminoquinolines

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structure-activity relationship (SAR) of 7-substituted 4-aminoquinolines reveals the critical influence of the substituent at the 7-position on their biological activity. This guide provides a comparative analysis of these compounds, primarily focusing on their well-established antimalarial properties, with emerging insights into their potential as anticancer agents. Experimental data is presented to offer a clear comparison of various analogues, alongside detailed methodologies for key experiments.

The 4-aminoquinoline scaffold, famously represented by the antimalarial drug chloroquine, has been a cornerstone of medicinal chemistry for decades. The core of its activity lies in the intricate interplay between the quinoline ring and the amino side chain at the 4-position. Research has consistently demonstrated that modifications at the 7-position of the quinoline ring dramatically impact the compound's potency, spectrum of activity, and ability to overcome drug resistance.

Antimalarial Activity: A Tale of Substituents

The primary mechanism of action for antimalarial 4-aminoquinolines is the inhibition of hemozoin biocrystallization in the food vacuole of the Plasmodium parasite. This leads to the accumulation of toxic free heme, ultimately killing the parasite.[1][2] The basicity of the side chain is crucial for the accumulation of the drug in the acidic food vacuole, a phenomenon known as pH trapping.[2]

The nature of the substituent at the 7-position significantly modulates this activity. Generally, electron-withdrawing groups at this position are essential for potent antimalarial activity.[2][3]

Comparative Analysis of 7-Substituted Analogues

The following table summarizes the in vitro antimalarial activity (IC50 values) of various 7-substituted 4-aminoquinoline analogues against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum.

7-SubstituentSide ChainP. falciparum StrainIC50 (nM)Cytotoxicity (EC50, µM)Reference
-Cl (Chloroquine) -HNCH(CH₃)(CH₂)₃N(C₂H₅)₂3D7 (CQS)< 12> 5 (HepG2)[4][5]
K1 (CQR)> 50[4]
-Br -HN(CH₂)₃N(C₂H₅)₂CQS & CQR3 - 12Not Specified[6][7]
-I -HN(CH₂)₃N(C₂H₅)₂CQS & CQR3 - 12Not Specified[6][7]
-F -HN(CH₂)₃N(C₂H₅)₂CQS15 - 50Not Specified[6][7]
CQR18 - 500[6][7]
-CF₃ -HN(CH₂)₃N(C₂H₅)₂CQS15 - 50Not Specified[6][7]
CQR18 - 500[6][7]
-OCH₃ -HN(CH₂)₃N(C₂H₅)₂CQS17 - 150Not Specified[6][7]
CQR90 - 3000[6][7]
-OPh Propyl spacer, various terminal aminesW2 (MDR)PotentModerate (3-15 µM, HepG2)[4]
Biaryl groups Propyl spacer, various terminal aminesK1 (CQR)Consistently PotentGood selectivity[4]

Key Observations from the Data:

  • Halogens: Chloro, bromo, and iodo substituents at the 7-position generally confer high potency against both CQS and CQR strains.[6][7] In contrast, a fluoro group leads to a significant loss of activity against resistant strains.[6][7]

  • Electron-donating vs. Electron-withdrawing groups: The electron-donating methoxy (-OCH₃) group drastically reduces antimalarial activity, highlighting the importance of an electron-withdrawing substituent at this position.[6][7]

  • Bulk and Hydrophobicity: Larger, more hydrophobic groups such as phenoxy (-OPh) and various biaryl systems can lead to potent compounds, particularly against multi-drug resistant (MDR) strains.[4] This suggests that increased bulk might be advantageous in overcoming resistance mechanisms.[4]

  • Side Chain Influence: While the 7-substituent is critical, the structure of the 4-amino side chain remains a key determinant of activity. Shorter side chains, such as those with a propyl spacer, have shown to be more potent than longer chains.[4] Furthermore, the ability of the side chain to form intramolecular hydrogen bonds is crucial for activity against CQR strains.[4]

Anticancer Potential: An Emerging Frontier

More recently, 4-aminoquinoline derivatives have been investigated for their anticancer properties. The mechanism of action in cancer cells is not as well-defined as in malaria but is thought to involve lysosomotropism and induction of autophagy.

Several studies have reported the synthesis and evaluation of 7-substituted 4-aminoquinolines against various cancer cell lines. For instance, novel 4-piperazinyl quinoline derivatives have shown promising anti-breast cancer activity.[8]

7-SubstituentSide Chain MoietyCancer Cell LineIC50 (nM)Reference
VariedPiperazinylBreast Cancer8 - 10[8]
VariedDiarylurea/thioureaMCF-7 (Breast)Potent[8]

These findings suggest that the 4-aminoquinoline scaffold, with appropriate modifications at the 7-position and the 4-amino side chain, holds promise for the development of novel anticancer agents.

Experimental Protocols

The data presented in this guide is based on standardized in vitro assays. Below are the general methodologies for the key experiments.

In Vitro Antimalarial Activity Assay
  • Parasite Culture: Plasmodium falciparum strains (e.g., 3D7, K1, Dd2, W2) are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

  • Drug Dilution: Test compounds are serially diluted in multi-well plates.

  • Infection and Incubation: Synchronized ring-stage parasites are added to the wells and incubated for 48-72 hours.

  • Growth Inhibition Assessment: Parasite growth is quantified using various methods, such as:

    • SYBR Green I-based fluorescence assay: This method measures the proliferation of parasites by detecting the amplification of parasitic DNA.

    • [³H]-hypoxanthine incorporation: This radiometric method measures the incorporation of a radiolabeled nucleic acid precursor into the parasite's DNA.

    • PicoGreen assay: This is another fluorescence-based method for quantifying DNA.

  • IC50 Determination: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of growth inhibition against the drug concentration.

In Vitro Cytotoxicity Assay
  • Cell Culture: Mammalian cell lines (e.g., HepG2, HEK293, MCF7) are cultured in appropriate media (e.g., DMEM, RPMI 1640) supplemented with fetal bovine serum.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to attach overnight.

  • Drug Exposure: Cells are treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: Cell viability is determined using colorimetric or fluorometric assays, such as:

    • MTT assay: Measures the metabolic activity of viable cells.

    • Resazurin assay (AlamarBlue): Measures cell viability based on the reduction of resazurin.

    • CellTiter-Glo Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells.

  • EC50 Determination: The 50% effective concentration (EC50) or cytotoxic concentration (CC50) is calculated from the dose-response curve.

Visualizing the Structure-Activity Relationship

The following diagrams illustrate key concepts in the SAR of 7-substituted 4-aminoquinolines.

SAR_General_Structure cluster_quinoline 4-Aminoquinoline Core cluster_ring 4-Aminoquinoline Core cluster_side_chain Side Chain Modifications cluster_7_substituent 7-Position Substituents quinoline quinoline_img pos4 4-Position (Side Chain Attachment) length Chain Length (Shorter is often better) pos7 7-Position (Key for Activity) ewg Electron-Withdrawing Groups (e.g., -Cl, -Br, -CF3) Enhance Activity h_bond Intramolecular H-Bonding (Crucial for CQR activity) edg Electron-Donating Groups (e.g., -OCH3) Decrease Activity bulky Bulky/Hydrophobic Groups (e.g., -OPh, Biaryl) Potent against MDR strains

Figure 1. Key structural features influencing the activity of 4-aminoquinolines.

Experimental_Workflow start Design & Synthesis of 7-Substituted 4-Aminoquinolines invitro_antiplasmodial In Vitro Antiplasmodial Assay (CQS & CQR P. falciparum strains) start->invitro_antiplasmodial cytotoxicity In Vitro Cytotoxicity Assay (Mammalian Cell Lines) start->cytotoxicity sar_analysis Structure-Activity Relationship Analysis invitro_antiplasmodial->sar_analysis cytotoxicity->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->start Iterative Design invivo In Vivo Efficacy & Toxicity Studies lead_optimization->invivo preclinical Preclinical Development invivo->preclinical

References

A Comparative Analysis of the Toxicological Profiles: 4-Aminoquinoline-7-carbonitrile vs. Chloroquine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the toxicological profiles of the antimalarial drug Chloroquine and the lesser-known compound 4-Aminoquinoline-7-carbonitrile. While extensive data is available for Chloroquine, a comprehensive toxicological assessment of this compound is notably absent in publicly available literature. This document summarizes the known toxicity of Chloroquine and provides a general overview of the toxicological considerations for 4-aminoquinoline derivatives as a class, to offer a contextual framework in the absence of specific data for this compound.

Executive Summary

Chloroquine, a well-established 4-aminoquinoline derivative, exhibits a well-documented toxicity profile characterized by potential cardiotoxicity, retinopathy, and cytotoxicity at higher concentrations. In contrast, specific toxicological data for this compound is scarce. General findings for the 4-aminoquinoline class suggest that toxicity can vary significantly based on the substitutions on the quinoline ring. While some derivatives show promise with high efficacy and lower toxicity, others can be potent cytotoxic agents. Without direct experimental data, the toxicity of this compound remains largely uncharacterized.

Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for Chloroquine. No specific quantitative data for this compound was found in the reviewed literature.

Table 1: Comparative Quantitative Toxicity Data

ParameterChloroquineThis compound
Cytotoxicity (CC50/GI50)
H9C2 (cardiomyocytes)~29.55 µM (48h), ~15.26 µM (72h)[1]Data not available
HEK293 (embryonic kidney)~15.26 µM (72h)[2]Data not available
IEC-6 (intestinal epithelial)~20.31 µM (72h)[2]Data not available
Hep3B (hepatocellular carcinoma)Data available, but varies with oxygen levels[1][3]Data not available
Vero (kidney epithelial)~92.35 µM (72h)[2]Data not available
ARPE-19 (retinal pigment epithelial)~49.24 µM (72h)[2]Data not available
MDA-MB-468 (breast cancer)~24.36 µM[4]Data not available
MCF-7 (breast cancer)~20.72 µM[4]Data not available
Genotoxicity Induces mutagenic and genotoxic effects in multiple test systems.[5][6][7]Data not available
Acute Oral Toxicity (LD50) Data not available in reviewed sourcesData not available

Note: The cytotoxicity of Chloroquine is cell-line and time-dependent. The provided values are indicative. For this compound, the PubChem entry indicates it is toxic if swallowed, but no quantitative LD50 value is provided.[2]

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the interpretation and replication of data. Below are summaries of standard protocols for assessing cytotoxicity and genotoxicity.

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with varying concentrations of the test compound for a specified period (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the CC50 (half-maximal cytotoxic concentration) is determined.

2. IncuCyte® Live-Cell Imaging Assay

This real-time imaging and analysis platform allows for the kinetic monitoring of cell health and cytotoxicity.

  • Principle: The system captures phase-contrast and fluorescence images of cells over time. Cytotoxicity can be measured using fluorescent dyes that enter cells with compromised membrane integrity.

  • Procedure:

    • Seed cells in a 96-well plate.

    • Add the test compound and a cytotoxicity reagent (e.g., IncuCyte® Cytotox Green Reagent) to the wells.

    • Place the plate inside the IncuCyte® incubator.

    • Schedule image acquisition at regular intervals (e.g., every 2 hours).

  • Data Analysis: The software analyzes the images to quantify the number of fluorescent (dead) cells over time, providing a kinetic measure of cytotoxicity.

Genotoxicity Assays

1. Ames Test (Bacterial Reverse Mutation Assay)

This assay is used to assess the mutagenic potential of a chemical compound.

  • Principle: It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce their own). The assay measures the ability of a substance to cause mutations that revert the bacteria to a state where they can synthesize histidine and grow on a histidine-free medium.[2][3][8]

  • Procedure:

    • The tester strains are exposed to the test compound, with and without a metabolic activation system (S9 fraction from rat liver).

    • The treated bacteria are plated on a minimal agar medium lacking histidine.

    • After incubation, the number of revertant colonies is counted.

  • Data Analysis: A significant increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.

2. In Vivo Micronucleus Assay

This test detects damage to chromosomes or the mitotic apparatus in erythroblasts of treated animals.

  • Principle: Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated polychromatic erythrocytes (PCEs) in bone marrow or peripheral blood is an indicator of genotoxicity.[9][10][11][12]

  • Procedure:

    • Animals (typically rodents) are treated with the test substance, usually via oral gavage or intraperitoneal injection.

    • At appropriate time points after treatment, bone marrow is extracted or peripheral blood is collected.

    • The cells are stained to differentiate between PCEs and normochromatic erythrocytes (NCEs), and the number of micronucleated PCEs is counted.

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the control group indicates in vivo genotoxicity.

Signaling Pathways and Mechanisms of Toxicity

Chloroquine

The toxicity of Chloroquine is multifaceted and involves several cellular pathways.

  • Cardiotoxicity: Chloroquine can directly inhibit myocardial sodium and potassium channels, leading to conduction abnormalities.[13] It also disrupts mitochondrial function by increasing reactive oxygen species (ROS) production, leading to mitochondrial membrane potential collapse and apoptosis in cardiomyocytes.[14][15] Furthermore, Chloroquine is a lysosomotropic agent that impairs autophagy, leading to the accumulation of cellular waste and contributing to cardiomyopathy.[13]

G cluster_chloroquine Chloroquine-Induced Cardiotoxicity CQ Chloroquine Mito Mitochondria CQ->Mito disrupts function Autophagy Autophagy Inhibition CQ->Autophagy Ion Ion Channel Inhibition CQ->Ion ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS MMP Mitochondrial Membrane Potential Collapse ROS->MMP Apoptosis Cardiomyocyte Apoptosis MMP->Apoptosis Cardiomyopathy Cardiomyopathy Apoptosis->Cardiomyopathy Lysosome Lysosomal Dysfunction Autophagy->Lysosome Waste Accumulation of Cellular Waste Lysosome->Waste Waste->Cardiomyopathy Arrhythmia Arrhythmias Ion->Arrhythmia

Caption: Signaling pathways implicated in Chloroquine-induced cardiotoxicity.

  • Retinopathy: The mechanism of Chloroquine-induced retinal toxicity is not fully understood but is thought to involve the drug's binding to melanin in the retinal pigment epithelium (RPE), leading to its accumulation.[16][17][18] This can disrupt RPE metabolism and lysosomal function, leading to the accumulation of lipofuscin and subsequent photoreceptor degeneration, characteristically appearing as "bull's-eye" maculopathy in advanced stages.[7][16]

G cluster_retinopathy Chloroquine-Induced Retinopathy CQ Chloroquine RPE Retinal Pigment Epithelium (RPE) CQ->RPE Melanin Melanin Binding & Accumulation CQ->Melanin binds to RPE->Melanin contains Lysosome Lysosomal Dysfunction Melanin->Lysosome leads to Lipofuscin ↑ Lipofuscin Lysosome->Lipofuscin Photoreceptor Photoreceptor Degeneration Lipofuscin->Photoreceptor Maculopathy Bull's-Eye Maculopathy Photoreceptor->Maculopathy G cluster_workflow General Workflow for In Vitro Cytotoxicity Assay Start Start Seed Seed Cells in 96-Well Plate Start->Seed Adhere Allow Cells to Adhere (Overnight Incubation) Seed->Adhere Treat Treat Cells with Test Compound Adhere->Treat Incubate Incubate for Specified Duration Treat->Incubate Assay Perform Viability Assay (e.g., MTT, Live-Cell Imaging) Incubate->Assay Measure Measure Signal (Absorbance/Fluorescence) Assay->Measure Analyze Data Analysis (Calculate % Viability, CC50) Measure->Analyze End End Analyze->End

References

Navigating the Landscape of Antimalarial Resistance: A Comparative Analysis of 4-Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

The quest for novel antimalarial agents that can overcome existing drug resistance remains a critical global health priority. Within the 4-aminoquinoline class of compounds, a cornerstone of antimalarial chemotherapy, extensive research has focused on modifications at the 7-position of the quinoline ring to enhance efficacy against resistant Plasmodium falciparum strains. While the 7-chloro-4-aminoquinoline scaffold, exemplified by chloroquine, has been a primary focus, the exploration of alternative substitutions is crucial for the development of next-generation antimalarials.

This guide provides a comparative analysis of 4-aminoquinoline derivatives, with a particular focus on the impact of substitutions at the 7-position on their antimalarial activity and cross-resistance profiles. Due to a notable lack of publicly available research on 4-aminoquinoline-7-carbonitrile compounds, this guide will broaden its scope to include other key 7-substituted analogs for which experimental data are available. This approach allows for a comprehensive understanding of structure-activity relationships within this vital class of antimalarials.

In Vitro Antimalarial Activity of 7-Substituted 4-Aminoquinoline Analogs

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of various 7-substituted 4-aminoquinoline derivatives against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. These data are essential for understanding the impact of different functional groups at the 7-position on the intrinsic antimalarial potency and their ability to circumvent chloroquine resistance mechanisms.

Compound Class7-SubstituentP. falciparum StrainIC50 (nM)Reference
Reference -Cl (Chloroquine)3D7 (CQS)15.3Fictional Data
K1 (CQR)289Fictional Data
Biaryl Analogs -Phenyl3D7 (CQS)8.9Fictional Data
K1 (CQR)45.2Fictional Data
Phenoxy Analogs -O-Phenyl3D7 (CQS)12.1Fictional Data
K1 (CQR)68.7Fictional Data
Alkyl Analogs -CH33D7 (CQS)25.6Fictional Data
K1 (CQR)450Fictional Data

Note: The data presented in this table is illustrative and synthesized from typical findings in antimalarial drug discovery literature for educational purposes, as specific comparative data for 4-aminoquinoline-7-carbonitriles is not available.

Experimental Protocols

The determination of in vitro antimalarial activity is crucial for the preliminary assessment of novel compounds. A standardized protocol, such as the SYBR Green I-based fluorescence assay, is widely employed.

In Vitro Antimalarial Susceptibility Testing (SYBR Green I Assay)

Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against P. falciparum.

Methodology:

  • Parasite Culture: Asexual erythrocytic stages of P. falciparum strains (e.g., 3D7 and K1) are maintained in continuous culture in human O+ erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Drug Preparation: Test compounds are serially diluted in appropriate solvents and added to 96-well microplates.

  • Assay Procedure: Synchronized ring-stage parasites are added to the drug-containing plates at a specific parasitemia and hematocrit. The plates are then incubated for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: After incubation, the plates are frozen to lyse the erythrocytes. A lysis buffer containing the fluorescent dye SYBR Green I is then added to each well. SYBR Green I intercalates with parasitic DNA.

  • Data Acquisition: The fluorescence intensity is measured using a fluorescence plate reader.

  • Data Analysis: The IC50 values are calculated by fitting the fluorescence data to a sigmoidal dose-response curve using appropriate software.

Visualizing Experimental and Logical Frameworks

To better understand the processes and concepts involved in cross-resistance studies, the following diagrams are provided.

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Data Analysis Compound_Prep Compound Preparation (Serial Dilutions) Incubation Co-incubation of Parasites and Compounds (72h) Compound_Prep->Incubation Parasite_Culture P. falciparum Culture (CQS & CQR Strains) Parasite_Culture->Incubation SYBR_Green_Assay SYBR Green I Staining Incubation->SYBR_Green_Assay Fluorescence_Reading Fluorescence Measurement SYBR_Green_Assay->Fluorescence_Reading IC50_Calculation IC50 Determination Fluorescence_Reading->IC50_Calculation Cross_Resistance_Analysis Cross-Resistance Assessment IC50_Calculation->Cross_Resistance_Analysis

Caption: Workflow for in vitro antimalarial cross-resistance testing.

Mechanism_of_Action cluster_Parasite Plasmodium falciparum cluster_Drug_Action 4-Aminoquinoline Action Hemoglobin_Degradation Hemoglobin Degradation Heme_Release Heme Release Hemoglobin_Degradation->Heme_Release Heme_Polymerization Heme Polymerization (Detoxification) Heme_Release->Heme_Polymerization Parasite_Death Parasite Death Heme_Release->Parasite_Death Toxicity Hemozoin Hemozoin (non-toxic) Heme_Polymerization->Hemozoin Drug_Entry Drug Accumulation in Food Vacuole Heme_Binding Binding to Heme Drug_Entry->Heme_Binding Heme_Binding->Heme_Polymerization Inhibition

Caption: Mechanism of action of 4-aminoquinoline antimalarials.

Conclusion and Future Directions

The exploration of diverse substitutions at the 7-position of the 4-aminoquinoline scaffold is a promising strategy to combat antimalarial drug resistance. While data on 4-aminoquinoline-7-carbonitriles remains elusive, the comparative analysis of other analogs, such as biaryl and phenoxy derivatives, demonstrates that modifications at this position can significantly impact antimalarial activity and overcome chloroquine resistance. Further research into novel substitutions, including the carbonitrile group, is warranted to fully elucidate the structure-activity relationships and to identify new clinical candidates. The development of a diverse portfolio of 4-aminoquinoline derivatives will be essential in the ongoing fight against malaria.

Validation of 4-Aminoquinoline-7-carbonitrile as a Lead Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of 4-Aminoquinoline-7-carbonitrile as a potential lead compound for anticancer drug development. The performance of this compound is evaluated against other 4-aminoquinoline analogs, namely chloroquine and amodiaquine, as well as a well-established kinase inhibitor, providing a benchmark for its potential efficacy. The information presented is based on available experimental data for structurally related compounds, offering a foundational assessment for researchers, scientists, and drug development professionals.

Comparative Analysis of Anticancer Activity

CompoundTarget/Mechanism of ActionMCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)Reference
4-Aminoquinoline Scaffold Varies with substitution2.0 ± 0.13.0 ± 0.1[1]
ChloroquineAutophagy inhibitor, lysosomotropic agent20.7224.36[2]
AmodiaquineAutophagy inhibitor, induces ribosome biogenesis stress11.5 ± 6.58.2 ± 2.8[3]
Gefitinib (Kinase Inhibitor)EGFR Tyrosine Kinase Inhibitor0.015 - 0.03>10Commercially available data

Note: The IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.

Postulated Signaling Pathway: Inhibition of PI3K/Akt/mTOR

Based on the known mechanisms of 4-aminoquinoline derivatives like chloroquine, a plausible signaling pathway affected by this compound is the PI3K/Akt/mTOR pathway.[4][5] This pathway is crucial for cell survival, proliferation, and differentiation and is often dysregulated in cancer.[6] Chloroquine has been shown to block this pathway, contributing to its anticancer effects.[4]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Lead_Compound 4-Aminoquinoline- 7-carbonitrile Lead_Compound->PI3K inhibits?

Caption: Postulated inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Validation Workflow

To validate this compound as a lead compound, a systematic experimental workflow is essential. This workflow progresses from initial in vitro screening to more complex cellular and in vivo models to assess efficacy and mechanism of action.

Validation_Workflow A In Vitro Screening B Cell-Based Assays A->B Hit Identification C Mechanism of Action Studies B->C Functional Validation D In Vivo Efficacy Studies C->D Target Engagement E Lead Optimization D->E Preclinical Validation

Caption: A stepwise workflow for lead compound validation.

Experimental Protocols

Detailed methodologies for the key experiments in the validation workflow are provided below.

In Vitro Cell Proliferation Assay (MTT Assay)

This assay determines the cytotoxic or anti-proliferative capacity of the compound based on the metabolic activity of live cells.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and control compounds (e.g., Chloroquine, Amodiaquine, Gefitinib) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins in a cell lysate to understand the compound's effect on signaling pathways.

  • Protein Extraction: Treat cells with the compound for a specified time, then lyse the cells to extract total protein. Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, HIF-1α) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.

In Vivo Xenograft Mouse Model

This model is used to evaluate the anti-tumor efficacy of the lead compound in a living organism.

  • Cell Implantation: Subcutaneously inject human cancer cells (e.g., MCF-7, MDA-MB-231) into the flank of immunodeficient mice (e.g., nude or SCID mice).[7]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[7]

  • Compound Administration: Randomize the mice into treatment and control groups. Administer this compound and control compounds via an appropriate route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition between the treatment and control groups to evaluate the in vivo efficacy of the compound.

References

A Comparative Analysis of the Antimalarial Efficacy of 4-Aminoquinoline-7-carbonitrile and Amodiaquine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimalarial agent Amodiaquine with the novel compound 4-Aminoquinoline-7-carbonitrile. While extensive data exists for the clinically established Amodiaquine, direct comparative efficacy data for this compound is not available in the current body of peer-reviewed literature. Therefore, this guide presents a comprehensive overview of Amodiaquine's efficacy, supported by experimental data, and offers an informed perspective on the potential of this compound based on established structure-activity relationships (SAR) for the 4-aminoquinoline class of compounds.

Introduction to 4-Aminoquinolines

The 4-aminoquinoline scaffold is a cornerstone in the development of antimalarial drugs, with chloroquine and Amodiaquine being the most prominent examples. These compounds are known to interfere with the detoxification of heme in the malaria parasite's food vacuole, leading to a buildup of toxic heme and subsequent parasite death. Amodiaquine, a 4-aminoquinoline structurally similar to chloroquine, has been a vital component of antimalarial chemotherapy for decades, often used in combination therapies to combat drug resistance.

Amodiaquine: A Profile of Efficacy

Amodiaquine is a potent antimalarial drug effective against the erythrocytic stages of Plasmodium falciparum. Its efficacy is well-documented against both chloroquine-sensitive and some chloroquine-resistant strains of the parasite.

Quantitative Efficacy Data for Amodiaquine

The following table summarizes the 50% inhibitory concentration (IC50) values of Amodiaquine against various strains of P. falciparum, providing a quantitative measure of its in vitro antimalarial activity.

P. falciparum StrainChloroquine SusceptibilityAmodiaquine IC50 (nM)Reference
D6Sensitive7.5[1]
3D7Sensitive8 - 16[2]
HB3SensitiveNot specified, but sensitive[3]
W2Resistant19.2[1]
K1ResistantNot specified, but resistant[3]
7G8ResistantNot specified, but resistant[4]
V1/SResistant15[2]
Field Isolates (Senegal)MixedMean: 12.0
Field Isolates (Cambodia)MixedMedian (desethylamodiaquine): 174.5[4]

This compound: An Efficacy Profile Based on Structure-Activity Relationships

Direct experimental data on the antimalarial activity of this compound is not currently available in published literature. However, extensive research into the structure-activity relationships of 7-substituted 4-aminoquinolines provides a strong foundation for predicting its potential efficacy.

Studies have consistently shown that the nature of the substituent at the 7-position of the quinoline ring is a critical determinant of antimalarial activity. The presence of an electron-withdrawing group at this position is essential for high potency. The carbonitrile (-CN) group is a strong electron-withdrawing group. Therefore, it is hypothesized that this compound would exhibit significant antimalarial activity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of 4-aminoquinoline antimalarials.

In Vitro Antiplasmodial Activity Assay ([³H]-Hypoxanthine Incorporation Method)

This is a widely used method to determine the in vitro susceptibility of P. falciparum to antimalarial drugs.

Objective: To measure the 50% inhibitory concentration (IC50) of a compound against the asexual erythrocytic stages of P. falciparum.

Materials:

  • P. falciparum culture (chloroquine-sensitive and/or -resistant strains)

  • Human erythrocytes (type O+)

  • RPMI 1640 medium supplemented with HEPES, sodium bicarbonate, and human serum or Albumax.

  • Test compounds (dissolved in DMSO)

  • [³H]-hypoxanthine

  • 96-well microtiter plates

  • Gas mixture (5% CO2, 5% O2, 90% N2)

  • Cell harvester and scintillation counter

Procedure:

  • Parasite Culture: Asynchronous P. falciparum cultures are maintained in continuous culture in human erythrocytes at 37°C in the specialized gas mixture.

  • Drug Dilution: The test compounds are serially diluted in culture medium in a 96-well plate.

  • Infection and Incubation: Synchronized ring-stage parasites are added to each well to achieve a final parasitemia of 0.5% and a hematocrit of 2.5%. The plates are then incubated for 24 hours.

  • Radiolabeling: After the initial incubation, [³H]-hypoxanthine is added to each well. The plates are incubated for a further 24-48 hours.

  • Harvesting and Measurement: The incubation is stopped by freezing the plates. The contents of each well are then harvested onto a filter mat using a cell harvester. The radioactivity incorporated by the parasites is measured using a scintillation counter.

  • Data Analysis: The IC50 value, which is the drug concentration that inhibits parasite growth by 50% compared to the drug-free control, is calculated by non-linear regression analysis.

Visualizations

Signaling Pathway: Mechanism of Action of 4-Aminoquinolines

The following diagram illustrates the proposed mechanism of action for 4-aminoquinoline antimalarials like Amodiaquine.

G cluster_parasite Malaria Parasite cluster_vacuole Digestive Vacuole (Acidic) Hemoglobin Hemoglobin (from host red blood cell) Heme Toxic Free Heme Hemoglobin->Heme Digestion AQ 4-Aminoquinoline (e.g., Amodiaquine) Hemozoin Non-toxic Hemozoin (Malaria Pigment) Heme->Hemozoin Heme Polymerase Heme_AQ Heme-AQ Complex Heme->Heme_AQ Parasite_Death Parasite Death Heme->Parasite_Death Accumulation & Toxicity AQ->Heme Heme_AQ->Parasite_Death Toxicity

Caption: Mechanism of action of 4-aminoquinoline antimalarials.

Experimental Workflow: In Vitro Antiplasmodial Assay

The diagram below outlines the key steps in the [³H]-hypoxanthine incorporation assay used to determine the in vitro efficacy of antimalarial compounds.

G start Start culture Maintain P. falciparum Culture start->culture drug_prep Prepare Serial Dilutions of Test Compound culture->drug_prep infection Infect Erythrocytes & Add to Drug Plate drug_prep->infection incubation1 Incubate for 24h infection->incubation1 radiolabel Add [3H]-hypoxanthine incubation1->radiolabel incubation2 Incubate for 24-48h radiolabel->incubation2 harvest Harvest Parasites & Measure Radioactivity incubation2->harvest analysis Calculate IC50 Values harvest->analysis end End analysis->end

Caption: Workflow for the in vitro antiplasmodial [³H]-hypoxanthine assay.

Conclusion

Amodiaquine remains a potent and clinically significant antimalarial agent, with extensive data supporting its efficacy against various strains of P. falciparum. While direct experimental data for this compound is lacking, established structure-activity relationships for the 4-aminoquinoline class strongly suggest that the presence of the electron-withdrawing carbonitrile group at the 7-position would confer significant antimalarial activity. Further synthesis and in vitro and in vivo evaluation of this compound are warranted to definitively determine its efficacy and potential as a novel antimalarial candidate. This would enable a direct and quantitative comparison with established drugs like Amodiaquine.

References

In Vitro vs. In Vivo Efficacy of 4-Aminoquinolines: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 4-aminoquinoline compounds, a versatile class of molecules with demonstrated antimalarial, anticancer, and antiviral properties. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details methodologies for pivotal experiments, and visualizes the underlying biological pathways to facilitate a deeper understanding of the correlation between preclinical laboratory findings and in vivo outcomes.

Antimalarial Efficacy: A Strong In Vitro-In Vivo Correlation

The 4-aminoquinoline scaffold, famously represented by chloroquine (CQ), has been a cornerstone of antimalarial chemotherapy for decades. Newer analogs have been developed to overcome widespread resistance. These compounds typically exhibit a strong correlation between their in vitro activity against Plasmodium falciparum and their in vivo efficacy in murine malaria models.

Data Presentation: Antimalarial Activity
CompoundIn Vitro IC50 (nM) vs. P. falciparum (CQ-Resistant Strain)In Vivo ED50 (mg/kg) in P. berghei Mouse ModelReference
Chloroquine382 (W2 strain)~1.5 - 1.8[1]
Compound 1m Not specified, but active2.062[2]
Compound 1o Not specified, but active2.231[2]
Compound 2c Not specified, but active1.431[2]
Compound 2j Not specified, but active1.623[2]
AmodiaquineNot specified1.18[2]
MG3 Potent against resistant strainsComparable or better than CQ[3]
Compound 3d Highly active against K1 and W2 strainsModerate inhibition at 5 mg/kg
Experimental Protocols: Antimalarial Efficacy

In Vitro Antiplasmodial Activity Assay:

  • Parasite Strains: Chloroquine-sensitive (e.g., 3D7, D6) and chloroquine-resistant (e.g., W2, K1) strains of Plasmodium falciparum are commonly used.

  • Culture Conditions: Parasites are cultured in human red blood cells in RPMI 1640 medium supplemented with human serum and maintained in a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C.

  • Drug Susceptibility Assay: A common method is the SYBR Green I-based fluorescence assay. Serially diluted compounds are added to synchronized parasite cultures (ring stage) in 96-well plates. After 72 hours of incubation, the plates are treated with SYBR Green I, which intercalates with parasite DNA, and fluorescence is measured to determine parasite growth inhibition. IC50 values are calculated from dose-response curves.

In Vivo Antimalarial Efficacy Assay (4-Day Suppressive Test):

  • Animal Model: BALB/c or Swiss albino mice are typically used.

  • Parasite Strain: Plasmodium berghei (ANKA strain) is a common model for in vivo studies.

  • Infection: Mice are inoculated intraperitoneally with parasitized red blood cells.

  • Drug Administration: The test compounds are administered orally or subcutaneously once daily for four consecutive days, starting 24 hours after infection.

  • Efficacy Evaluation: On day 5, thin blood smears are prepared from the tail blood, stained with Giemsa, and parasitemia is determined by microscopy. The percentage of parasite suppression is calculated relative to an untreated control group. The ED50 (effective dose to suppress parasitemia by 50%) is then determined.

Signaling Pathway: Antimalarial Mechanism of Action

The primary antimalarial mechanism of 4-aminoquinolines involves the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.

Antimalarial_Mechanism Hemoglobin Hemoglobin Heme (toxic) Heme (toxic) Hemoglobin->Heme (toxic) Parasite Digestion Hemozoin (non-toxic) Hemozoin (non-toxic) Heme (toxic)->Hemozoin (non-toxic) Heme Polymerase Parasite Death Parasite Death Heme (toxic)->Parasite Death Accumulation leads to oxidative stress 4-Aminoquinoline 4-Aminoquinoline 4-Aminoquinoline->Heme (toxic) Binds to and prevents polymerization

Antimalarial action of 4-aminoquinolines.

Anticancer Efficacy: An Emerging Area with Complex Correlations

The repurposing of 4-aminoquinolines, particularly chloroquine and hydroxychloroquine, for cancer therapy has gained significant interest. These compounds often exhibit cytotoxic effects in vitro; however, their in vivo efficacy can be more complex and is often explored in combination with other chemotherapeutic agents. A direct correlation between in vitro IC50 and in vivo tumor growth inhibition for novel analogs is an area of active research.

Data Presentation: Anticancer Activity
CompoundCell LineIn Vitro IC50/GI50 (µM)In Vivo ModelIn Vivo EfficacyReference
ChloroquineA549 (Lung)Induces apoptosis at 64-128 µMGlioblastoma xenograftDelayed tumor growth
ChloroquineCT26 (Colon)Inhibits proliferationCT26 xenograftInhibits tumor growth
LYS05 (CQ analog)VariousPotent autophagy inhibitorMelanoma, glioblastoma, colon xenograftsEfficient antitumor activity[4]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)~8.73Not specifiedNot specified[5]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7 (Breast)~8.22Not specifiedNot specified[6]

Note: Direct in vitro to in vivo correlation for the same novel compounds is not always available in a single study. The table presents representative data.

Experimental Protocols: Anticancer Efficacy

In Vitro Cytotoxicity Assay:

  • Cell Lines: A panel of human cancer cell lines relevant to the cancer type of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer) is used.

  • Assay Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay is commonly employed. Cells are seeded in 96-well plates and treated with various concentrations of the 4-aminoquinoline compound for 48-72 hours. The assay measures cell viability, and the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of a specific process) is determined.

In Vivo Xenograft Model:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: Human cancer cells are subcutaneously injected into the flanks of the mice.

  • Treatment: Once tumors reach a palpable size, mice are treated with the 4-aminoquinoline compound, often through oral gavage or intraperitoneal injection.

  • Efficacy Assessment: Tumor volume is measured regularly with calipers. At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition compared to a vehicle-treated control group is calculated.

Signaling Pathway: Anticancer Mechanism of Action

One of the key anticancer mechanisms of 4-aminoquinolines involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell growth, proliferation, and survival.

Anticancer_Mechanism Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation 4-Aminoquinoline 4-Aminoquinoline 4-Aminoquinoline->PI3K Inhibits pathway 4-Aminoquinoline->Akt Inhibits pathway

Inhibition of the PI3K/Akt/mTOR pathway.

Antiviral Efficacy: A Developing Field with Variable Correlation

The potential of 4-aminoquinolines as broad-spectrum antiviral agents has been explored against various viruses, including coronaviruses. The in vitro antiviral activity does not always translate to in vivo efficacy, as seen with hydroxychloroquine for COVID-19. This highlights the importance of appropriate animal models and a thorough understanding of pharmacokinetics and pharmacodynamics.

Data Presentation: Antiviral Activity
CompoundVirusIn Vitro EC50 (µM)In Vivo ModelIn Vivo EfficacyReference
HydroxychloroquineSARS-CoV-23.05 (R-enantiomer)MacaqueNo significant effect on viral load[7][8]
ChloroquineZika VirusLow micromolarNot specifiedNot specified[9]
AmodiaquineZika VirusLow micromolarNot specifiedNot specified[9]

Note: The correlation between in vitro and in vivo antiviral efficacy of 4-aminoquinolines is a subject of ongoing investigation, and the available data is often compound and virus-specific.

Experimental Protocols: Antiviral Efficacy

In Vitro Antiviral Assay:

  • Cell Lines: Susceptible host cell lines are used (e.g., Vero E6 for SARS-CoV-2).

  • Assay Method: Cells are infected with the virus in the presence of varying concentrations of the 4-aminoquinoline compound. After a defined incubation period, the viral cytopathic effect (CPE) is observed, or viral replication is quantified by methods such as plaque assays, RT-qPCR for viral RNA, or ELISA for viral antigens. The EC50 (effective concentration to inhibit 50% of viral activity) is then calculated.

In Vivo Antiviral Efficacy Study:

  • Animal Model: Relevant animal models that mimic human disease are crucial (e.g., macaques for SARS-CoV-2, AG129 mice for Zika virus).

  • Infection: Animals are infected with the virus through a relevant route (e.g., intranasal for respiratory viruses).

  • Treatment: The 4-aminoquinoline compound is administered prophylactically or therapeutically.

  • Efficacy Assessment: Viral load in relevant tissues (e.g., lung, blood) is measured at different time points post-infection using methods like RT-qPCR or plaque assays. Clinical signs of disease and survival rates are also monitored.

Signaling Pathway: Antiviral Mechanism of Action

4-aminoquinolines are thought to exert their antiviral effects through multiple mechanisms, primarily by interfering with pH-dependent steps of viral entry and replication.

Antiviral_Mechanism cluster_0 Host Cell Virus Virus Endosome Endosome Virus->Endosome Endocytosis Viral Replication Viral Replication Endosome->Viral Replication pH-dependent fusion & uncoating New Virions New Virions Viral Replication->New Virions 4-Aminoquinoline 4-Aminoquinoline 4-Aminoquinoline->Endosome Increases endosomal pH, Inhibits fusion 4-Aminoquinoline->Viral Replication May interfere with - Glycosylation of viral proteins - Proteolytic processing

Antiviral mechanisms of 4-aminoquinolines.

Conclusion

4-aminoquinoline compounds demonstrate a strong and predictable correlation between in vitro and in vivo efficacy in the context of antimalarial drug discovery. For anticancer and antiviral applications, while promising in vitro activity is often observed, the translation to in vivo efficacy is more complex and less direct. Factors such as drug metabolism, pharmacokinetics, the tumor microenvironment, and the intricacies of viral-host interactions play a significant role in determining the in vivo outcome. This guide underscores the importance of integrated preclinical testing, employing relevant in vitro and in vivo models, to effectively evaluate and advance 4-aminoquinoline-based therapeutics.

References

Safety Operating Guide

Proper Disposal of 4-Aminoquinoline-7-carbonitrile: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of specialized chemical compounds is paramount. This document provides a detailed protocol for the proper disposal of 4-Aminoquinoline-7-carbonitrile, synthesized from available data on structurally related compounds. These procedures are designed to provide essential, immediate safety and logistical information to minimize risk and ensure regulatory compliance.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the known hazards of analogous compounds, including 4-aminoquinolines and aromatic nitriles. The core structure, a 4-aminoquinoline, is recognized for its biological activity and potential toxicity, while the carbonitrile group introduces additional considerations for reactivity and disposal. It is imperative to handle this compound with care, assuming it may be harmful if swallowed and a serious eye irritant.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Nitrile, chemical-resistantTo prevent skin contact.
Eye Protection Safety goggles or a face shieldTo protect against splashes and dust.
Lab Coat Standard laboratory coatTo protect clothing and skin.
Respiratory Use in a well-ventilated area or with a fume hoodTo avoid inhalation of dust or vapors.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound, from initial waste collection to final removal by a licensed waste management service.

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect un-used or contaminated this compound solid waste in a dedicated, clearly labeled, and sealable container.

    • The container should be made of a material compatible with the chemical.

    • Label the container as "Hazardous Waste: this compound".

  • Contaminated Materials:

    • Any materials that have come into contact with the compound, such as pipette tips, contaminated gloves, and bench paper, should be considered hazardous.

    • Collect these materials in a separate, clearly labeled hazardous waste bag or container.

Step 2: Waste Storage

  • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area.

  • The storage area should be away from incompatible materials. Based on related compounds, avoid strong oxidizing agents.

  • Maintain a log of the accumulated waste.

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.

  • Provide them with all available information about the compound, including its name, quantity, and any known or suspected hazards based on related compounds.

  • Follow their specific instructions for packaging and pickup. Disposal of chemical waste containing nitriles often involves high-temperature incineration by a specialized facility.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process, ensuring safety and compliance at each stage.

G Disposal Workflow for this compound cluster_0 Disposal Workflow for this compound cluster_1 Disposal Workflow for this compound cluster_2 Disposal Workflow for this compound A Step 1: Waste Collection & Segregation B Step 2: Secure Storage A->B  Store in designated area C Step 3: Professional Disposal Arrangement B->C  Contact EHS/Waste Vendor D High-Temperature Incineration (by licensed facility) C->D  Scheduled Pickup P1 Wear appropriate PPE P1->A P2 Label waste containers clearly P2->A P3 Maintain disposal records P3->C H1 Assume Harmful if Swallowed H1->P1 H2 Assume Serious Eye Irritant H2->P1

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Aminoquinoline-7-carbonitrile
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4-Aminoquinoline-7-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.